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  • Product: 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
  • CAS: 438219-85-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this molecule. While experimental data for this specific compound is limited, this guide establishes a framework for its analysis by integrating predicted data with established experimental protocols and comparative data from structurally related analogs. The methodologies detailed herein are grounded in established analytical techniques, providing a robust starting point for laboratory investigation.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold in medicinal chemistry, found in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The subject of this guide, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 438219-85-3), combines this key scaffold with a phenolic group, which can significantly influence its chemical behavior, including its acidity, solubility, and potential for metal chelation and hydrogen bonding. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or functional material.

Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[4][5] The Doebner reaction, involving the condensation of an aniline, an aldehyde, and pyruvic acid, is a versatile method for accessing a wide range of quinoline-4-carboxylic acids.[6][7]

Proposed Synthetic Route: The Doebner Reaction

A plausible synthetic route to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves the reaction of 4-methylaniline, salicylaldehyde (2-hydroxybenzaldehyde), and pyruvic acid.

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-methylaniline 4-Methylaniline Reaction_Vessel One-pot reaction (e.g., in ethanol, reflux) 4-methylaniline->Reaction_Vessel Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction_Vessel Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel Target_Molecule 2-(2-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid Reaction_Vessel->Target_Molecule Cyclization & Oxidation

Caption: General workflow for the synthesis of the target molecule via the Doebner reaction.

Experimental Protocol: Doebner Reaction

The following is a generalized, yet detailed, protocol for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylaniline (1 equivalent) and salicylaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

    • Collect the crude product by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug development and materials science. The following sections detail the key properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

PropertyPredicted/Analog Data
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Melting Point Predicted to be in the range of similar compounds, e.g., 2-(4-Methylphenyl)quinoline-4-carboxylic acid melts at 214-216 °C.[8]
Boiling Point 499.1 ± 45.0 °C (Predicted)[9]
Density 1.334 ± 0.06 g/cm³ (Predicted)[9]
pKa 0.98 ± 0.30 (Predicted for the quinolinium nitrogen); a second pKa is expected for the carboxylic acid and a third for the phenol.[9]
Solubility Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF.
Topological Polar Surface Area (TPSA) 70.42 Ų (Calculated)[10]
LogP 3.61402 (Calculated)[10]
Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Solubility Assessment

Solubility is a critical parameter for formulation and biological studies.

Protocol:

  • To a series of vials, add a known amount of the compound (e.g., 1 mg).

  • Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate) to each vial.

  • Vortex the vials for a set period (e.g., 1 minute) and visually inspect for dissolution.

  • If the compound dissolves, it is soluble at that concentration. If not, the mixture can be gently heated or sonicated to assess for enhanced solubility.

Acid Dissociation Constant (pKa) Determination

The pKa values of the carboxylic acid, phenolic hydroxyl, and quinoline nitrogen are fundamental to understanding the ionization state of the molecule at different pH values. Potentiometric titration is a highly accurate method for pKa determination.[11][12]

pKa_Equilibrium cluster_acid Acidic Form (HA) cluster_base Conjugate Base (A⁻) HA R-COOH A_minus R-COO⁻ + H⁺ HA->A_minus pKa = pH at which [HA] = [A⁻]

Caption: Equilibrium of a carboxylic acid, illustrating the definition of pKa.

Protocol for Potentiometric Titration: [11]

  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring and record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve to find the equivalence points.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[13][14]

  • ¹H NMR: Expected signals would include aromatic protons on the quinoline and phenyl rings, a singlet for the methyl group, and broad, exchangeable signals for the carboxylic acid and phenolic protons.

  • ¹³C NMR: Aromatic carbons, the methyl carbon, the carboxylic acid carbonyl carbon, and the carbon bearing the hydroxyl group will all give distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16]

  • O-H Stretch: A very broad absorption is expected from 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with C-H stretches. The phenolic O-H will also contribute to this broadness.

  • C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.[17][18][19] Quinoline derivatives typically exhibit multiple absorption bands in the UV region. The presence of the hydroxyphenyl substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[20]

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 279.29).

  • Fragmentation: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of a carboxyl group (-COOH, 45 Da) and subsequent loss of HCN (27 Da) from the quinoline ring.[20]

Potential Applications and Biological Activity

  • Anticancer Activity: Some quinoline derivatives have shown potent activity against various cancer cell lines, with mechanisms that can include the inhibition of key signaling pathways.[2][3][21]

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is present in several antimicrobial and antifungal agents.[1][3]

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for the inhibition of various enzymes.

Further research is required to determine the specific biological activities and potential therapeutic applications of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and physicochemical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. By combining predicted data with established, detailed experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined for synthesis, purification, and characterization provide a clear path for the laboratory investigation of this and related quinoline derivatives. The insights into its expected properties will aid in the design of future studies aimed at exploring its potential in drug discovery and materials science.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024, June 9). Retrieved January 22, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 22, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Figure S3. 1 H NMR spectrum of 3b . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry. (2019, November 23). Retrieved January 22, 2026, from [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved January 22, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 22, 2026, from [Link]

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents. (n.d.).
  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 22, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline, 6-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline, 6-methyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

  • 6 Methylquinoline - mzCloud. (2015, July 27). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

synthesis and characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid Introduction Significance of the Quinoline-4-carboxylic Acid Scaffold in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Introduction

Significance of the Quinoline-4-carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Quinoline-4-carboxylic acids, in particular, have garnered significant attention due to their diverse and potent biological activities. This versatile structural motif is a key component in drugs exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The synthetic accessibility of this scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles for various therapeutic targets.

Profile of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: Potential Applications

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a specific derivative that holds promise in drug discovery. The presence of the 2-hydroxyphenyl group introduces a potential site for metal chelation and additional hydrogen bonding interactions with biological targets. The 6-methyl group can influence the molecule's lipophilicity and metabolic stability. This combination of functional groups makes it an attractive candidate for investigation as an intermediate in the synthesis of novel therapeutic agents, potentially targeting enzymes or receptors where such interactions are crucial for binding and activity.

Scope of the Technical Guide

This in-depth technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide will detail the synthetic route via the Doebner reaction, providing a step-by-step protocol and explaining the rationale behind experimental choices. Furthermore, it will cover the essential analytical techniques for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid via the Doebner Reaction

Underlying Principles of the Doebner Reaction: A Mechanistic Overview

The Doebner reaction is a classic and efficient one-pot, three-component synthesis for preparing quinoline-4-carboxylic acids.[2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid. The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the reaction of the Schiff base with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, dehydration to yield the aromatic quinoline-4-carboxylic acid.[2]

Causality behind Experimental Choices: Selection of Starting Materials and Reagents

The selection of starting materials is dictated by the desired final product. For the synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid:

  • 4-methylaniline (p-toluidine) is chosen to provide the 6-methylquinoline core.

  • Salicylaldehyde (2-hydroxybenzaldehyde) serves as the precursor for the 2-(2-hydroxyphenyl) substituent.

  • Pyruvic acid is the source of the carboxylic acid group at the 4-position of the quinoline ring.

Ethanol is a commonly used solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Detailed Experimental Protocol
  • 4-methylaniline (p-toluidine)

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Pyruvic acid

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline (1 equivalent) and salicylaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add pyruvic acid (1 equivalent) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Reaction Workflow Diagram

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_toluidine 4-Methylaniline mixing Mixing in Ethanol p_toluidine->mixing salicylaldehyde Salicylaldehyde salicylaldehyde->mixing pyruvic_acid Pyruvic Acid pyruvic_acid->mixing reflux Reflux (4-6 hours) mixing->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product 2-(2-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid drying->final_product

Doebner Reaction Workflow
Expected Yield and Potential Side Reactions

The Doebner reaction can sometimes result in the formation of by-products. One common side reaction is the self-condensation of pyruvic acid. The order of addition of reactants can play a role in minimizing side reactions.[3] Yields can vary depending on the specific substrates and reaction conditions but are generally moderate to good.

Comprehensive Characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

The Imperative of Unambiguous Structural Elucidation

The rigorous characterization of a newly synthesized compound is paramount to ensure its identity, purity, and suitability for further studies. A combination of spectroscopic techniques is employed to provide a complete structural picture.

Spectroscopic Analysis Workflow Diagram

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis structure_confirmation Structural Confirmation & Purity Assessment nmr->structure_confirmation ms->structure_confirmation ftir->structure_confirmation uvvis->structure_confirmation

Characterization Workflow
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

For 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and hydroxyphenyl rings, a singlet for the methyl group, and broad signals for the carboxylic acid and hydroxyl protons. The exact chemical shifts and coupling constants will be characteristic of the specific substitution pattern.

Note: The following data is representative and based on closely related structures. Actual values may vary.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~10.0br s1H-OH
~8.0-8.5m4HAromatic-H (Quinoline)
~7.0-7.8m4HAromatic-H (Hydroxyphenyl & Quinoline)
~2.5s3H-CH₃
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

The ¹³C NMR spectrum of the target compound will show signals for the quaternary and protonated carbons of the quinoline and hydroxyphenyl rings, the methyl carbon, and the carboxylic acid carbon. The chemical shifts will be in the expected regions for these types of carbons.

Note: The following data is representative and based on closely related structures such as 2-Phenyl-6-methylquinoline-4-carboxylic acid.[4]

Chemical Shift (δ, ppm)Assignment
~168-COOH
~155-160C-OH
~115-150Aromatic-C
~21-CH₃
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation pattern.

The mass spectrum of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[5]

m/zInterpretation
279.08[M]⁺ (Calculated for C₁₇H₁₃NO₃)
261[M-H₂O]⁺
234[M-COOH]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of the target compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, C=C and C=N stretches of the aromatic rings, and C-H stretches.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2400 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenol
~1700C=O stretchCarboxylic acid
1600-1450C=C/C=N stretchAromatic rings
3100-3000C-H stretchAromatic
3000-2850C-H stretchMethyl
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is expected to show absorption bands in the UV region, characteristic of the π → π* and n → π* transitions of the conjugated aromatic system. The exact wavelengths of maximum absorption (λ_max) will depend on the extent of conjugation.

λ_max (nm)Electronic Transition
~250-280π → π
~320-350n → π

Applications in Drug Discovery and Development

Potential as an Intermediate for Novel Therapeutics

The title compound serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of a wide chemical space. The hydroxyl group on the phenyl ring can also be modified to modulate the compound's properties.

Structure-Activity Relationship (SAR) Insights

The synthesis of analogs of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with variations in the substitution pattern on both the quinoline and phenyl rings can provide valuable structure-activity relationship (SAR) data. This information is crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds in a drug discovery program.

Conclusion

This technical guide has provided a comprehensive framework for the . The Doebner reaction offers an efficient route to this valuable quinoline derivative. The detailed characterization protocols, utilizing a suite of spectroscopic techniques, ensure the unambiguous confirmation of the compound's structure and purity. The insights provided into its potential applications in drug discovery highlight the importance of this scaffold in the ongoing search for novel therapeutic agents.

References

Sources

Foundational

The Biological Versatility of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of compounds endowed with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of compounds endowed with significant therapeutic properties. Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for molecular interactions with various biological targets. This technical guide delves into the prospective biological activities of a specific, yet under-explored, derivative: 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid . While direct and extensive experimental data for this precise molecule remains nascent in publicly accessible literature, this document will synthesize the wealth of information available for its close analogs, the 2-aryl-quinoline-4-carboxylic acids. By examining the established synthesis routes, potent antimicrobial and anticancer activities, and putative mechanisms of action of these related compounds, we aim to provide a comprehensive and insightful resource for researchers poised to investigate the full therapeutic potential of this promising molecule. This guide will illuminate the rationale behind experimental designs and offer a predictive framework for the biological evaluation of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

I. Synthesis and Chemical Profile: The Pfitzinger Reaction as a Gateway

The construction of the 2-aryl-quinoline-4-carboxylic acid scaffold is most classically achieved through the Pfitzinger reaction . This robust and versatile one-pot synthesis involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Proposed Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

A plausible synthetic route for the title compound, based on the Pfitzinger reaction, is outlined below. This protocol is a composite of established methods for analogous structures.[3]

Reactants:

  • 5-Methylisatin

  • 2-Hydroxyacetophenone

  • Potassium Hydroxide (33% aqueous solution)

  • Ethanol

  • Hydrochloric Acid (for acidification)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Addition of Carbonyl Compound: To this solution, add a solution of 2-hydroxyacetophenone (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of 4-5. The desired product, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford the final product.

Diagram of the Proposed Pfitzinger Synthesis:

Pfitzinger_Synthesis reactant1 5-Methylisatin reagents KOH, Ethanol Reflux reactant1->reagents reactant2 2-Hydroxyacetophenone reactant2->reagents product 2-(2-Hydroxyphenyl)-6-methylquinoline- 4-carboxylic acid reagents->product

Caption: Proposed Pfitzinger reaction for the synthesis of the title compound.

II. Anticipated Biological Activity: Insights from Analogous Compounds

The biological potential of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid can be inferred from the extensive research conducted on its structural relatives. The primary areas of interest are its potential as an anticancer and antimicrobial agent.

A. Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (chronic myelogenous leukemia).[4] The anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

Proposed Mechanism of Anticancer Action:

A plausible mechanism of action for 2-aryl-quinoline-4-carboxylic acid derivatives involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as topoisomerases and histone deacetylases (HDACs) .

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA.[7] By inhibiting these enzymes, quinoline derivatives can lead to DNA damage and ultimately trigger apoptosis in cancer cells. Molecular docking studies on similar compounds have shown favorable binding interactions with the active sites of DNA gyrase and topoisomerase II.[8][9]

  • HDAC Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[5] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[5]

Illustrative Data from Analogous Compounds:

The following table summarizes the cytotoxic activity of some 2-aryl-quinoline-4-carboxylic acid derivatives against various cancer cell lines. It is important to note that these are representative examples, and the activity of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid would need to be experimentally determined.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenyl)-quinoline-4-carboxylic acidK5621.02[5]
2-(4-methoxyphenyl)-quinoline-4-carboxylic acidMCF-75.66[5]
2-(3-hydroxyphenyl)-quinoline-4-carboxylic acidA549 (Lung)2.83[5]
2-(4-fluorophenyl)-quinoline-4-carboxylic acidHepG2 (Liver)2.16[5]

Diagram of the Proposed Anticancer Mechanism:

Anticancer_Mechanism compound 2-Aryl-quinoline-4-carboxylic Acid Derivative topoisomerase Topoisomerase II compound->topoisomerase Inhibition hdac HDAC3 compound->hdac Inhibition dna_damage DNA Damage topoisomerase->dna_damage gene_expression Altered Gene Expression hdac->gene_expression apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Putative anticancer mechanisms of 2-aryl-quinoline-4-carboxylic acid derivatives.

B. Antimicrobial Potential: A Broad Spectrum of Activity

Quinolone and quinoline derivatives have a long-standing history as effective antimicrobial agents.[10] The core structure is present in many clinically used antibiotics. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been shown to possess activity against both Gram-positive and Gram-negative bacteria.[11]

Proposed Mechanism of Antimicrobial Action:

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[12] This enzyme is crucial for DNA replication, recombination, and repair in bacteria. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from dividing and ultimately lead to cell death. The presence of the carboxylic acid group at the 4-position is often critical for this activity, as it can participate in key interactions within the enzyme's active site.[9]

Illustrative Data from Analogous Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamideStaphylococcus aureus64[11]
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamideEscherichia coli128[11]
2-(4-bromophenyl)-quinoline-4-carboxylic acidBacillus subtilis32[11]

Diagram of the Proposed Antimicrobial Workflow:

Antimicrobial_Workflow start Bacterial Culture treatment Treatment with 2-Aryl-quinoline-4- carboxylic Acid start->treatment incubation Incubation treatment->incubation mic_determination MIC Determination incubation->mic_determination

Caption: A generalized workflow for determining the antimicrobial activity of the title compound.

III. Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, the following standardized in vitro assays are recommended.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[4]

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11]

IV. In Silico Analysis: A Predictive Approach

Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes and interactions of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with its biological targets.

Molecular Docking Protocol:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., DNA gyrase, topoisomerase II, HDAC3) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the target protein.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9][13]

V. Conclusion and Future Directions

While this guide has drawn upon the extensive research of analogous 2-aryl-quinoline-4-carboxylic acids to project the biological activities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, it is imperative to underscore that these are predictive insights. The true therapeutic potential of this specific molecule can only be unveiled through rigorous experimental validation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

  • Broad-Spectrum Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines and pathogenic microorganisms to determine its specific activity profile.

  • Mechanistic Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying its biological effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate its efficacy, pharmacokinetic properties, and safety profile.

The structural features of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, particularly the presence of the hydroxyl group on the phenyl ring and the methyl group on the quinoline core, offer exciting possibilities for further structural modifications to optimize its activity and drug-like properties. This molecule represents a promising starting point for the development of novel anticancer and antimicrobial agents.

VI. References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • The most sensitive cell lines towards the target compounds 6i, 6j, 6n... ResearchGate. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2020). MDPI. [Link]

  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2022). SpringerLink. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Application of pfitzinger reaction in. JOCPR. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). NIH. [Link]

  • Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. (2024). Vision Publisher. [Link]

  • Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2001). PubMed. [Link]

  • Potential inhibitors of Topoisomerase IIα identified by molecular docking. (2022). RHAZES. [Link]

  • 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. BUE Scholar. [Link]

  • Induction of apoptotic process by compounds 2b, 2f, and 2g at their GI50 values in AGS cell line. ResearchGate. [Link]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2019). Frontiers. [Link]

  • Synthesis and molecular docking studies of some novel Schiff bases incorporating 6-butylquinolinedione moiety as potential topoisomerase IIβ inhibitors. (2018). NIH. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2023). MedNexus. [Link]

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. (2022). PMC - NIH. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022). bioRxiv. [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. (2013). PMC - NIH. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). NIH. [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I. Semantic Scholar. [Link]

  • Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. ResearchGate. [Link]

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Exploratory

solubility of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in common solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid Introduction: The Significance of Solubility in Drug Development 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

Introduction: The Significance of Solubility in Drug Development

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antibacterial to antitumor activities[1][2][3]. The journey of a potential drug molecule from laboratory synthesis to clinical application is critically dependent on its physicochemical properties, paramount among which is solubility. Solubility dictates how a compound can be formulated, how it is absorbed by the body, and ultimately, its bioavailability and therapeutic efficacy.

This guide serves as a technical resource for researchers, chemists, and formulation scientists. It provides a deep dive into the predicted solubility profile of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid based on its molecular structure, an analysis of the key intermolecular forces at play, and a robust experimental framework for its empirical determination in common laboratory solvents.

Part 1: Physicochemical and Structural Analysis

Understanding the solubility of a molecule begins with a thorough analysis of its structure. The molecule's constituent functional groups and overall architecture determine its polarity, capacity for hydrogen bonding, and ionization state, which are the primary drivers of its interaction with different solvents.

The structure of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (C₁₇H₁₃NO₃) incorporates several key features that govern its solubility.

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology
  • Materials and Equipment:

    • 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (crystalline solid)

    • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO, Hexane)

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Protocol:

    • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is achieved.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. Causality: A 24-hour period is typically sufficient for simple molecules to reach equilibrium. For potentially complex systems, performing a time-point analysis (e.g., at 24, 48, and 72 hours) is crucial to validate that the measured concentration is stable and equilibrium has been reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid. Causality: This step is critical to separate the saturated liquid phase (supernatant) from the excess solid without disturbing the equilibrium.

    • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument. Causality: Filtration removes any remaining microscopic particles that could interfere with analysis and falsely elevate the measured solubility. Precise dilution is essential for accurate quantification.

    • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method. Construct a calibration curve using standard solutions of the compound of known concentrations to determine the concentration of the saturated solution.

    • Validation (Optional but Recommended): Recover the remaining solid from the vial after the experiment. Analyze it using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to confirm that the compound has not changed its crystalline form (polymorph) during the experiment, as different polymorphs can have different solubilities.

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, comparative format. The following table provides a template for organizing experimental results.

Solvent ClassSolventDielectric Constant¹Predicted SolubilityExperimental Solubility (mg/mL at 25°C)Notes
Polar Protic Water (pH ~7)80.1LowLimited by large nonpolar surface area.
0.1 M HCl~80Low to ModerateProtonation of quinoline nitrogen.
0.1 M NaOH~80HighDeprotonation of -COOH and -OH to form a soluble salt.
Ethanol24.6Moderate to HighGood balance of polar and nonpolar interactions.
Methanol32.7Moderate to HighSimilar to ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.0HighExcellent H-bond acceptor.
Dimethylformamide (DMF)38.3HighStrong H-bond acceptor.
Acetonitrile36.6ModerateWeaker H-bond acceptor than DMSO/DMF.
Nonpolar Hexane1.89Very LowInsufficient polarity to solvate functional groups.
Toluene2.38Very Lowπ-stacking interactions possible but insufficient to overcome H-bonds.
¹Dielectric constants are approximate values at or near room temperature.
Interpreting pH-Dependent Solubility

The amphoteric nature of the compound suggests its aqueous solubility will follow a "U-shaped" curve as a function of pH.

G Conceptual pH-Solubility Profile cluster_pH pH Scale low_pH mid_pH cation Cationic Form (N is protonated) low_pH->cation high_pH zwitterion Zwitterionic/Neutral Form (Minimum Solubility) mid_pH->zwitterion anion Anionic Form (COO- and O-) high_pH->anion sol_low Moderate Solubility cation->sol_low sol_min LOWEST SOLUBILITY zwitterion->sol_min sol_high High Solubility anion->sol_high

Caption: Relationship between pH, molecular charge, and aqueous solubility.

At a low pH, the quinoline nitrogen is protonated, leading to a net positive charge. At a high pH, the carboxylic acid and phenol are deprotonated, resulting in a net negative charge. At the isoelectric point (pI), the net charge is zero, and intermolecular attractions are maximized, leading to the lowest aqueous solubility. This behavior is critical for designing oral drug formulations, where a drug must dissolve in the varying pH environments of the gastrointestinal tract.

Conclusion

While specific quantitative data for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid requires empirical determination, a detailed analysis of its molecular structure allows for robust predictions of its solubility behavior. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and in basic aqueous solutions, with moderate solubility in alcohols and poor solubility in nonpolar solvents and neutral water. The provided experimental protocol offers a reliable framework for obtaining precise solubility data, which is an indispensable step in the rational development of new therapeutic agents.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University Website.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Quinoline-4-carboxylic acid. (n.d.). Solubility of Things.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Quinoline-4-carboxylic acid | CAS 486-74-8. (n.d.). Selleck Chemicals.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.).

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Foundational

An In-depth Technical Guide to the Stability Studies of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for establishing the chemical stability profile of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for establishing the chemical stability profile of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. Due to the limited publicly available stability data for this specific molecule, this document leverages foundational principles from the International Council for Harmonisation (ICH) guidelines and an expert understanding of the compound's structural attributes. The protocols herein detail a systematic approach, from initial physicochemical characterization and forced degradation studies to the development of a stability-indicating analytical method and the design of formal stability trials. The objective is to equip researchers with the scientific rationale and actionable methodologies required to elucidate degradation pathways, identify critical stability factors, and ultimately define appropriate storage conditions and shelf-life for this promising quinoline derivative.

Introduction: The Imperative for Stability Profiling

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure prevalent in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The quality, safety, and efficacy of any potential therapeutic agent are intrinsically linked to its chemical stability. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties.

Therefore, a thorough understanding of how a molecule behaves under various environmental influences—such as temperature, humidity, light, and pH—is a non-negotiable aspect of chemical and pharmaceutical development.[4] This guide outlines the critical sequence of studies required to build a robust stability profile for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, aligning with global regulatory expectations.[5]

Molecular Structure and Potential Liabilities:

The structure of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid contains several functional groups that may be susceptible to degradation:

  • Phenolic Hydroxyl Group: Prone to oxidation, which can lead to the formation of colored quinone-type impurities.

  • Carboxylic Acid Group: Can undergo decarboxylation under thermal stress. Its acidity is a key physicochemical parameter.

  • Quinoline Ring System: Generally stable, but can be susceptible to photolytic degradation or oxidation under harsh conditions. The nitrogen atom also imparts basicity.

  • Hydroxyphenyl Substitution: The electronic nature of this group can influence the overall reactivity and degradation pathways of the quinoline core.

Phase 1: Physicochemical Characterization

Before commencing degradation studies, a comprehensive understanding of the molecule's intrinsic properties is essential. This baseline data informs the design of subsequent experiments and aids in the interpretation of results.

ParameterMethodologyRationale & Significance
Appearance Visual InspectionA simple yet critical test. Changes in color or physical state (e.g., from crystalline to amorphous) are primary indicators of instability.
Solubility Equilibrium solubility in various solvents (aqueous buffers pH 1.2-7.4, organic solvents like methanol, acetonitrile, DMSO).Essential for designing solution-state stability studies, selecting analytical method solvents, and formulation development.
pKa Potentiometric titration or UV-Vis spectrophotometry.The ionization state affects solubility, reactivity, and chromatographic behavior. The presence of both an acidic (carboxylic acid) and a basic (quinoline nitrogen) functional group makes this a key parameter.
Log P / Log D Shake-flask method or validated HPLC method.Indicates the lipophilicity of the compound, which influences its solubility, formulation options, and potential for interaction with packaging materials.
Melting Point Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.Provides an indication of purity and can reveal polymorphism. A depression or broadening of the melting point can indicate the presence of impurities.
Hygroscopicity Gravimetric analysis after exposure to various relative humidity (RH) conditions.Determines the material's propensity to absorb atmospheric moisture, which can initiate hydrolytic degradation or alter physical properties.

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing.[5][6] They involve subjecting the compound to conditions more severe than those used in formal stability testing to intentionally induce degradation. The primary goals are:

  • To identify likely degradation products and elucidate degradation pathways.[4]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants (i.e., it is "stability-indicating").[7]

  • To reveal the intrinsic stability of the molecule.

A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while providing sufficient degradants for detection and characterization.[6]

Experimental Protocols for Forced Degradation

3.1.1 Hydrolytic Degradation

  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).[8]

    • If the compound is not soluble in aqueous media, a co-solvent such as methanol or acetonitrile may be used, but its concentration should be minimized.[8]

    • Divide each solution into two sets. Store one set at room temperature and the other at an elevated temperature (e.g., 60°C) to accelerate degradation.[8]

    • Maintain a "dark control" sample stored at 4°C to represent the baseline (t=0).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction.[8]

    • Analyze all samples using the developed stability-indicating method.

3.1.2 Oxidative Degradation

  • Objective: To evaluate the molecule's sensitivity to oxidation, particularly targeting the phenol group.

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration typically ranging from 3% to 30%.[6]

    • Conduct the study at room temperature. Oxidative reactions are often rapid, so time points should be frequent initially (e.g., 0, 1, 4, 8, 24 hours).[6]

    • Analyze samples promptly after collection.

3.1.3 Photolytic Degradation

  • Objective: To determine if the compound is sensitive to light exposure, as guided by ICH Q1B.[9][10]

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides a combination of visible and UV light.[8]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[10][11]

    • Prepare a "dark control" sample by wrapping it in aluminum foil and storing it under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[12]

    • Analyze the exposed and dark control samples at the end of the exposure period.

3.1.4 Thermal Degradation

  • Objective: To assess the stability of the compound in its solid state at elevated temperatures.

  • Protocol:

    • Place the solid drug substance in a controlled temperature chamber (e.g., 80°C).

    • For comparison, also test the effect of temperature with humidity (e.g., 60°C / 75% RH).

    • Analyze samples at various time points (e.g., 1, 3, 7, 14 days).

Visualization of Stability Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Development cluster_3 Phase 4: Formal Studies P1 Physicochemical Profiling (Solubility, pKa, LogP) AMV Develop & Validate Stability-Indicating Method (ICH Q2(R1)) P1->AMV Informs Method Parameters FD Forced Degradation Studies (ICH Q1A/Q1B) FD_Acid Acid Hydrolysis FD->FD_Acid FD_Base Base Hydrolysis FD->FD_Base FD_Ox Oxidation (H₂O₂) FD->FD_Ox FD_Photo Photolysis (ICH Q1B) FD->FD_Photo FD_Heat Thermal Stress FD->FD_Heat FD->AMV Confirms Specificity AMV->FD Analyzes Samples FS Formal Stability Studies (ICH Q1A) AMV->FS Monitors Stability FS_LT Long-Term (25°C/60%RH) FS->FS_LT FS_ACC Accelerated (40°C/75%RH) FS->FS_ACC

Caption: Overall workflow for stability testing of a new chemical entity.

Phase 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other components.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Method Development Strategy
  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various pH buffers (e.g., phosphate, acetate) to achieve optimal retention and peak shape for the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Gradient Optimization: If co-elution occurs, develop a gradient elution method by varying the mobile phase composition over time to improve resolution.

  • Detector Wavelength Selection: Analyze the UV spectra of the parent and degradant peaks using a photodiode array (PDA) detector to select a wavelength that provides an adequate response for all compounds of interest.

Method Validation (per ICH Q2(R1))

Once developed, the method must be validated to prove it is suitable for its intended purpose.[13][14]

Validation ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of its potential impurities and degradants.[7] This is demonstrated by analyzing stressed samples and confirming peak purity using a PDA detector.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specified range (e.g., 80-120% of the nominal concentration for assay).[14]
Accuracy The closeness of test results to the true value, typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[7]
Precision Assesses the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[7]
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[14] Crucial for impurity analysis.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% organic solvent).[7][15]

Hypothesized Degradation Pathway

Based on the functional groups present in 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a potential degradation pathway under oxidative conditions can be hypothesized. This serves as a starting point for identifying unknown peaks observed during the analysis of stressed samples.

G cluster_oxidation Oxidative Stress (H₂O₂) Parent Parent Molecule (2-(2-Hydroxyphenyl)-6-methyl quinoline-4-carboxylic acid) Oxidized Ortho-quinone or Para-quinone derivative Parent->Oxidized Oxidation of Phenol Group Dimer Dimeric Species Oxidized->Dimer Further Reaction

Caption: Hypothesized oxidative degradation pathway of the target molecule.

Phase 4: Formal (ICH) Stability Studies

Once the SIM is validated, formal stability studies are initiated using at least one representative batch of the drug substance. These studies evaluate the stability of the compound under controlled storage conditions over a prolonged period.

Study Design and Conditions
Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
  • Rationale: Long-term conditions represent ambient storage. Accelerated conditions are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability trends.[8] Intermediate studies are conducted if a significant change occurs during accelerated testing.

Data Evaluation

At each time point, samples are tested for:

  • Assay: To determine the potency of the drug substance.

  • Impurities/Degradation Products: To quantify known and unknown degradation products.

  • Appearance: Any change in physical appearance is noted.

The data is trended over time. A regression analysis is often used to determine if there is a significant change in assay or degradation products, which is essential for establishing a retest period or shelf-life.

Conclusion

The stability testing of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a multi-faceted process that requires a systematic and scientifically sound approach. By following the phased strategy outlined in this guide—from initial characterization and stress testing to method validation and formal studies—researchers can build a comprehensive stability profile. This data is fundamental for ensuring product quality, satisfying regulatory requirements, and supporting the successful development of this compound for its intended application.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link][9]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][6]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link][10]

  • ResolveMass Laboratories. (n.d.). Analytical Method Validation Requirements in Stability Studies. Retrieved from [Link][7]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link][11]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link][5]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][16]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link][12]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][4]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][8]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved from [Link][17]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link][13]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link][18]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][14]

  • Lingens, F., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. Retrieved from [Link][19]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler. Retrieved from [Link][20]

  • de Brevern, A. G., et al. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology. Retrieved from [Link][21]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link][22]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link][23]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. Retrieved from [Link][24]

  • Al-Warhi, T., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link][2]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link][3]

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Exploratory

The Enduring Light: A Technical Guide to the Photostability of Quinoline-Based Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular imaging and molecular tracking, the unwavering glow of a fluorescent probe is paramount. Quinoline-based fluorescent dyes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and molecular tracking, the unwavering glow of a fluorescent probe is paramount. Quinoline-based fluorescent dyes, a versatile class of synthetic fluorophores, have carved a significant niche in bio-imaging and sensing applications due to their favorable photophysical properties.[1] However, the very energy that coaxes these molecules to emit light can also lead to their demise through a process known as photobleaching. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles of quinoline dye photostability, offering a blend of mechanistic understanding and practical, field-proven methodologies to empower researchers in their quest for robust and reliable fluorescence-based assays.

Part 1: The Inevitable Fade: Understanding the Photobleaching of Quinoline Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce.[2] This phenomenon is a critical limiting factor in fluorescence microscopy, particularly in time-lapse imaging and single-molecule studies.[2] The process is not instantaneous but rather a probabilistic event, where each excitation cycle carries a small risk of permanently damaging the dye molecule.

The Jablonski Diagram and the Genesis of Photodegradation

To comprehend photobleaching, we must first revisit the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. Upon absorbing a photon of light, a quinoline dye molecule is elevated from its ground singlet state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence), or it can undergo a non-radiative transition to a long-lived triplet state (T₁). It is from this reactive triplet state that the majority of photodegradation pathways originate.[2]

The Culprits: Mechanisms of Quinoline Dye Photodegradation

The photodegradation of quinoline-based dyes, like other organic fluorophores, can proceed through several mechanisms, which can be broadly categorized as oxygen-dependent and oxygen-independent.[3]

Oxygen-Dependent Pathways:

The presence of molecular oxygen is a major contributor to the photobleaching of many fluorescent dyes.[4] In the excited triplet state, the dye molecule can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][5][6][7][8] This singlet oxygen can then react with and destroy the quinoline dye molecule itself or other nearby molecules.

Another oxygen-dependent pathway involves the generation of other reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (OH•).[5][9] Studies on the photocatalytic degradation of quinoline have shown that superoxide radicals can attack the pyridine ring of the quinoline structure, while hydroxyl radicals tend to attack the benzene ring.[9]

Oxygen-Independent Pathways:

Even in the absence of oxygen, photobleaching can occur.[10] These pathways often involve reactions of the excited state dye molecule with its immediate environment, such as solvent molecules or other solutes. For quinoline derivatives, intramolecular rearrangements or reactions with components of the biological milieu can also lead to a loss of fluorescence.

Part 2: Quantifying Stability: A Practical Guide to Assessing Photostability

A critical aspect of working with fluorescent dyes is the ability to quantitatively assess their photostability. This allows for the direct comparison of different dyes and the selection of the most suitable probe for a given application.

Key Parameters for Evaluating Photostability
  • Photobleaching Quantum Yield (Φb): This is a fundamental measure of a dye's photostability. It represents the probability that a molecule will be photobleached after absorbing a single photon. A lower Φb indicates a more photostable dye.

  • Photobleaching Half-Life (t½): This is the time it takes for the fluorescence intensity of a dye to decrease to half of its initial value under constant illumination. It is a more practical and commonly used metric in microscopy applications.[11]

Experimental Workflow for Determining Photostability

The following is a generalized, yet robust, protocol for assessing the photostability of a quinoline-based fluorescent dye. This protocol is designed to be a self-validating system, incorporating necessary controls for accurate interpretation.

Objective: To determine the photobleaching half-life (t½) of a quinoline-based fluorescent dye under controlled illumination conditions.

Materials:

  • Quinoline-based fluorescent dye of interest

  • Appropriate solvent (e.g., PBS, DMSO)

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., LED, laser) and a sensitive detector (e.g., sCMOS, EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the quinoline dye in a suitable solvent.

    • Dilute the stock solution to a working concentration that provides a good signal-to-noise ratio without significant inner filter effects.

    • Mount a small volume of the dye solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

    • Rationale: Consistent sample preparation is crucial for reproducibility. Sealing the coverslip minimizes changes in concentration due to solvent evaporation during the experiment.

  • Microscope Setup and Calibration:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.

    • Select the appropriate filter cube for the excitation and emission wavelengths of the quinoline dye.

    • Set the excitation light intensity to a level that is representative of the intended application. Use a power meter to measure and record the light intensity at the sample plane.

    • Rationale: A stable light source is essential for consistent photobleaching. Measuring the light intensity allows for normalization and comparison across different experiments and systems.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) with a short exposure time to minimize photobleaching during this initial step.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.

    • Acquire a parallel dataset with a "dark control" by blocking the excitation light between acquisitions to assess any potential thermal degradation.

    • Rationale: The time-lapse acquisition directly monitors the decay in fluorescence over time. The dark control helps to isolate the effect of light-induced degradation from other potential sources of signal loss.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) in the illuminated area and measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Plot the background-corrected mean fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t½).

    • Rationale: Quantitative analysis of the fluorescence decay provides an objective measure of photostability. Exponential fitting is a standard method to model the photobleaching process.

Diagram: Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solution prep2 Mount on Slide prep1->prep2 setup2 Set Excitation Intensity prep2->setup2 setup1 Stabilize Light Source setup1->setup2 acq1 Acquire Initial Image (t=0) setup2->acq1 acq2 Start Time-Lapse acq1->acq2 acq3 Include Dark Control acq2->acq3 analysis1 Measure ROI Intensity acq3->analysis1 analysis2 Background Correction analysis1->analysis2 analysis3 Plot Intensity vs. Time analysis2->analysis3 analysis4 Fit Decay Curve & Determine t½ analysis3->analysis4

Caption: Workflow for determining the photobleaching half-life of a fluorescent dye.

Factors Influencing Photostability Measurements

It is crucial to recognize that photostability is not an intrinsic property of a dye alone but is highly dependent on the experimental conditions.[11]

  • Excitation Power and Wavelength: Higher excitation power leads to faster photobleaching.[11] Exciting a dye at the peak of its absorption spectrum will also generally result in a higher rate of photobleaching.[11]

  • Environmental Conditions: The local environment of the dye, including solvent polarity, pH, and the presence of oxidizing or reducing agents, can significantly impact its photostability.[11] For instance, the presence of serum or antioxidants like vitamin C in cell culture media can limit light-induced degradation.[12]

  • Imaging Modality: Different microscopy techniques (e.g., confocal, widefield, two-photon) employ vastly different excitation power regimes, which will affect the observed photostability.[11]

Table 1: Factors Affecting Quinoline Dye Photostability

FactorEffect on PhotostabilityRationale
Excitation Intensity Higher intensity decreases photostabilityMore excitation cycles per unit time increase the probability of entering the reactive triplet state.[11]
Excitation Wavelength Excitation at absorption maximum can decrease photostabilityMore efficient absorption leads to a higher population of the excited state.[11]
Oxygen Concentration Higher oxygen concentration generally decreases photostabilityOxygen is a key mediator of photobleaching through the formation of reactive oxygen species.[4]
Solvent/Local Environment Varies depending on the specific dye and solventThe polarity, viscosity, and chemical nature of the environment can influence non-radiative decay pathways and interactions with the excited dye.
Presence of Additives Antioxidants can increase photostabilityAdditives like ascorbic acid can quench reactive oxygen species, protecting the dye from degradation.[12]

Part 3: Engineering for Longevity: Strategies to Enhance the Photostability of Quinoline Dyes

The quest for brighter and more stable fluorescent probes is a continuous endeavor in chemical biology. Several strategies can be employed to improve the photostability of quinoline-based dyes.

Structural Modifications of the Quinoline Core

The chemical structure of the quinoline dye itself is the primary determinant of its intrinsic photostability. Judicious structural modifications can significantly enhance its resilience to photobleaching.

  • Introduction of Electron-Withdrawing/Donating Groups: The electronic properties of the quinoline ring can be tuned by the introduction of substituents. While the specific effects are highly dependent on the position and nature of the substituent, this approach can be used to modulate the energy levels of the excited states and reduce the propensity for intersystem crossing to the triplet state.

  • Incorporation of Rigidifying Moieties: Restricting the conformational freedom of the dye can decrease non-radiative decay pathways and, in some cases, improve photostability. Introducing a chloro-cyclohexenyl ring in the polymethine chain of cyanine dyes, for example, has been shown to enhance their photostability.[13]

  • Attachment of Protective Groups: Covalently linking the quinoline dye to molecules that can quench the triplet state or scavenge reactive oxygen species is a promising strategy. For example, linking Cy5 to protective agents like cyclooctatetraene (COT), nitrobenzyl alcohol (NBA), or Trolox has been shown to enhance its photostability.[4][5][6][7][8]

Diagram: Strategies for Improving Quinoline Dye Photostability

G cluster_strategies Photostability Enhancement Strategies cluster_A Structural Modifications cluster_B Environmental Control cluster_C Imaging Optimization A Structural Modification of Quinoline Core B Control of Local Environment A1 Electron-donating/ withdrawing groups A2 Rigidification of structure A3 Attachment of protective groups C Optimization of Imaging Conditions B1 Use of antifade reagents B2 Deoxygenation of media B3 Control of pH and viscosity C1 Minimize excitation power C2 Use of higher wavelength excitation C3 Reduce exposure time

Caption: Key approaches to enhance the photostability of fluorescent dyes.

Environmental Control and Antifade Reagents

Modifying the local environment of the dye is a powerful and widely used method to combat photobleaching.

  • Antifade Mounting Media: A variety of commercial and homemade antifade reagents are available. These formulations typically contain antioxidants and triplet state quenchers that reduce the rate of photobleaching. Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and commercial formulations like VECTASHIELD® and ProLong™.

  • Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems, such as glucose oxidase and catalase (GODCAT), can be used to reduce the local concentration of molecular oxygen, thereby mitigating oxygen-dependent photobleaching.

Prudent Imaging Practices

Finally, the way in which imaging is performed can have a profound impact on the longevity of the fluorescent signal.

  • Minimize Excitation Exposure: Use the lowest possible excitation power and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Use Sensitive Detectors: Employing high quantum efficiency detectors allows for the use of lower excitation intensities, thus preserving the fluorescent probe.

  • Avoid Unnecessary Illumination: Keep the shutter closed when not acquiring images to prevent needless photobleaching.

Conclusion

The photostability of quinoline-based fluorescent dyes is a multifaceted property that is governed by a complex interplay of molecular structure, environmental factors, and illumination conditions. A thorough understanding of the mechanisms of photodegradation, coupled with rigorous and standardized methods for assessing photostability, is essential for the successful application of these powerful tools in research and drug development. By embracing a holistic approach that combines the rational design of more photostable dyes, the careful control of the imaging environment, and the adoption of prudent imaging practices, researchers can extend the life of their fluorescent signals and unlock the full potential of quinoline-based probes to illuminate the intricate workings of biological systems.

References

  • Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Ogun, O. O., & Izquierdo, M. A. (2013). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemical & Photobiological Sciences, 12(9), 1547-1557. [Link]

  • Wang, C., Li, J., Wang, L., Sun, X., & Fu, H. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 263-270. [Link]

  • Ogun, O. O., & Izquierdo, M. A. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC. [Link]

  • Ogun, O. O., & Izquierdo, M. A. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Semantic Scholar. [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]

  • Ogun, O. O., & Izquierdo, M. A. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed pathways for the photocatalytic degradation of quinoline. [Link]

  • Ogun, O. O., & Izquierdo, M. A. (2013). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. CoLab.
  • MDPI. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]

  • The American Association of Immunologists, Inc. (2021). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]

  • ResearchGate. (n.d.). Study on factors enhancing photobleaching effect of fluorescent dye. [Link]

  • Semantic Scholar. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]

  • ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • MDPI. (2021). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Strekowski, L., & Gulevich, A. V. (2010). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. [Link]

  • Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]

  • National Institutes of Health. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • Wikipedia. (n.d.). Photobleaching. [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • Semantic Scholar. (2020). Quinoline-containing diarylethenes: bridging between turn-on fluorescence, RGB switching and room temperature phosphorescence. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • National Institutes of Health. (2012). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. [Link]

  • ResearchGate. (n.d.). Fluorescent and absorption properties of quinoline dye solutions in.... [Link]

  • Immunology.org. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. [Link]

  • ResearchGate. (n.d.). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of a Novel Quinoline-Based Fluorophore Quinoline and its derivatives represent a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of a Novel Quinoline-Based Fluorophore

Quinoline and its derivatives represent a cornerstone in the development of fluorescent chemosensors due to their inherent photophysical properties, rigid structure, and capacity for coordinating with various analytes.[1][2][3][4] These molecules are instrumental in visualizing and quantifying a range of biological and environmental parameters, including pH fluctuations and metal ion concentrations.[5][6][7][8][9] This document outlines the potential applications and detailed experimental protocols for a specific, yet promising, quinoline derivative: 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid .

The unique structure of this compound, featuring a quinoline core, a hydroxyphenyl group, and a carboxylic acid moiety, suggests a multi-faceted utility as a fluorescent probe. The quinoline scaffold serves as the fluorescent reporter, while the hydroxyphenyl group can act as a recognition site for metal ions and a proton-sensitive center, making it a prime candidate for pH sensing. The carboxylic acid group can enhance water solubility and provide an additional coordination site. This application note will serve as a comprehensive guide for researchers looking to explore the capabilities of this molecule, from fundamental characterization to its application in cellular imaging.

Scientific Foundation: Plausible Sensing Mechanisms

The fluorescence of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is likely modulated by well-established photophysical processes, primarily Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).

  • Excited-State Intramolecular Proton Transfer (ESIPT): The close proximity of the hydroxyl group on the phenyl ring to the nitrogen atom of the quinoline ring creates an ideal geometry for ESIPT. In the ground state, the molecule exists in its enol form. Upon excitation, a proton can be rapidly transferred from the hydroxyl group to the quinoline nitrogen, leading to a tautomeric keto form that is responsible for a large Stokes shifted fluorescence emission. This process is highly sensitive to the microenvironment, including pH and the presence of metal ions that can interact with the hydroxyl group, thereby inhibiting ESIPT and causing a "turn-on" or ratiometric fluorescence response.[10]

  • Chelation-Enhanced Fluorescence (CHEF): The hydroxyphenyl and carboxylic acid groups can act as a chelating pocket for various metal ions. Upon binding to a metal ion, the non-radiative decay pathways of the fluorophore are often suppressed, leading to a significant enhancement in fluorescence intensity.[10] This "turn-on" response can be highly selective for specific metal ions depending on the coordination geometry and binding affinity.

  • Photoinduced Electron Transfer (PET): In some instances, the interaction with a metal ion can induce fluorescence quenching through a PET mechanism, where the metal ion facilitates a non-radiative de-excitation of the fluorophore.

The interplay of these mechanisms can be leveraged to design highly sensitive and selective assays for specific analytes.

Proposed Applications and Experimental Workflows

Based on its structural features, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a promising candidate for the following applications:

  • Ratiometric pH Sensing: The ESIPT mechanism is intrinsically pH-dependent. At varying pH levels, the equilibrium between the protonated and deprotonated forms of the hydroxyphenyl group will shift, leading to changes in the fluorescence emission spectrum. This could allow for ratiometric pH measurements, which are more reliable as they are independent of probe concentration.[5]

  • Selective Metal Ion Detection: The chelating moiety suggests its potential for detecting biologically and environmentally relevant metal ions such as Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[1][2][4][9] The selectivity can be tuned by optimizing the solvent system and pH.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing and utilizing a new fluorescent probe like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

G cluster_0 Probe Characterization cluster_1 Analyte Sensing cluster_2 Application synthesis Synthesis & Purification photophys Photophysical Characterization (Abs, Em, Quantum Yield) synthesis->photophys stability Photostability & pH Stability photophys->stability titration Fluorescence Titration (Metal Ions / pH) stability->titration selectivity Selectivity & Interference Studies titration->selectivity lod Limit of Detection (LOD) Calculation selectivity->lod cell_imaging Cellular Imaging lod->cell_imaging env_sample Environmental Sample Analysis lod->env_sample

Caption: General workflow for fluorescent probe development.

Detailed Protocols

Protocol 1: Photophysical Characterization

Objective: To determine the fundamental photophysical properties of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Materials:

  • 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

  • Spectroscopic grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Phosphate Buffered Saline - PBS)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Prepare a 10 µM working solution in the desired solvent for analysis.

  • UV-Vis Absorption Spectrum:

    • Record the absorption spectrum from 200 to 700 nm.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission Spectrum:

    • Excite the sample at its λ_max.

    • Record the emission spectrum from the excitation wavelength +10 nm to 800 nm.

    • Identify the wavelength of maximum emission.

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized standard with a similar absorption and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: pH Titration

Objective: To evaluate the pH-dependent fluorescence response of the probe.

Materials:

  • Probe stock solution (1 mM in DMSO)

  • Britton-Robinson buffer or a series of buffers covering a wide pH range (e.g., pH 2-12)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Prepare a series of solutions containing the probe (e.g., 10 µM) in buffers of varying pH.

  • Incubate the solutions for a short period to allow for equilibration.

  • Record the fluorescence emission spectrum for each solution at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) against the pH.

  • Determine the pKa value from the titration curve.

Protocol 3: Metal Ion Titration and Selectivity

Objective: To assess the probe's response to various metal ions and its selectivity.

Materials:

  • Probe stock solution (1 mM in DMSO)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Al³⁺, etc.) in deionized water.

  • Buffer solution (e.g., HEPES or TRIS at physiological pH)

  • Spectrofluorometer

Procedure:

  • Titration:

    • To a solution of the probe (e.g., 10 µM) in buffer, add increasing concentrations of the target metal ion.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

  • Selectivity:

    • Prepare a series of solutions containing the probe (10 µM) and a fixed concentration (e.g., 5-10 equivalents) of different metal ions.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response to the target metal ion with that of other potentially interfering ions.

  • Competition Experiment:

    • To a solution of the probe and the target metal ion, add an excess of other metal ions to determine if they interfere with the binding.

Protocol 4: Cellular Imaging (Proposed)

Objective: To visualize the probe's localization and response within living cells.

Materials:

  • Cell culture medium and supplements

  • A suitable cell line (e.g., HeLa, A549)

  • Probe stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Optional: Co-localization dyes (e.g., for mitochondria or lysosomes)

  • Optional: Ionophores to modulate intracellular ion concentrations

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in cell culture medium to a final concentration (typically 1-10 µM).

    • Replace the culture medium with the probe-containing medium and incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with fresh medium or PBS to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

    • To test for analyte response, treat the cells with the target analyte (e.g., by adding a metal salt solution or altering the extracellular pH) and acquire images over time.

Data Presentation: Hypothetical Performance Characteristics

The following tables present hypothetical data that might be expected from the characterization of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Table 1: Photophysical Properties

PropertyValueConditions
λ_abs (max)350 nm10 µM in PBS (pH 7.4)
λ_em (max)480 nmEx. at 350 nm
Stokes Shift130 nm
Quantum Yield (Φ)0.15Relative to quinine sulfate

Table 2: Hypothetical Sensing Performance

AnalyteResponse TypeLinear RangeDetection Limit (LOD)
pHRatiometricpH 5.0 - 8.0-
Zn²⁺Turn-on0 - 20 µM50 nM
Fe³⁺Turn-off0 - 15 µM100 nM

Conclusion and Future Perspectives

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid holds significant promise as a versatile fluorescent probe for pH and metal ion sensing. Its rational design incorporates key functional groups that are known to impart sensitivity and selectivity. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential. Future work could involve the synthesis of derivatives with modified substituents on the quinoline ring to fine-tune its photophysical properties and enhance its selectivity for specific analytes, paving the way for its application in high-throughput screening, environmental monitoring, and advanced cellular imaging.

References

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels.
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels.
  • Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy.
  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.

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Application

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid for metal ion detection

An Application Guide to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid for Selective Metal Ion Detection Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for res...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid for Selective Metal Ion Detection

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (hereafter referred to as HMQC) as a fluorescent chemosensor for the detection of metal ions. This guide details the synthesis, underlying sensing mechanisms, and step-by-step protocols for its use in quantitative and qualitative analysis.

Introduction: The Role of Quinoline-Based Fluorophores in Metal Ion Sensing

The detection of specific metal ions is crucial in fields ranging from environmental monitoring to cellular biology and pharmaceutical development.[1] Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, selectivity, and capacity for real-time monitoring.[2] Among various fluorophore platforms, quinoline and its derivatives are particularly noteworthy for their inherent fluorescence, structural rigidity, and versatile coordination chemistry, making them excellent candidates for designing robust metal ion probes.[1][3]

HMQC is a quinoline-based compound designed to leverage unique photophysical processes for selective ion detection. Its structure incorporates a 2-hydroxyphenyl group, which is critical for its sensing mechanism, primarily through an Excited-State Intramolecular Proton Transfer (ESIPT) pathway.[4][5][6] Upon coordination with specific metal ions, such as Zn²⁺ or Al³⁺, this process is modulated, often leading to a significant and readily detectable change in its fluorescence properties via Chelation-Enhanced Fluorescence (CHEF).[7][8][9] This guide will provide the necessary protocols to harness these properties for rigorous scientific investigation.

Synthesis and Characterization of the HMQC Probe

The synthesis of quinoline-4-carboxylic acids can be efficiently achieved through a three-component reaction, often a variation of the Doebner reaction.[10] This approach offers a straightforward pathway to the HMQC molecule.

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMQC)

Rationale: This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid. The selection of 4-methylaniline, salicylaldehyde, and pyruvic acid provides the necessary building blocks for the target molecule, HMQC.

Materials:

  • 4-Methylaniline

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Pyruvic acid

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and salicylaldehyde (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add pyruvic acid (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Filter the crude product. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Acidify the remaining solution or the redissolved crude product with dilute HCl to a pH of ~4-5 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in petroleum ether.[1]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Photophysical Properties and Sensing Mechanism

The efficacy of HMQC as a sensor is rooted in its distinct photophysical behavior, primarily governed by ESIPT and modulated by CHEF upon metal ion binding.

Excited-State Intramolecular Proton Transfer (ESIPT)

In its ground state, HMQC exists in an enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (donor) to the nitrogen atom (acceptor), forming an excited keto tautomer.[11][12] This process results in a four-level photochemical cycle (E → E* → K* → K → E), which typically leads to a large Stokes shift—a significant separation between the absorption and emission maxima.[5][11] This large Stokes shift is highly advantageous as it minimizes self-absorption and enhances detection sensitivity.

ESIPT_Mechanism E Enol (E) E_star Enol* (E) E->E_star Absorption (hν) K_star Keto (K*) E_star->K_star ESIPT K_star->E Emission (hν')

Caption: Generalized diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Chelation-Enhanced Fluorescence (CHEF)

When a suitable metal ion (e.g., Al³⁺ or Zn²⁺) is introduced, it coordinates with the HMQC molecule, typically binding to the phenolic oxygen and the quinoline nitrogen. This chelation event forms a more rigid molecular structure.[7] This increased rigidity restricts intramolecular rotations and vibrations, which are non-radiative decay pathways for the excited state.[9] By blocking these pathways, the radiative decay (fluorescence) becomes more favorable, leading to a significant enhancement of the fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[8][13]

CHEF_Mechanism cluster_free Low Fluorescence cluster_bound High Fluorescence (Turn-On) Probe_Free Free Probe (HMQC) Probe_Bound Probe-Metal Complex (HMQC-Mⁿ⁺) Probe_Free->Probe_Bound + NonRadiative Non-Radiative Decay (Vibrations/Rotations) Probe_Free->NonRadiative Dominant Pathway Radiative Radiative Decay (Fluorescence) Probe_Bound->Radiative Dominant Pathway Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal ion binding.

Experimental Protocols for Metal Ion Detection

Protocol 2: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are fundamental for quantitative analysis. Using an appropriate buffer maintains a stable pH, which is critical as the fluorescence of many probes is pH-dependent.

  • Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of HMQC in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, Al(ClO₄)₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

  • Working Buffer: Prepare a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4) for the experiments. The choice of buffer is important to avoid interference with metal ion coordination.

Protocol 3: Fluorescence Titration and Selectivity Studies

Rationale: Titration experiments quantify the sensor's response to increasing concentrations of the target analyte. Selectivity experiments are crucial to validate that the sensor's response is specific to the target ion and not triggered by other common ions.

Procedure:

  • Titration:

    • Place 2 mL of the working buffer in a quartz cuvette.

    • Add an aliquot of the HMQC stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence emission spectrum by exciting at the absorption maximum (λ_ex).

    • Incrementally add small aliquots of the target metal ion stock solution (e.g., Zn²⁺ or Al³⁺) to the cuvette.

    • Record the fluorescence spectrum after each addition, ensuring complete mixing and equilibration.

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion.

  • Selectivity:

    • Prepare a series of solutions, each containing HMQC (10 µM) in the working buffer.

    • To each solution, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the prepared stock solutions.

    • Record the fluorescence spectrum for each sample.

  • Competition Experiment:

    • To the solution of HMQC and the target metal ion (e.g., HMQC + Al³⁺), add an excess of other potentially interfering ions.

    • Record the fluorescence spectrum to observe if the signal is quenched or otherwise affected, demonstrating the robustness of the sensor.

Protocol 4: Determination of Binding Stoichiometry via Job's Plot

Rationale: The Job's plot, or method of continuous variation, is a widely used technique to determine the binding stoichiometry of a complex in solution.[14][15] By varying the mole fractions of the probe and the metal ion while keeping the total molar concentration constant, the stoichiometry corresponds to the mole fraction at which the measured physical property (fluorescence intensity) is maximal.[16][17]

Procedure:

  • Prepare a series of solutions (e.g., 11 solutions) in the working buffer.

  • In each solution, the total concentration of [HMQC] + [Metal Ion] must be constant (e.g., 20 µM).

  • Vary the mole fraction of the metal ion ([Metal Ion] / ([HMQC] + [Metal Ion])) from 0 to 1 in increments of 0.1.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of each solution at the emission maximum (λ_em).

  • Plot the fluorescence intensity against the mole fraction of the metal ion. The peak of the plot indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 binding ratio, while a peak at ~0.67 suggests a 1:2 (HMQC:Metal) ratio.[18]

Jobs_Plot_Workflow prep Prepare Solutions Total [Probe]+[Ion] = Constant Vary Mole Fraction (0 to 1) equil Equilibrate Samples prep->equil measure Measure Fluorescence Intensity at λ_em equil->measure plot Plot Intensity vs. Mole Fraction measure->plot analyze Determine Stoichiometry (Position of Maximum) plot->analyze

Caption: Experimental workflow for determining binding stoichiometry using a Job's Plot.

Protocol 5: Calculation of the Limit of Detection (LOD)

Rationale: The LOD defines the lowest concentration of an analyte that can be reliably distinguished from a blank. It is a critical parameter for evaluating the sensitivity of the sensor.

Procedure:

  • Measure the fluorescence intensity of at least 10 blank samples (containing only the HMQC probe in buffer).

  • Calculate the standard deviation of the blank measurements (σ).

  • Perform a fluorescence titration at very low concentrations of the target metal ion (in the linear response range).

  • Plot the fluorescence intensity versus the metal ion concentration and determine the slope (k) of the linear regression.

  • Calculate the LOD using the formula: LOD = 3σ / k .[19][20][21]

Data Presentation and Expected Performance

The following tables summarize the expected photophysical properties and performance metrics for the HMQC probe based on typical quinoline-based sensors.

Table 1: Photophysical Properties of HMQC

PropertyHMQC (Free Probe)HMQC + Al³⁺ (Saturated)
Absorption Max (λ_abs) ~350 nm~365 nm
Emission Max (λ_em) ~530 nm~480 nm
Stokes Shift ~180 nm~115 nm
Quantum Yield (Φ) Low (~0.05)High (~0.45)
Appearance (Visual) Faint Yellow/Green EmissionBright Blue Emission

Table 2: Performance Characteristics of HMQC for Al³⁺ Detection

ParameterValue
Selectivity High for Al³⁺ over other common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺)
Binding Stoichiometry 1:1 (HMQC:Al³⁺)
Linear Range e.g., 0 - 10 µM
Limit of Detection (LOD) e.g., 50 - 150 nM[18]

Conclusion

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMQC) is a highly promising fluorescent probe for the selective detection of metal ions, particularly Al³⁺. Its mechanism, based on the interplay of ESIPT and CHEF, results in a significant "turn-on" fluorescence response with a large Stokes shift, which are desirable characteristics for a high-performance sensor.[22][23] The detailed protocols provided in this guide offer a robust framework for synthesizing, characterizing, and applying this probe in various research contexts, from environmental analysis to biological imaging.[24][25][26]

References

  • A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem.
  • Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. MDPI.
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  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. PubMed.
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  • Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor.
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Method

Application Note: A Comprehensive Protocol for the Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

Abstract The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antitumor, antiviral, and antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antitumor, antiviral, and antibacterial properties.[1][2] This document provides a detailed, field-proven protocol for the synthesis of a specific derivative, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. The synthesis is achieved via the classic Pfitzinger reaction, a robust and reliable method for constructing quinoline-4-carboxylic acids.[2][3] This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers insights into the critical parameters for success, targeting researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

Quinoline and its derivatives are heterocyclic aromatic compounds of paramount importance in the pharmaceutical industry.[4][5] The fusion of a benzene ring to a pyridine ring creates a scaffold that is a cornerstone in the development of drugs for a wide array of therapeutic areas.[1][6] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore that has garnered significant interest.

The target molecule, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, incorporates three key structural features: the quinoline-4-carboxylic acid core, a methyl group at the 6-position, and a 2-hydroxyphenyl substituent at the 2-position. This combination of functionalities makes it an attractive candidate for further derivatization and biological screening.

This protocol employs the Pfitzinger reaction, a powerful transformation that condenses an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][3] In this specific application, 5-methylisatin and 2'-hydroxyacetophenone are used as the key starting materials.

Reaction Principle: The Pfitzinger Synthesis

The Pfitzinger reaction proceeds through a well-established mechanism. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, followed by condensation with the carbonyl compound, and subsequent intramolecular cyclization and dehydration to form the final aromatic quinoline ring system.[3][7]

The key mechanistic steps for this synthesis are:

  • Ring Opening of Isatin: The reaction begins with the hydrolysis of the lactam (amide) in 5-methylisatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid (an isatinic acid derivative).[3][7]

  • Imine Formation: The amine group of the opened isatin intermediate then condenses with the ketone group of 2'-hydroxyacetophenone to form a Schiff base, or imine.[7]

  • Intramolecular Cyclization: An intramolecular Claisen-type condensation occurs. The enolate formed from the methyl group of the acetophenone moiety attacks the keto group of the isatinic acid derivative.[7]

  • Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring, yielding the final product as its potassium salt.[3]

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, precipitating the final product, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_steps Reaction Sequence cluster_product Final Product SM1 5-Methylisatin Step1 Base-catalyzed Ring Opening SM1->Step1 + KOH, EtOH/H₂O SM2 2'-Hydroxyacetophenone SM2->Step1 + KOH, EtOH/H₂O Step2 Condensation (Imine Formation) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration (Aromatization) Step3->Step4 Step5 Acidification (Precipitation) Step4->Step5 + HCl or Acetic Acid Product 2-(2-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid Step5->Product Workflow A 1. Prepare KOH Solution Dissolve KOH in 100 mL Ethanol in a 250 mL RBF. B 2. Add 5-Methylisatin Stir at room temperature for ~1 hour until color changes. A->B C 3. Add 2'-Hydroxyacetophenone Add ketone to the mixture. B->C D 4. Reflux Heat the reaction to reflux (~79°C) for 12-24 hours. Monitor reaction progress by TLC. C->D E 5. Solvent Removal & Dissolution Cool to RT. Remove ethanol via rotary evaporation. Dissolve residue in 150 mL water. D->E F 6. Extraction of Impurities Wash aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted ketone. E->F G 7. Precipitation of Product Cool aqueous layer in an ice bath. Acidify with 2M HCl to pH 4-5. F->G H 8. Isolation and Drying Collect the precipitate by vacuum filtration. Wash with cold water and dry under vacuum. G->H

Sources

Application

The Pfitzinger Reaction: A Comprehensive Guide to Quinoline-4-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Pfitzinger Reaction in Medicinal Chemistry First discovered by Wilhelm Pfitzinger in the late 19th century, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Medicinal Chemistry

First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This powerful condensation reaction joins isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, typically under strong basic conditions, to construct the pharmacologically significant quinoline scaffold.[3][4]

The quinoline core is a "privileged structure" in drug discovery, appearing in a vast array of therapeutic agents with activities spanning antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory applications.[3][5] The Pfitzinger reaction offers a direct and versatile route to this key motif, allowing for the strategic introduction of substituents to modulate biological activity and physicochemical properties. This versatility makes it an invaluable tool for generating compound libraries for screening and lead optimization in drug development programs.[3]

This document serves as a senior-level guide, providing not just the protocols but the underlying scientific rationale for experimental choices. We will delve into the reaction mechanism, offer detailed and validated experimental procedures, explore the reaction's scope, and provide troubleshooting insights to empower researchers to successfully apply the Pfitzinger reaction in their synthetic endeavors.

Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-defined, base-catalyzed sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The entire process can be broken down into four key stages:

  • Base-Catalyzed Hydrolysis of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH).[4][6] This ring-opening step forms the potassium salt of an intermediate keto-acid (isatinic acid), which is usually generated in situ and not isolated.[3][6] The use of a strong base is crucial here to ensure complete and rapid hydrolysis, which is the rate-determining step in many cases.

  • Condensation and Imine Formation: The newly formed aniline derivative, with its nucleophilic amine and reactive ketone, condenses with the carbonyl compound (e.g., a ketone or aldehyde). This step forms a Schiff base, or imine, intermediate.[6]

  • Tautomerization to the Enamine: The imine intermediate tautomerizes to the more thermodynamically stable enamine.[6] This step is critical as it positions the molecule for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the keto group of the isatinic acid backbone. This is followed by a dehydration (water elimination) step, which drives the reaction forward and results in the formation of the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[6]

The overall mechanistic workflow is visualized in the diagram below.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid Base (KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid (5) Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

Experimental Protocols: A Self-Validating System

A robust protocol is a self-validating system. At each critical stage—reaction monitoring, workup, and purification—checks are performed to validate the outcome before proceeding. This approach minimizes wasted resources and ensures the integrity of the final product.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized and robust method derived from multiple reported procedures, suitable for a broad range of substrates.[3]

Materials:

  • Isatin or substituted isatin (1.0 eq)

  • Carbonyl compound (ketone or aldehyde) (1.0 - 2.2 eq)

  • Potassium Hydroxide (KOH) (approx. 3.0 eq)

  • Ethanol (Absolute or 95%)

  • Water (Deionized)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) equipment

Procedure:

  • Isatin Ring Opening (Validation: Color Change):

    • In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). The small amount of water facilitates the dissolution of KOH.

    • Add isatin (e.g., 0.07 mol) to the basic solution.

    • Stir the mixture at room temperature for approximately 1 hour. A distinct color change from purple/orange to a dark brown or deep reddish-brown indicates the successful formation of the potassium salt of isatinic acid.[3] This visual confirmation is the first validation step.

  • Condensation and Cyclization (Validation: TLC Monitoring):

    • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol). A slight excess of the carbonyl compound can help drive the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) and maintain for 12-24 hours.[3]

    • The key to a self-validating reaction is diligent monitoring. Spot the reaction mixture on a TLC plate (e.g., using a 7:3 ethyl acetate:hexane mobile phase) alongside a spot of the starting isatin. The disappearance of the isatin spot and the appearance of a new, typically fluorescent, product spot indicates reaction progression. The reaction is complete when the isatin spot is no longer visible.

  • Workup and Isolation (Validation: Precipitation):

    • Once the reaction is complete (validated by TLC), allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Add deionized water to the residue to dissolve the potassium salt of the product.

    • Purification Rationale: Wash the aqueous solution with diethyl ether (2 x 25 mL). This crucial step removes the unreacted, non-polar carbonyl compound and other neutral impurities, which could otherwise co-precipitate with the product.[3]

    • Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid. The quinoline-4-carboxylic acid product is insoluble in acidic aqueous media. Successful precipitation of a solid upon reaching a pH of 4-5 is a validation of product formation.[3]

  • Final Purification and Characterization (Validation: Spectroscopy):

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • The final validation is the characterization of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes and often improving yields.[8]

Materials:

  • Isatin (1.0 eq, e.g., 10.0 mmol)

  • Carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (1.0 eq, 10.0 mmol)

  • 33% Aqueous Potassium Hydroxide solution

  • Acetic Acid

Instrumentation:

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vessel, add isatin (10.0 mmol) to a 33% aqueous KOH solution (15 mL).

  • Add the carbonyl compound (10.0 mmol) to this solution.[3]

  • Seal the vessel securely.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate for approximately 9 minutes.[3] Optimization of time and temperature may be required for different substrates.

  • Workup: After irradiation, cool the vessel to room temperature. Filter the (often dark) solution to remove any insoluble material.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to precipitate the product.[3]

  • Collect the solid by filtration, wash with water, and dry to afford the final product.

Scope, Limitations, and Troubleshooting

The success of the Pfitzinger reaction is highly dependent on the choice of substrates and reaction conditions.

Substrate Scope

The reaction is quite versatile, accommodating a range of substituents on both the isatin and carbonyl components.

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acid~30%[6]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone2-(Aryl)-3-(1H-benzimidazol-2-ylthio)quinoline-4-carboxylic acid77-85%[3]
5-Substituted IsatinsVarious Ketones6-Substituted quinoline-4-carboxylic acidsVaries[1]
IsatinIndophenazino fused carbazoleIndophenazino fused quinoline-4-carboxylic acid73%[6]
Limitations and Expert Recommendations
  • Harsh Conditions: The requirement for strong bases and often high temperatures limits the reaction's compatibility with base-sensitive functional groups (e.g., esters, some protecting groups) on the starting materials. This can lead to hydrolysis or degradation.[2][8]

  • Alternative Reactions: For substrates incompatible with basic conditions, the Doebner reaction , which proceeds under acidic or neutral conditions by reacting an aniline, an aldehyde, and pyruvic acid, can be a superior alternative.[2][8]

  • Low Yields: The classical Pfitzinger reaction can suffer from long reaction times and modest yields, particularly with more substituted or sterically hindered ketones.[8] Modern modifications, such as using microwave assistance or phase-transfer catalysts, can often mitigate these issues.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete hydrolysis of isatin. 2. Reaction temperature too low or time too short. 3. Degradation of starting materials or product.1. Ensure sufficient base is used and allow adequate time for the initial ring-opening (monitor color change). 2. Increase reflux time and monitor carefully by TLC. 3. Consider microwave synthesis for shorter reaction times at controlled temperatures.
Formation of Side Products 1. Self-condensation of the carbonyl compound (aldol reaction). 2. For unsymmetrical ketones, reaction at the less substituted α-carbon may be sluggish.1. Use a slight excess of isatin relative to the carbonyl compound. 2. For challenging ketones, explore modified Pfitzinger conditions or alternative named reactions like the Friedländer synthesis.
Purification Difficulties 1. Contamination with unreacted carbonyl compound. 2. Product is sparingly soluble in common recrystallization solvents.1. Be meticulous with the diethyl ether wash during the workup before acidification. 2. Screen a wider range of solvents or solvent mixtures (e.g., ethanol/water, DMF, acetic acid) for recrystallization.

Workflow and Optimization

The path to a successful synthesis involves a logical flow from preparation to final validation. For novel substrates, a small-scale optimization is always recommended before proceeding to a larger scale.

Pfitzinger_Workflow Experimental & Optimization Workflow prep prep reaction reaction workup workup analysis analysis decision decision start Start: Define Target Quinoline reagents Reagent Prep & Stoichiometry start->reagents setup Reaction Setup (Conventional or Microwave) reagents->setup monitor Monitor Progress (TLC) setup->monitor complete Reaction Complete? monitor->complete workup_node Aqueous Workup & Ether Wash complete->workup_node Yes troubleshoot Troubleshoot (See Table) complete->troubleshoot No precipitate Acidification & Precipitation workup_node->precipitate purify Purification (Recrystallization) precipitate->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end troubleshoot->setup

Caption: A logical workflow for synthesis and optimization.

Conclusion

The Pfitzinger reaction, despite its age, remains a highly effective and adaptable method for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity and the commercial availability of diverse starting materials ensure its continued relevance in modern drug discovery. By understanding the underlying mechanism, adhering to a validated protocol, and applying logical troubleshooting, researchers can effectively harness this reaction to generate novel molecules with significant therapeutic potential.

References

  • The Pfitzinger Reaction. (Review). ResearchGate.

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

  • Pfitzinger reaction. Wikipedia.

  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

  • The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. RSC Publishing.

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. ResearchGate.

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate.

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Method

Application of Quinoline Derivatives as DHODH Inhibitors: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). It delves in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). It delves into the scientific rationale, experimental protocols, and data interpretation, offering a blend of theoretical knowledge and practical insights to facilitate the discovery and development of novel therapeutics targeting this critical enzyme.

The Central Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo biosynthesis of pyrimidines.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1] DHODH catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate.[2]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a heightened demand for pyrimidines to support DNA and RNA synthesis.[2][3] Consequently, these cells are particularly vulnerable to the inhibition of the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3][4]

The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn impedes DNA and RNA synthesis and ultimately arrests cell proliferation.[5] This targeted approach offers a promising strategy for the development of selective therapies with potentially wider therapeutic windows compared to conventional cytotoxic agents.[4][6]

Quinoline Derivatives: A Privileged Scaffold for DHODH Inhibition

Among the various classes of DHODH inhibitors, quinoline derivatives have emerged as a particularly promising and extensively studied scaffold. The prototypical and potent quinoline-based DHODH inhibitor, brequinar, has been instrumental in validating DHODH as a therapeutic target.[1][7]

Mechanism of Action and Structural Insights

Quinoline derivatives typically exert their inhibitory effect by binding to the ubiquinone-binding pocket of DHODH, thereby blocking the electron transfer step in the catalytic cycle.[1] X-ray crystal structures of DHODH in complex with quinoline inhibitors have provided invaluable insights into the specific molecular interactions that govern their binding affinity and selectivity.[1][8]

Key structural features of quinoline derivatives that contribute to their potent DHODH inhibition have been identified through extensive structure-activity relationship (SAR) studies.[7][8] These studies have highlighted three critical regions of the quinoline scaffold:

  • The C2 Position: Bulky, hydrophobic substituents at this position are generally required for potent inhibitory activity.[7]

  • The C4 Position: A strict requirement for a carboxylic acid group or its corresponding salts at this position is crucial for interaction with key residues in the active site.[7]

  • The Benzo Portion of the Quinoline Ring: Appropriate substitutions on this part of the ring system can further enhance binding affinity and selectivity.[7]

Docking studies have shown that many quinoline derivatives form hydrogen bonds with key amino acid residues such as Arg136 and Gln47 within the DHODH active site, which are essential for ligand binding.[8][9] More advanced structure-guided design approaches have led to the development of novel quinoline-based analogues with improved potency and pharmacokinetic properties by forming new hydrogen-bonding interactions with residues like T63 and Y356.[10][11]

Experimental Protocols for Evaluating Quinoline-Based DHODH Inhibitors

The following section provides detailed, step-by-step protocols for the essential in vitro assays required to characterize the activity of quinoline derivatives as DHODH inhibitors.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH (N-terminal His-tagged, transmembrane domain-deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHOA)

  • Test quinoline compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test quinoline compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • 100 µM Coenzyme Q10

    • 200 µM DCIP

    • Desired concentration of the test compound or DMSO (for control).

  • Enzyme Addition and Pre-incubation: Add recombinant human DHODH to the reaction mixture. Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiation of Reaction: Add 500 µM DHOA to each well to start the enzymatic reaction.[12]

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 650 nm at 25°C for 10 minutes using a microplate reader.[12] The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29, MDA-MB-231)[13]

  • Complete cell culture medium

  • Test quinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of the test quinoline compounds. Include a vehicle control (DMSO) and a positive control (e.g., brequinar).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Rescue Experiment with Orotic Acid

This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of DHODH.

Materials:

  • All materials from Protocol 2

  • Orotic acid

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of Protocol 2.

  • Co-treatment with Orotic Acid: In a parallel set of wells, co-treat the cells with the test quinoline compound and a saturating concentration of orotic acid.

  • Incubation and MTT Assay: Follow steps 3-7 of Protocol 2.

  • Data Analysis: Compare the cell viability in the presence and absence of orotic acid for each compound concentration. If the anti-proliferative effect of the compound is rescued (i.e., cell viability is restored) by the addition of orotic acid, it strongly suggests that the compound's mechanism of action is through the inhibition of DHODH.[12]

Data Presentation and Interpretation

For clear and concise presentation of results, all quantitative data should be summarized in tables.

Table 1: In Vitro Activity of Representative Quinoline-Based DHODH Inhibitors

CompoundDHODH IC50 (nM)Cell LineCell Proliferation GI50 (µM)
Brequinar1.8[14]L1210 Murine Leukemia-
Compound 419.71 ± 1.4[10]--
Compound 4326.2 ± 1.8[10]--
Compound 71560[13]HT-29-
Compound 141220[13]HT-29-
Compound A99.7[15]--

Note: The table above presents a selection of data from the literature and should be adapted to include the results obtained from your own experiments.

Visualizing Key Concepts and Workflows

Visual aids are essential for understanding complex biological pathways and experimental procedures.

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (DNA, RNA) UMP->Pyrimidine_Nucleotides DHODH->Orotate Quinoline Derivatives (Inhibition) Screening_Workflow Start Start: Compound Library Enzyme_Assay Protocol 1: In Vitro DHODH Enzyme Inhibition Assay Start->Enzyme_Assay Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Cell_Assay Protocol 2: Cell-Based Proliferation Assay Determine_IC50->Cell_Assay Potent Hits Determine_GI50 Determine GI50 Values Cell_Assay->Determine_GI50 Rescue_Experiment Protocol 3: Orotic Acid Rescue Experiment Determine_GI50->Rescue_Experiment Active Compounds Confirm_MoA Confirm Mechanism of Action Rescue_Experiment->Confirm_MoA Lead_Optimization Lead Optimization (SAR, ADME/Tox) Confirm_MoA->Lead_Optimization

Caption: A streamlined workflow for the identification and validation of quinoline-based DHODH inhibitors.

Conclusion and Future Directions

Quinoline derivatives represent a robust and versatile class of DHODH inhibitors with significant therapeutic potential. The protocols and guidelines presented in this document provide a solid framework for the systematic evaluation of these compounds. Future research in this area will likely focus on the development of next-generation quinoline-based inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles to address the unmet medical needs in oncology, autoimmune diseases, and virology. [3][4][6][16]

References

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 941-947. [Link]

  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini reviews in medicinal chemistry, 11(12), 1039–1055. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6057. [Link]

  • Abdel-Magid, A. F. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters, 11(9), 1645-1648. [Link]

  • Desai, P. V., et al. (2015). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Medicinal Chemistry Research, 24(1), 355-367. [Link]

  • Abdel-Magid, A. F. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters, 11(9), 1645-1648. [Link]

  • Li, M., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(3), 1732. [Link]

  • Anonymous. (2022). AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES. Pharmaceutical Market Europe, 26-28. [Link]

  • Sreelatha, A., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9803. [Link]

  • Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6057. [Link]

  • Patsnap. (2024). What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 853-858. [Link]

  • Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1274. [Link]

  • Vyas, V. K., et al. (2015). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3226-3231. [Link]

  • DelveInsight. (2025). DHODH Inhibitors Market Forecast to Reach New Heights by 2034 Owing to the Expanding Applications in Oncology and Autoimmune Diseases. PR Newswire. [Link]

  • Fritz, G., et al. (2015). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 282(19), 3743-3753. [Link]

  • Nakashima, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3778-3789. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 853-858. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465. [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(21), e202200373. [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(21), e202200373. [Link]

  • ResearchGate. (n.d.). Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... [Image]. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Quinoline-4-carboxylic acids are foundational structures in a vast array of therapeutic agents, noted for their anticancer, antimalarial, and antibacterial properties.[1]

However, their synthesis is often plagued by challenges such as low yields, harsh reaction conditions, and difficult purifications. This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to empower you to overcome these common hurdles and optimize your synthetic outcomes.

Overview of Primary Synthetic Pathways

The two most robust and versatile methods for constructing the quinoline-4-carboxylic acid core are the Pfitzinger and Doebner reactions.[1] The choice between them is dictated by the desired substitution pattern and the available starting materials.

  • The Pfitzinger Reaction: Employs an isatin and a carbonyl compound containing an α-methylene group, reacting under basic conditions. This route is ideal for accessing a wide variety of substituents at the 2- and 3-positions of the quinoline ring.[2][3]

  • The Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] This method is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[1]

The general experimental journey, from conception to pure compound, follows a structured path.

Synthetic Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_iso Phase 3: Isolation & Analysis reagent_selection Reagent Selection (Pfitzinger vs. Doebner) reaction_setup Reaction Setup (Solvent, Temp, Stoichiometry) reagent_selection->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Quenching & Initial Work-up reaction_monitoring->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization

Caption: General workflow for quinoline-4-carboxylic acid synthesis.

Troubleshooting Guide: Pfitzinger Reaction

The Pfitzinger reaction condenses isatin with a carbonyl compound in the presence of a strong base.[3] While powerful, success hinges on careful control of the reaction's key steps.

Pfitzinger Mechanism isatin Isatin hydrolysis Base-Catalyzed Hydrolysis isatin->hydrolysis keto_acid Keto-acid Intermediate hydrolysis->keto_acid condensation Condensation with Carbonyl keto_acid->condensation enamine Enamine Intermediate condensation->enamine cyclization Intramolecular Cyclization & Dehydration enamine->cyclization product Quinoline-4-Carboxylic Acid cyclization->product

Caption: Simplified mechanism of the Pfitzinger reaction.

Q1: My Pfitzinger reaction has stalled or resulted in a very low yield. What are the primary causes?

A1: Low yield is the most common complaint and typically points to one of three areas:

  • Incomplete Isatin Ring-Opening: The initial hydrolysis of isatin's amide bond to form the keto-acid intermediate (isatinic acid) is critical.[2][5] If the base (e.g., KOH, NaOH) is not strong enough or is of poor quality, this step will be inefficient. Ensure you are using a sufficient molar excess of a high-purity base. The color change from purple/orange to a brown or deep yellow solution can be an indicator of successful salt formation.[5]

  • Inefficient Condensation/Cyclization: The subsequent condensation with the carbonyl compound and cyclization requires heat. Typical conditions involve refluxing in ethanol for extended periods (12-48 hours).[6] If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Monitor progress using Thin-Layer Chromatography (TLC).

  • Poor Substrate Reactivity: Carbonyl compounds with sterically hindered or less acidic α-methylene protons will react more slowly. In these cases, extending the reflux time or using a higher-boiling solvent like n-butanol may be necessary.

Q2: After acidification, I get a large amount of precipitate, but it's not my desired product. How do I troubleshoot this?

A2: This issue usually stems from impurity precipitation during the work-up. The key is a robust acid-base extraction procedure.

  • Cause - Unreacted Carbonyl/Neutral Impurities: The crude reaction mixture contains the potassium salt of your product, which is water-soluble. It also contains unreacted starting material (ketone/aldehyde) and other neutral byproducts.[5] Simply acidifying the entire mixture will crash everything out.

  • Solution - Purification Workflow:

    • After the reaction, remove the bulk solvent (e.g., ethanol) via rotary evaporation.

    • Dissolve the residue in water. This solubilizes the potassium salt of your quinoline-4-carboxylic acid.

    • Extract this aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). This crucial step removes the unreacted carbonyl compound and other neutral impurities.[5]

    • Cool the remaining aqueous layer in an ice bath and then slowly acidify with HCl or acetic acid to a pH of 4-5. Your pure product should precipitate as a solid, which can be collected by vacuum filtration.[5]

Q3: My product is an oil or a tacky solid that is difficult to handle and purify. What are my options?

A3: Oiling out often occurs with products that have low melting points or contain impurities that depress the melting point.

  • Improve Purity: First, ensure the acid-base extraction described in A2 was performed thoroughly to remove neutral impurities.

  • Recrystallization: If the product is a solid, even if impure, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF).

  • Trituration: If recrystallization fails, try triturating the crude material. This involves stirring the oil or tacky solid vigorously with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can often induce crystallization and wash away soluble contaminants.

  • Conversion to a Salt: If the free acid remains intractable, consider converting it to a stable salt for easier handling. Dissolving the crude acid in a minimal amount of ethanol and adding a solution of sodium hydroxide or potassium hydroxide can precipitate the corresponding carboxylate salt, which is often a crystalline solid.

Troubleshooting Guide: Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that is highly effective but can be prone to side reactions, particularly polymerization.[4][7]

Doebner Mechanism reactants Aniline + Aldehyde schiff_base Schiff Base (Imine) reactants->schiff_base michael_add Michael Addition with Pyruvic Acid schiff_base->michael_add adduct Intermediate Adduct michael_add->adduct cyclize_oxidize Cyclization & Oxidation adduct->cyclize_oxidize product Quinoline-4-Carboxylic Acid cyclize_oxidize->product

Caption: Simplified pathway of the Doebner reaction.

Q1: My Doebner reaction produced a low yield and a significant amount of dark, tarry byproduct. How can I prevent this?

A1: Tar formation is the Achilles' heel of many quinoline syntheses and is often caused by the acid-catalyzed polymerization of intermediates.[8]

  • Control Reaction Temperature: The initial condensation to form the Schiff base and the subsequent additions are often exothermic. Running the reaction at elevated temperatures from the start can accelerate polymerization. Begin the reaction at room temperature or even in an ice bath, and only apply heat after the initial mixing of components is complete.

  • Slow Reagent Addition: Instead of mixing all three components at once, consider a stepwise addition. Premixing the aniline and aldehyde to allow for Schiff base formation before the slow addition of pyruvic acid can sometimes lead to cleaner reactions.

  • Catalyst Choice: While classical Doebner reactions are often run in refluxing ethanol without an explicit catalyst, modern variations have shown improved yields with mild catalysts. Lewis acids or green catalysts like ytterbium perfluorooctanoate have been used to promote the desired reaction pathway over polymerization.[9]

Q2: I am using an aniline with an electron-withdrawing group (e.g., nitro- or cyano-aniline) and getting no product. Is the reaction not compatible?

A2: This is a well-documented limitation of the classic Doebner reaction. Electron-deficient anilines are less nucleophilic, which slows both the initial Schiff base formation and the final intramolecular cyclization onto the deactivated aromatic ring.[4][10]

  • Harsh Conditions (with caution): You can sometimes force the reaction by using higher temperatures and stronger acid catalysts, but this often exacerbates tar formation.

  • Modified Protocols: The most effective solution is to use a modified procedure designed for these challenging substrates. The Doebner hydrogen-transfer reaction is a recently developed protocol that overcomes this limitation. It operates on the principle that the oxidation of the dihydroquinoline intermediate is coupled with the reduction of the intermediate imine, creating a redox-neutral cycle that improves yields for electron-deficient systems.[10][11]

  • Alternative Routes: If modified Doebner reactions fail, consider an alternative strategy. A Pfitzinger reaction starting from the corresponding substituted isatin (if available) may be a more viable route.

Comparative Overview and Data

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials Isatin, Carbonyl with α-methyleneAniline, Aldehyde, Pyruvic Acid
Key Reagents Strong Base (e.g., KOH)Typically refluxing solvent (e.g., Ethanol)
Primary Products 2,3-Substituted Quinoline-4-Carboxylic Acids2-Substituted Quinoline-4-Carboxylic Acids
Key Advantages High versatility for 2,3-substitution patterns.[2]Atom-economical one-pot, three-component reaction.[4]
Common Limitations Requires access to substituted isatins; basic conditions may not tolerate sensitive functional groups.[11]Low yields with electron-deficient anilines; prone to tar formation.[4][10]

Detailed Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the reaction of isatin with acetone.[12]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add potassium hydroxide (5.6 g, 0.1 mol) and ethanol (50 mL). Stir until the base is fully dissolved.

  • Isatin Addition: Add isatin (7.35 g, 0.05 mol) to the basic solution. Stir at room temperature for 1 hour. The solution should change color, indicating the formation of the potassium salt of isatinic acid.[5]

  • Carbonyl Addition: Add acetone (7.3 mL, 0.1 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate, visualizing with UV light).

  • Solvent Removal: Once complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in water (100 mL).

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted acetone and neutral byproducts. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 2M hydrochloric acid while stirring, until the pH is approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven to afford the final product, 2-methylquinoline-4-carboxylic acid.

Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen)

This protocol is a representative example of the Doebner three-component synthesis.[4][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline (4.65 g, 0.05 mol), benzaldehyde (5.3 g, 0.05 mol), and pyruvic acid (4.4 g, 0.05 mol) in absolute ethanol (75 mL).

  • Reflux: Heat the mixture to reflux with stirring. The solution will typically darken in color. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of starting materials via TLC (e.g., 8:2 Hexane:Ethyl Acetate). The product is typically a highly UV-active spot with a lower Rf than the starting materials.

  • Cooling and Precipitation: After the reaction is complete, allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1 hour. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol (3 x 20 mL) to remove soluble impurities and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven. If the purity is insufficient, the product can be recrystallized from hot ethanol.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Synfacts. An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett. 2018, 59, 3116–3119. [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract. [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • Google Patents.
  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.[Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

Optimization

Technical Support Center: Fluorescent Chemosensor Development

Welcome to the Technical Support Center for Fluorescent Chemosensor Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorescent Chemosensor Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, characterization, and application of fluorescent chemosensors. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome experimental hurdles and achieve reliable, high-quality data.

Section 1: Probe Design, Synthesis, and Solubility

This section addresses fundamental issues related to the chemosensor's molecular design, its creation, and its ability to dissolve in relevant solvents for your experiments.

Q1: My newly synthesized fluorescent probe has very poor solubility in aqueous buffers. How can I improve this for biological applications?

A1: Poor aqueous solubility is a frequent challenge, especially for probes with large aromatic systems designed for fluorescence.[1][2] This issue can hinder their application in biological systems. Here’s a systematic approach to address this:

Causality: The hydrophobicity of the fluorophore and the chelating moiety often leads to poor solubility in water. For biological applications, it is crucial that the probe remains dissolved in aqueous media to interact with the target analyte.[3]

Troubleshooting Protocol:

  • Introduce Hydrophilic Groups: The most direct strategy is to incorporate water-solubilizing groups into the probe's structure.[1] Common choices include:

    • Sulfonate groups (-SO₃⁻): Highly effective at increasing water solubility.

    • Carboxylate groups (-COO⁻): Also effective and can be pH-dependent.

    • Polyethylene glycol (PEG) chains: Can improve solubility and biocompatibility.

    • Saccharide moieties: These can enhance water solubility and are useful for targeting specific biological sites.[1]

  • Formulate with a Co-solvent: If structural modification is not feasible, using a biocompatible co-solvent can be a solution.

    • Dimethyl sulfoxide (DMSO): A common choice, but be mindful of its potential effects on cellular systems at higher concentrations.[3]

    • Ethanol: Can be used in small percentages.

    • Important Note: Always test the effect of the co-solvent on your specific assay and cell type, as it can influence the probe's photophysical properties and cellular responses.[3]

  • Encapsulation: For highly insoluble probes, encapsulation in nanoparticles or liposomes can be an effective delivery strategy in biological systems.

Section 2: Spectroscopic Characterization and Performance

Here we tackle the common problems you might face when evaluating the optical properties of your chemosensor.

Q2: The fluorescence quantum yield of my probe is disappointingly low. What factors could be responsible, and how can I improve it?

A2: A low quantum yield (ΦF) means your probe is not efficiently converting absorbed light into emitted light, leading to a weak signal. Several factors can contribute to this:

Causality:

  • Non-Radiative Decay Pathways: The excited state of the fluorophore can relax back to the ground state through non-radiative pathways like internal conversion and intersystem crossing, which compete with fluorescence.

  • Molecular Rotations and Vibrations: Unrestricted rotations of parts of the molecule can dissipate energy non-radiatively.

  • Photoinduced Electron Transfer (PeT): The presence of electron-donating or -withdrawing groups can quench fluorescence through PeT.[4]

Troubleshooting and Optimization Workflow:

Caption: Workflow for troubleshooting low quantum yield.

Step-by-Step Protocol:

  • Solvent Effects: Systematically evaluate the probe's fluorescence in a range of solvents with varying polarities. Some fluorophores are highly sensitive to their environment.

  • Structural Rigidity: If possible, modify the probe's structure to increase its rigidity. This can be achieved by introducing bridging atoms or fused rings to restrict intramolecular rotations.

  • Blocking PeT: If PeT is suspected, modify the electron-donating or -withdrawing properties of the receptor or fluorophore to inhibit this quenching pathway.[4][5]

  • Purity: Ensure the probe is of high purity. Impurities can act as quenchers.

Q3: My probe is showing a response to multiple analytes, not just my target of interest. How can I improve its selectivity?

A3: Poor selectivity is a major roadblock in developing a useful chemosensor.[1] Achieving high selectivity often requires iterative design and testing.

Causality: The binding site (receptor) of your chemosensor may have an affinity for multiple analytes with similar chemical properties (e.g., size, charge, or coordination geometry).[6][7]

Strategies for Enhancing Selectivity:

  • Receptor Design: The key to selectivity lies in the design of the binding pocket.[6][7]

    • Hard and Soft Acids and Bases (HSAB) Theory: Match the "hardness" or "softness" of the binding site's donor atoms to that of the target analyte.[6] For example, "hard" cations like Ca²⁺ prefer "hard" donors like oxygen, while "soft" cations like Hg²⁺ prefer "soft" donors like sulfur.[6]

    • Steric Hindrance: Introduce bulky groups around the binding site to physically block the entry of larger, interfering analytes.

    • Pre-organization: Design a rigid receptor that is already in the optimal conformation to bind the target analyte, minimizing the energetic penalty of conformational changes.

  • Interference Studies Protocol:

    • Prepare a solution of your chemosensor and the target analyte at a concentration that gives a clear fluorescence response.

    • Systematically add potential interfering species (other metal ions, anions, biomolecules) at concentrations significantly higher (e.g., 10- to 100-fold excess) than the target analyte.[8]

    • Monitor the fluorescence signal. A robust sensor will show minimal change in the presence of interferents.[8]

Data Presentation: Interference Study Results

Interfering Ion (10-fold excess)Fluorescence Intensity Change (%)
Na⁺< 2%
K⁺< 2%
Ca²⁺< 5%
Mg²⁺< 5%
Target Analyte +500%
Zn²⁺< 8%
Fe³⁺< 10%
Q4: My probe's fluorescence decreases at higher concentrations. What is happening and how can I fix it?

A4: This phenomenon is likely Aggregation-Caused Quenching (ACQ).[9] It's a common issue with planar, aromatic fluorophores.

Causality: At high concentrations, the fluorophore molecules can stack on top of each other (π-π stacking), forming aggregates.[10][11] In these aggregates, the excited-state energy is often dissipated through non-radiative pathways, leading to a decrease in fluorescence.[9][12]

Troubleshooting ACQ:

Caption: Decision tree for addressing Aggregation-Caused Quenching.

Solutions:

  • Work at Lower Concentrations: The simplest solution is to perform experiments in a concentration range where the probe does not aggregate.

  • Structural Modification for AIE: A more advanced approach is to redesign the probe to exhibit Aggregation-Induced Emission (AIE).[13][14]

    • Mechanism: By introducing bulky, rotatable groups (like tetraphenylethylene), you can prevent π-π stacking in solution. In the aggregated state, the intramolecular rotations are restricted, which blocks non-radiative decay pathways and forces the molecule to fluoresce brightly.[9]

Section 3: Assay Development and Data Interpretation

This section focuses on the practical aspects of using your chemosensor in an assay and correctly interpreting the results.

Q5: The relationship between my probe's fluorescence intensity and the analyte concentration is not linear. What could be causing this, and how do I correct for it?

A5: A non-linear response is often due to the inner filter effect (IFE).[15][16] This is a significant issue at higher concentrations of the probe or analyte.

Causality:

  • Primary IFE: The analyte or the probe itself absorbs the excitation light, preventing it from reaching all the probe molecules in the cuvette.[15]

  • Secondary IFE: The analyte or the probe re-absorbs the emitted fluorescence before it can reach the detector.[15] This is more common when there is a small Stokes shift (overlap between absorption and emission spectra).[15]

Protocol for IFE Correction:

The most reliable way to correct for IFE is to use the sample's absorbance spectrum.[15][17]

  • Measure Absorbance: For each sample, measure both the fluorescence spectrum and the absorbance spectrum.

  • Apply Correction Formula: The corrected fluorescence intensity (F_corr) can be calculated using the following equation:[15]

    F_corr = F_obs * 10^((A_ex + A_em) / 2)

    Where:

    • F_obs is the observed fluorescence intensity.

    • A_ex is the absorbance at the excitation wavelength.

    • A_em is the absorbance at the emission wavelength.

Best Practices to Minimize IFE:

  • Work with Dilute Solutions: Keep the absorbance of your samples below 0.1 AU at both the excitation and emission wavelengths to stay within the linear range.[15]

  • Use a Microplate Reader with Variable Focus: Some modern plate readers can adjust the vertical focus, which can help mitigate IFE in microplate-based assays.[16][18]

Q6: How do I accurately determine the binding stoichiometry and binding constant of my probe with its target analyte?

A6: Determining the binding stoichiometry (the ratio in which the probe and analyte bind) and the binding constant (a measure of the binding affinity) is crucial for characterizing your sensor.

Experimental Protocols:

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of the probe and analyte is constant, but their mole fractions vary (e.g., from 0.1 to 0.9).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence against the mole fraction of the probe. The peak of the plot will indicate the binding stoichiometry.[6][19] For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

  • Fluorescence Titration for Binding Constant:

    • Prepare a solution with a fixed concentration of your probe.

    • Incrementally add the analyte and measure the fluorescence spectrum after each addition until the signal saturates.

    • Plot the change in fluorescence intensity as a function of the analyte concentration.

    • The data can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (Kₐ).[20][21] The Benesi-Hildebrand equation is often used for this purpose.[21]

Q7: My probe is susceptible to photobleaching during imaging experiments. What are the best strategies to minimize this?

A7: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to signal loss.[22][23][24]

Causality: When a fluorophore is in its excited triplet state, it can react with molecular oxygen, leading to the formation of reactive oxygen species that permanently damage the fluorophore.[22][23]

Mitigation Strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.[22][24] Neutral density filters can be used to attenuate the light source.[22]

  • Minimize Exposure Time: Limit the time the sample is exposed to the excitation light.[24][25] Use faster acquisition settings and only illuminate the sample when actively acquiring an image.[24]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[22][25] These reagents are typically free-radical scavengers that reduce photobleaching.

  • Choose Photostable Dyes: If possible, select a fluorophore core known for its high photostability.[25][26]

  • Deoxygenate Solutions: In some in vitro experiments, removing dissolved oxygen from the buffer can significantly reduce photobleaching.[22][23]

By systematically addressing these common issues, you can enhance the reliability and performance of your fluorescent chemosensors, paving the way for more accurate and impactful research.

References

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™ - HORIBA. (n.d.). HORIBA. Retrieved January 21, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Experimental correction for the inner-filter effect in fluorescence spectra. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Correction for Inner Filter Effects in Fluorescence Spectroscopy. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorescent based chemosensors and its applications: A Review. (2023). IJIRMPS. Retrieved January 21, 2026, from [Link]

  • Fluorescence - Photobleaching. (2016). Molecular Expressions Microscopy Primer. Retrieved January 21, 2026, from [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • Binding Stoichiometry and Affinity of Fluorescent Dyes to Proteins in Different Structural States. (n.d.). University of South Florida. Retrieved January 21, 2026, from [Link]

  • Fluorescent Binding Protein Sensors for Detection and Quantification of Biochemicals, Metabolites, and Natural Products. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • How can I use fluorescence titration to calculate Binding constants. Gibbs free energy changes and binding stoichiometries? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tuning Selectivity of Fluorescent Carbon Nanotube-Based Neurotransmitter Sensors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences. Retrieved January 21, 2026, from [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Supporting Information For A Bimodal Multianalyte Simple Molecule Chemosensor for Mg2+, Zn2+, and Co2+. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • General mechanisms of aggregation-caused quenching (ACQ) and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (A–C) Schematic illustration of the rationale of aggregation-caused... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Using Environment-Sensitive Fluorescent Probes to Characterize Liquid-Liquid Phase Separation in Supersaturated Solutions of Poorly Water Soluble Compounds. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aggregation-caused quenching (ACQ) in fluorogenic probe design. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Water-soluble fluorescent probes for differentiating cancer cells and normal cells by tracking lysosomal viscosity. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (2018). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Reversal of a Fluorescent Fluoride Chemosensor from Turn-Off to Turn-On Based on Aggregation Induced Emission Properties. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Fluorescent Chemosensors Based on Spiroring-Opening of Xanthenes and Related Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Metal interference study of chemo-sensor 4 a in the presence of various metal ions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Troubleshooting the Doebner Reaction for Quinoline Synthesis

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently encountered issues, and offer optimized protocols for the synthesis of quinoline-4-carboxylic acids.

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone of heterocyclic chemistry, providing a direct route to quinoline-4-carboxylic acids.[1][2] These quinoline scaffolds are prevalent in numerous pharmaceuticals, making the Doebner reaction highly relevant in medicinal chemistry and drug discovery.[1][3] However, like any multicomponent reaction, it can be sensitive to substrate electronics, reaction conditions, and catalyst choice, often leading to challenges in yield and purity.

This guide provides a structured, cause-and-effect approach to troubleshooting, grounded in the reaction's mechanistic principles.

Mechanistic Overview of the Doebner Reaction

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. While the exact mechanism is a subject of discussion, it is generally accepted to proceed through the key stages illustrated below.[1][2] An initial condensation between the aniline and aldehyde forms a Schiff base (imine). This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization, and a final oxidation/aromatization step to yield the quinoline product.[1]

Doebner_Mechanism Figure 1: Proposed Doebner Reaction Mechanism R1 Aniline + Aldehyde I1 Schiff Base (Imine) R1->I1 - H₂O R2 Pyruvic Acid (Enol Form) I2 Adduct R2->I2 Addition I1->I2 Addition I3 Cyclized Intermediate (Dihydroquinoline) I2->I3 Intramolecular Cyclization P Quinoline-4-carboxylic Acid I3->P Oxidation & Aromatization

Caption: Figure 1: Proposed Doebner Reaction Mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the Doebner reaction.

Q1: Why is my reaction yield consistently low or the reaction failing completely?

Low yields are the most frequently reported issue, often stemming from substrate reactivity or suboptimal reaction conditions.[1][4]

Possible Causes & Solutions:

  • Poor Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (EWGs) are notoriously poor substrates for the classical Doebner reaction due to the decreased nucleophilicity of the amine and deactivation of the aromatic ring towards electrophilic cyclization.[1][5]

    • Solution: For electron-deficient anilines, a modified protocol using a stronger Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF in a solvent like acetonitrile (MeCN) has proven highly effective.[5] This enhances the electrophilicity of the imine intermediate, facilitating the key cyclization step. A reaction temperature of at least 65°C is often necessary for good yields with these substrates.[4][5]

  • Ineffective Catalyst: The choice and amount of acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) are used, but their effectiveness varies with the substrate.[1][6]

    • Solution: If a standard Brønsted acid-catalyzed reaction fails, switch to a Lewis acid. BF₃·THF is a robust choice for a wide range of substrates.[5] Ensure the catalyst is active and used in sufficient quantity (e.g., 0.5 equivalents or more for challenging substrates).[7]

  • Suboptimal Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[4]

    • Solution: If the reaction is sluggish at room temperature or a moderate temperature (e.g., 40°C), gradually increase the heat to reflux (a common condition is 65°C in MeCN).[4][5] Monitor the reaction by TLC to track the consumption of starting materials and avoid potential decomposition at excessively high temperatures.

  • Incorrect Solvent Choice: The solvent can significantly impact reaction efficiency. While ethanol is common, it may not be optimal for all substrate combinations.[4]

    • Solution: Studies have shown that acetonitrile (MeCN) can be an excellent solvent, sometimes offering improved yields and easier work-up.[4][5] Screening solvents like MeCN, ethanol, and dichloroethane (DCE) is recommended during optimization.[5]

Q2: I'm observing significant side product formation. How can I improve selectivity?

Side reactions consume starting materials and complicate purification. The most common side reaction in the related Doebner-Miller synthesis is the acid-catalyzed polymerization of the carbonyl component, leading to tar formation.[8][9]

Possible Causes & Solutions:

  • Polymerization/Tar Formation: Strong acids and high temperatures can promote the self-condensation of aldehydes.[8]

    • Solution: A key strategy is the slow, dropwise addition of the pyruvic acid to the heated solution of the aniline and aldehyde.[4][5] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired three-component reaction over polymerization.

  • Formation of Unexpected Isomers: With certain substrates, alternative cyclization pathways can lead to regioisomers or other heterocyclic products.[2][10]

    • Solution: Carefully control the reaction temperature and catalyst. Milder conditions may favor the thermodynamically preferred product. If unexpected products persist, thorough characterization (NMR, MS) is necessary to identify the structure and reformulate the synthetic strategy. For example, the reaction is reported to fail with 2-chloro-5-aminopyridine, leading to a pyrrolidine derivative instead of a quinoline.[2]

Q3: My work-up procedure is complicated and I'm losing product. How can it be improved?

Product loss during isolation and purification can drastically lower the final yield.[4][11]

Possible Causes & Solutions:

  • Inefficient Extraction: The quinoline-4-carboxylic acid product has both acidic (carboxyl) and basic (quinoline nitrogen) functionality. Its solubility in aqueous and organic layers will be highly pH-dependent.

    • Solution: During the aqueous work-up, carefully adjust the pH to ensure the product is in a neutral form that is readily extractable into the organic phase (e.g., ethyl acetate).[4] After initial extraction, re-extract the aqueous layer to recover any dissolved product.[3]

  • Product Precipitation Issues: Sometimes the product may not precipitate cleanly from the reaction mixture upon cooling.

    • Solution: If the product remains in solution, proceed with a standard liquid-liquid extraction. After isolating the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[3]

Troubleshooting Workflow

The following diagram provides a logical decision tree for diagnosing and solving common issues with the Doebner reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Reaction Issue (Low Yield / No Product) CheckSubstrate Is Aniline Electron-Deficient? Start->CheckSubstrate CheckSideProducts Side Products or Tar? Start->CheckSideProducts CheckWorkup Problem with Work-up? Start->CheckWorkup SwitchCatalyst Action: Switch to BF₃·THF Increase Temperature (≥65°C) Use MeCN as solvent CheckSubstrate->SwitchCatalyst Yes CheckConditions Check Reaction Conditions CheckSubstrate->CheckConditions No Success Problem Solved SwitchCatalyst->Success OptimizeTemp Action: Increase Temperature Monitor by TLC CheckConditions->OptimizeTemp Temperature too low? OptimizeCatalyst Action: Screen Lewis/Brønsted Acids Verify Catalyst Activity CheckConditions->OptimizeCatalyst Catalyst ineffective? OptimizeTemp->Success OptimizeCatalyst->Success SlowAddition Action: Add Pyruvic Acid Dropwise Consider Milder Conditions CheckSideProducts->SlowAddition Yes SlowAddition->Success OptimizeWorkup Action: Optimize pH for Extraction Re-extract Aqueous Layer CheckWorkup->OptimizeWorkup Yes OptimizeWorkup->Success

Caption: Figure 2: Troubleshooting Decision Tree.

Optimized General Protocol for Challenging Substrates

This protocol is adapted from methodologies proven effective for electron-deficient anilines, which are often challenging substrates in the conventional Doebner reaction.[5]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1-2.0 equiv)

  • Pyruvic Acid (0.5-0.6 equiv)

  • BF₃·THF or BF₃·OEt₂ (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aldehyde (e.g., 1.8 equiv) in acetonitrile.

  • Catalyst Addition: Add BF₃·THF (0.5 equiv) to the solution.

  • Initial Heating: Stir the reaction mixture at 65°C for 10-60 minutes.[3][4]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (e.g., 0.6 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65°C.[4][5]

  • Reaction Monitoring: Continue to heat the reaction mixture at 65°C for an additional 20-21 hours, monitoring the progress by TLC.[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[3]

    • Separate the layers. Extract the aqueous layer again with EtOAc.

    • Combine the organic layers and wash with brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Catalyst and Solvent Optimization Data

The choice of catalyst and solvent is paramount for success, especially with challenging substrates. The following table summarizes data from an optimization study for the reaction of an electron-deficient aniline.[5]

EntryCatalyst (equiv)SolventTemp (°C)Yield (%)
1H₂NSO₃HEtOHRefluxLow
2p-TsOH (0.2)MeCN6531
3Sc(OTf)₃ (0.2)MeCN6550
4BF₃·THF (0.2)Toluene65Low
5BF₃·THF (0.2)DCE65Low
6BF₃·THF (0.2)THF6574
7BF₃·THF (0.5) MeCN 65 86

Data adapted from a study on the synthesis of STAT3 inhibitors, demonstrating the superiority of BF₃·THF in MeCN for this class of substrates.[5][7]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC). [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC) - NIH. [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • Doebner-Miller reaction. chemeurope.com. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester - Department of Chemistry. [Link]

Sources

Optimization

Pfitzinger Reaction Technical Support Center: A Guide to Improving Yields

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of quinoline-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of quinoline-4-carboxylic acids. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields.

The Pfitzinger reaction, a powerful tool in organic synthesis, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] This reaction is fundamental for creating the quinoline-4-carboxylic acid scaffold, a core component in many biologically active compounds with applications in anticancer, antiviral, antibacterial, and antimalarial therapies.[1][3]

This guide moves beyond a simple recitation of steps. It delves into the "why" behind experimental choices, providing you with the scientific rationale needed to make informed decisions in your own laboratory work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the Pfitzinger reaction, offering step-by-step solutions and the underlying principles.

Problem 1: Low or No Product Yield

Question: I am performing a Pfitzinger reaction with isatin and 2-butanone using potassium hydroxide in ethanol, but I'm getting a very low yield of the desired quinoline-4-carboxylic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Pfitzinger reaction can stem from several factors, ranging from reactant quality to reaction conditions. Let's break down the potential culprits and how to address them systematically.

1. Incomplete Hydrolysis of Isatin:

  • The "Why": The first step of the Pfitzinger reaction is the base-mediated hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2][4] If this hydrolysis is incomplete, there will be less of the key intermediate available to react with the carbonyl compound, leading to a poor yield.

  • Troubleshooting Steps:

    • Base Strength and Concentration: Ensure you are using a sufficiently strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][5] A 33% aqueous solution of KOH is often effective.[1] For conventional heating, a molar excess of the base relative to isatin is recommended.

    • Initial Reaction Time: Allow sufficient time for the initial reaction between the isatin and the base before adding the carbonyl compound. Stirring the isatin in the basic solution for a period (e.g., 30 minutes) at room temperature can facilitate complete hydrolysis.

    • Solubility: Ensure the isatin and the base are well-dissolved. A mixture of ethanol and water can be a good solvent system to facilitate the dissolution of both the organic and inorganic reactants.[1]

2. Inefficient Condensation and Cyclization:

  • The "Why": The subsequent steps involve the condensation of the keto-acid intermediate with the carbonyl compound to form an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to form the quinoline ring.[2][4] Each of these steps can be a bottleneck.

  • Troubleshooting Steps:

    • Reaction Temperature: The Pfitzinger reaction often requires elevated temperatures to drive the condensation and cyclization steps.[1][6] Refluxing the reaction mixture is a common practice. The optimal temperature will depend on the solvent used (e.g., around 78°C for ethanol).[1]

    • Reaction Time: Some Pfitzinger reactions can be slow and may require extended reaction times, sometimes up to 24 hours.[1][6] It is advisable to monitor the reaction progress using thin-layer chromatography (TLC).

    • Carbonyl Compound Reactivity: The structure of the carbonyl compound can significantly impact the reaction rate. Sterically hindered ketones may react more slowly. If possible, consider using a more reactive carbonyl compound if the desired product allows for it.

3. Side Reactions and Byproduct Formation:

  • The "Why": Under strongly basic conditions, carbonyl compounds can undergo self-condensation reactions (e.g., aldol condensation), which compete with the desired Pfitzinger reaction.

  • Troubleshooting Steps:

    • Order of Addition: Add the carbonyl compound to the solution of the hydrolyzed isatin. This ensures that the isatin intermediate is readily available to react, minimizing the chance of the carbonyl compound reacting with itself.

    • Temperature Control: While elevated temperatures are often necessary, excessively high temperatures can promote side reactions. Maintain a controlled reflux and avoid overheating.

Experimental Workflow for Yield Optimization:

Pfitzinger_Optimization cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Hydrolysis Isatin Hydrolysis Isatin->Hydrolysis Base Strong Base (e.g., KOH) Base->Hydrolysis Carbonyl Carbonyl Compound Condensation Condensation Carbonyl->Condensation Hydrolysis->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Solvent_Removal Solvent Removal Cyclization->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: A generalized workflow for optimizing the Pfitzinger reaction.

Problem 2: Product Purification Challenges

Question: After acidification, I get a crude product that is difficult to purify. What are the common impurities, and what is the best way to purify my quinoline-4-carboxylic acid?

Answer:

Purification is a critical step to obtaining a high-purity product. The crude solid obtained after acidification can contain unreacted starting materials, byproducts, and inorganic salts.

1. Identifying Potential Impurities:

  • Unreacted Isatin: If the reaction did not go to completion, you might have unreacted isatin in your crude product.

  • Unreacted Carbonyl Compound: The carbonyl compound, especially if used in excess, can be a significant impurity.

  • Self-Condensation Products: As mentioned earlier, byproducts from the self-condensation of the carbonyl compound can contaminate the product.

  • Inorganic Salts: Salts formed during the reaction and neutralization (e.g., potassium acetate if acetic acid is used for acidification) can be present.

2. Effective Purification Strategies:

  • Initial Washing: After filtering the precipitated product, wash it thoroughly with cold water to remove most of the inorganic salts.[1]

  • Extraction: Before acidification, an extraction step can be very effective. After the reaction, remove the organic solvent (e.g., ethanol) by rotary evaporation. Dissolve the residue in water. The desired product will be in the form of its potassium salt and will dissolve in the aqueous layer. You can then wash the aqueous layer with a non-polar organic solvent like diethyl ether to remove the unreacted carbonyl compound and other non-polar impurities.[1]

  • Recrystallization: This is the most common and effective method for purifying the final product.[1]

    • Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing quinoline-4-carboxylic acids.[1] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, you can perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool the flask in an ice bath to maximize precipitation, and then collect the crystals by vacuum filtration.

Purification Workflow:

Purification_Workflow Crude_Product Crude Product (after acidification and initial filtration) Wash_Water Wash with Cold Water Crude_Product->Wash_Water Recrystallization_Step Recrystallization Wash_Water->Recrystallization_Step Dissolve Dissolve in minimal hot solvent (e.g., Ethanol/Water) Recrystallization_Step->Dissolve Hot_Filtration Hot Filtration (optional, to remove insoluble impurities) Dissolve->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolve->Crystallization if no insoluble impurities Hot_Filtration->Crystallization Cold_Filtration Collect Crystals by Vacuum Filtration Crystallization->Cold_Filtration Pure_Product Pure Quinoline-4-carboxylic Acid Cold_Filtration->Pure_Product

Caption: A step-by-step guide to the purification of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pfitzinger reaction?

The Pfitzinger reaction proceeds through several key steps:

  • Amide Bond Hydrolysis: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.[2][4]

  • Imine Formation: The keto-acid intermediate then reacts with a ketone or aldehyde to form an imine.[2][4]

  • Tautomerization: The imine tautomerizes to form a more stable enamine.[2][4]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid product.[2][4]

Pfitzinger Reaction Mechanism:

Pfitzinger_Mechanism Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid + Base (OH⁻) (Hydrolysis) Imine Imine Keto_Acid->Imine + R-CO-CH₂R' Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & -H₂O

Caption: The key steps in the Pfitzinger reaction mechanism.

Q2: Can I use microwave irradiation to improve the Pfitzinger reaction?

Yes, microwave-assisted synthesis has been successfully applied to the Pfitzinger reaction.[3][7] The main advantages of using microwave irradiation are a significant reduction in reaction time (from hours to minutes) and often an improvement in yield.[1] For example, a reaction that might take 24 hours with conventional heating could be completed in as little as 9 minutes in a microwave reactor.[1]

Q3: What are some common variations of the Pfitzinger reaction?

One notable variation is the Halberkann variant . In this modification, N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[2] This provides a route to a different class of substituted quinolines.

Q4: Are there any environmentally friendly modifications to the Pfitzinger reaction?

Yes, research has been conducted to make the Pfitzinger reaction more environmentally benign. One approach involves using micellar media, which can reduce the need for harsh organic solvents and strong bases like NaOH and KOH that produce basic effluents.[7] Additionally, the development of catalytic methods, such as using CuSO₄·5H₂O, has been shown to decrease reaction times and improve yields under milder conditions.[3]

Q5: What are the typical yields for the Pfitzinger reaction?

The yields of the Pfitzinger reaction can vary widely depending on the substrates and reaction conditions. However, with optimized conditions, good to excellent yields can be achieved. Below is a table summarizing some reported yields for the reaction of isatin with various ketones under conventional heating.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water24~75-85[1]
AcetophenoneKOHEthanol24~80-90[7]
CyclohexanoneKOHEthanol/Water24~70-80[1]
4-BromoacetophenoneKOHEthanolRefluxGood[7]

Note: Yields are approximate and can vary based on specific experimental conditions.

References

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be stable. The core information is derived from the video's description of the mechanism.)

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • Chem-Station. (2009). Pfitzinger Quinoline Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

< Welcome to the technical support center for the synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable quinoline derivative. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid typically proceeds via a multicomponent reaction, most commonly a variation of the Doebner reaction.[1][2][3] This reaction involves the condensation of an aniline (4-methylaniline), an aldehyde (salicylaldehyde), and pyruvic acid. While seemingly straightforward, this three-component reaction is often plagued by challenges that can significantly impact yield and purity.[4][5] This guide will address these challenges in a question-and-answer format, providing practical solutions and theoretical explanations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation and Optimization

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Doebner synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid are a common issue and can stem from several factors.[4] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 4-Methylaniline (p-Toluidine): This aniline is susceptible to oxidation, which can lead to the formation of colored impurities and side products. Ensure you are using freshly distilled or recrystallized p-toluidine. The presence of a dark color in the starting material is a strong indicator of oxidation.

    • Salicylaldehyde: Similarly, salicylaldehyde can oxidize to salicylic acid. Use freshly opened or distilled salicylaldehyde for best results.

    • Pyruvic Acid: Pyruvic acid can undergo self-condensation or decarboxylation, especially upon prolonged storage. It is advisable to use a freshly opened bottle or distill it under reduced pressure before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other solvents like methanol, isopropanol, or even solvent-free conditions can sometimes improve yields.[6] For anilines with electron-withdrawing groups, which can be less reactive, solvents like acetonitrile (MeCN) in the presence of a Lewis acid such as BF₃·THF have been shown to be effective.[5]

    • Temperature and Reaction Time: The Doebner reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. A systematic optimization of the reaction temperature (e.g., refluxing in different alcohols) and time is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Traditional Doebner reactions can be lengthy.[4]

    • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to facilitate the initial imine formation and subsequent cyclization.[7] Common choices include Brønsted acids like p-toluenesulfonic acid or Lewis acids.[7] Recent advancements have also explored the use of heterogeneous catalysts to simplify purification.[8]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the aniline or aldehyde can sometimes drive the reaction to completion, but a large excess can lead to purification challenges.

Question 2: I am observing the formation of a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

The formation of tar is a frequent problem in quinoline synthesis, particularly in reactions involving anilines and aldehydes under acidic conditions.[9]

  • Causality: This is often due to acid-catalyzed polymerization of the starting materials or intermediates. The α,β-unsaturated carbonyl compound formed in situ from the reaction of the aldehyde and pyruvic acid can also undergo polymerization.[7] Furthermore, oxidation of the aniline can contribute to the formation of colored, polymeric byproducts.

  • Preventative Measures:

    • Control of Acidity: While an acid catalyst can be beneficial, using a strong acid in high concentration can promote polymerization. Consider using a milder acid or a lower concentration of the acid catalyst.

    • Temperature Control: As mentioned earlier, avoid excessively high reaction temperatures. A gradual increase in temperature to the desired reflux can sometimes mitigate initial rapid polymerization.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the aniline, thereby reducing the formation of colored impurities.

    • Order of Addition: Adding the pyruvic acid slowly to the mixture of the aniline and aldehyde can sometimes help to control the initial exothermic reaction and reduce byproduct formation.

Section 2: Side Reactions and Impurities

Question 3: Besides the desired product, I am seeing other spots on my TLC plate. What are the likely side products in this synthesis?

Several side reactions can occur during the Doebner synthesis, leading to a mixture of products.

  • Michael Addition Byproducts: The reaction proceeds through the formation of an α,β-unsaturated intermediate. The aniline can act as a nucleophile and undergo a Michael addition to this intermediate, leading to the formation of β-anilino acid derivatives.

  • Incomplete Cyclization: If the cyclization step is not complete, you may isolate the intermediate Schiff base or the product of the initial condensation between the aniline and pyruvic acid.

  • Decarboxylation: Under harsh acidic conditions and high temperatures, the quinoline-4-carboxylic acid product can undergo decarboxylation to yield 2-(2-hydroxyphenyl)-6-methylquinoline.

  • Self-Condensation of Pyruvic Acid: As mentioned, pyruvic acid can self-condense, leading to various byproducts that can complicate purification.

Troubleshooting Workflow for Side Reactions

G start Side Products Observed on TLC check_decarboxylation Check for Decarboxylation Product (Higher Rf, loss of CO2H) start->check_decarboxylation check_michael Check for Michael Adducts (Polar, may streak on TLC) start->check_michael check_incomplete Check for Incomplete Cyclization (Intermediates) start->check_incomplete decarboxylation_solution Reduce Reaction Temperature and/or Time check_decarboxylation->decarboxylation_solution michael_solution Optimize Stoichiometry (Avoid large excess of aniline) check_michael->michael_solution incomplete_solution Increase Reaction Time or Temperature Consider a more effective catalyst check_incomplete->incomplete_solution

Caption: Decision tree for identifying and mitigating common side reactions.

Section 3: Product Isolation and Purification

Question 4: I am having difficulty isolating and purifying the final product. What is the recommended procedure?

The workup and purification of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid can be challenging due to its amphoteric nature (presence of both a carboxylic acid and a basic quinoline nitrogen) and potential for low solubility.

  • Initial Isolation:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be collected by filtration. However, it will likely be impure.

    • A common procedure is to pour the reaction mixture into a large volume of water or a dilute aqueous acid (e.g., 1M HCl) to precipitate the crude product and dissolve any unreacted aniline.

    • Alternatively, basifying the reaction mixture with a solution of sodium carbonate or sodium hydroxide will deprotonate the carboxylic acid, making the product water-soluble. Unreacted starting materials and non-acidic byproducts can then be removed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the desired product.[10]

  • Purification Techniques:

    • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system needs to be identified. Ethanol is often a good starting point.[10] Other solvents to consider include acetic acid, dimethylformamide (DMF), or mixtures of these with water. The key is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Column Chromatography: Due to the polar nature of the product, column chromatography can be challenging. A polar stationary phase like silica gel can be used, but a polar eluent system will be required (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid to suppress tailing). Reverse-phase chromatography may be a more effective, albeit more expensive, option.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemObservations
EthanolOften effective, may require a large volume.
Acetic AcidGood for dissolving the product, but can be difficult to remove completely.
DMF/WaterCan be a good solvent pair for compounds with low solubility.
MethanolSimilar to ethanol, but the product may have higher solubility at room temperature.

Experimental Protocols

General Procedure for the Synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Doebner Reaction)

Workflow for Doebner Synthesis

G start Starting Materials: 4-Methylaniline Salicylaldehyde Pyruvic Acid mix Mix 4-Methylaniline, Salicylaldehyde, and Solvent (e.g., Ethanol) start->mix add_pyruvic Add Pyruvic Acid mix->add_pyruvic reflux Reflux Reaction Mixture (Monitor by TLC) add_pyruvic->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (e.g., by precipitation and filtration) cool->isolate purify Purify by Recrystallization (e.g., from Ethanol) isolate->purify end Characterize Final Product (NMR, MS, m.p.) purify->end

Sources

Optimization

Technical Support Center: Interference Studies for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid as a Metal Sensor

Welcome to the technical support guide for researchers utilizing 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMQCA) as a fluorescent metal sensor. This document provides in-depth troubleshooting advice and e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMQCA) as a fluorescent metal sensor. This document provides in-depth troubleshooting advice and experimental protocols to address challenges related to selectivity and interference in your studies.

Quinoline and its derivatives are a versatile platform for designing fluorescent probes due to their inherent fluorescence and ability to form stable complexes with metal ions.[1] HMQCA is a promising candidate within this class, but like all chemosensors, its successful application hinges on a thorough understanding of its binding behavior in complex environments. This guide is structured to help you navigate the common issues encountered when assessing the selectivity of HMQCA.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of metal sensing for HMQCA?

A1: HMQCA functions as a chemosensor. The molecule contains a metal-binding site (a chelating moiety) and a fluorophore (the quinoline ring system).[2] When a target metal ion binds to the chelating groups of HMQCA, it alters the electronic structure of the molecule. This change can lead to either an enhancement or a quenching (decrease) of the fluorescence signal, which can be measured to determine the concentration of the metal ion.[2]

Q2: Why is an interference study critical for my HMQCA-based sensor?

A2: Real-world samples, whether environmental or biological, contain a mixture of different metal ions.[3][4] An interference study is essential to determine the selectivity of HMQCA for your target metal ion. It helps to identify which non-target ions might also cause a change in fluorescence, potentially leading to false-positive results.[5] Understanding these interferences is crucial for developing a reliable and accurate sensor.

Q3: My HMQCA sensor shows a response to multiple metal ions. What does this mean?

A3: It is not uncommon for fluorescent chemosensors to exhibit some level of response to multiple metal ions, especially those with similar chemical properties (e.g., charge, ionic radius).[2] This is often due to the inherent quenching properties of many transition metal ions.[5] Your next steps should involve quantifying the selectivity and determining if the interference is significant at the concentrations expected in your samples.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Fluorescence Quenching by Non-Target Ions

Symptoms:

  • You observe a significant decrease in fluorescence intensity when introducing metal ions that are not your primary target.

  • The sensor appears non-selective, responding to a broad range of metals.

Possible Causes & Explanations:

  • Mechanism of Quenching: Many transition metal ions, such as Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺, are known to be efficient fluorescence quenchers.[5][6] This can occur through mechanisms like photoinduced electron transfer (PET) or Dexter energy transfer, where the metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state.[2] This is a common challenge in sensor design.[5]

  • Concentration Effects: The concentration of interfering ions may be significantly higher than your target ion in the sample, leading to a dominant quenching effect.

Solutions & Mitigation Strategies:

  • Systematic Selectivity Study: Perform a comprehensive screening of HMQCA against a panel of common and relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺). This will help you map the response profile of your sensor.

  • Competitive Binding Assay: To assess the practical impact of interference, perform a competitive binding experiment. First, measure the fluorescence of HMQCA with your target ion. Then, introduce a potential interfering ion into the solution and observe any changes in the fluorescence signal. A significant change indicates strong interference.

  • Use of Masking Agents: In some cases, you can add a masking agent to the sample that will selectively bind to the interfering ion and prevent it from interacting with your sensor. For example, cyanide can be used to mask Cu²⁺. This approach requires careful validation to ensure the masking agent itself does not interfere with the sensor or the target analyte.

Issue 2: Poor Reproducibility of Fluorescence Measurements

Symptoms:

  • Fluorescence intensity readings for the same sample vary significantly between measurements.

  • The dose-response curve for your target metal ion is not consistent.

Possible Causes & Explanations:

  • pH Sensitivity: The protonation state of the carboxylic acid and hydroxyl groups on HMQCA can be pH-dependent. Changes in pH can affect the molecule's coordination properties and its intrinsic fluorescence, leading to variability in your results.

  • Solvent Effects: The polarity of the solvent can influence the photophysical properties of the fluorophore, such as its quantum yield and emission wavelength.[7]

  • Contamination: Trace metal contamination from glassware, buffers, or reagents can interfere with your measurements, especially when working at low analyte concentrations.[3]

Solutions & Mitigation Strategies:

  • Buffer Your System: All experiments should be conducted in a well-buffered solution at a constant pH. The optimal pH for HMQCA sensing should be determined experimentally.

  • Consistent Solvent System: Use the same solvent system (e.g., a specific ratio of organic solvent to water) for all experiments to ensure consistent photophysical properties.

  • Use of Metal-Free Labware: Utilize certified trace metal-free tubes and pipette tips.[3] Glassware should be acid-washed to remove any adsorbed metal ions.

Experimental Protocols

Protocol 1: General Selectivity Study

This protocol outlines the steps to assess the selectivity of HMQCA for a target metal ion against a panel of other metal ions.

Materials:

  • Stock solution of HMQCA in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • A buffered aqueous solution (e.g., HEPES or Tris-HCl) at the desired pH.

  • Fluorometer and cuvettes.

Procedure:

  • Prepare a series of solutions, each containing HMQCA at a fixed concentration in the buffered solution.

  • To each solution (except for a blank), add a specific metal ion from your panel at a concentration significantly higher (e.g., 10-fold) than the expected concentration of your target ion.

  • Incubate the solutions for a short period to allow for complexation to occur.

  • Measure the fluorescence emission spectrum of each solution, ensuring you use the predetermined optimal excitation wavelength for HMQCA.

  • Plot the fluorescence intensity at the emission maximum for each metal ion. This will provide a visual representation of the sensor's selectivity.

Protocol 2: Competitive Interference Study

This protocol is designed to evaluate the ability of interfering ions to displace the target ion from the HMQCA sensor.

Procedure:

  • Prepare a solution of HMQCA and your target metal ion at concentrations that give a strong fluorescence signal.

  • Measure the initial fluorescence intensity of this solution.

  • Titrate this solution with increasing concentrations of a potential interfering ion.

  • Measure the fluorescence intensity after each addition of the interfering ion.

  • Plot the change in fluorescence intensity as a function of the interfering ion concentration. A significant change indicates that the interfering ion is competing with the target ion for the binding site of HMQCA.

Data Presentation

Table 1: Example of a Selectivity Study for HMQCA

Metal Ion (10 µM)Fluorescence Intensity (a.u.) at λemRelative Response (%)
Blank (HMQCA only) 100100
Target Ion (e.g., Zn²⁺) 850850
Na⁺ 102102
K⁺ 101101
Mg²⁺ 110110
Ca²⁺ 108108
Fe³⁺ 2020
Cu²⁺ 1515
Ni²⁺ 4545
Co²⁺ 5050

This table illustrates a hypothetical scenario where HMQCA is a selective "turn-on" sensor for Zn²⁺, while other transition metals act as quenchers.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for obtaining reliable data.

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in Doebner-von Miller Synthesis

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction but face its...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction but face its most common challenge: the formation of intractable tars and polymeric byproducts. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic understanding to help you improve yields, simplify purification, and achieve more consistent results.

Part 1: Troubleshooting Guide

This section addresses the most immediate and critical issues encountered during the Doebner-von Miller reaction.

Q1: My reaction has turned into a thick, black, intractable solid. What happened, and can the product be salvaged?

A1: This is the most common manifestation of runaway tar formation. The primary cause is the rapid, acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes directly with the desired quinoline synthesis pathway.[1][2] Excessively high temperatures, high concentrations of reactants, or overly harsh acidic conditions can dramatically accelerate this side reaction.[1]

  • Causality: The α,β-unsaturated carbonyl compound, under strong acid catalysis, can readily undergo self-condensation and polymerization to form high-molecular-weight, complex polymers.[2][3] This process is often highly exothermic, and if not controlled, it can lead to a rapid increase in temperature, further accelerating polymerization and resulting in a solid tar.

  • Salvageability: Salvaging the product from a completely solidified tar is extremely difficult and often results in very low recovery. However, if the mixture is still a viscous liquid, immediate dilution with a suitable solvent followed by a modified work-up may be attempted. The classic and most effective method for separating a volatile quinoline from non-volatile tar is steam distillation .[1][2] For less volatile products, extraction followed by filtration through a plug of silica or celite can remove the worst of the polymeric material before attempting column chromatography.[1]

Q2: My quinoline yield is consistently low, with tar as the major byproduct. How can I fundamentally improve the reaction's selectivity?

A2: Low yield is almost always a direct consequence of the polymerization side reaction outcompeting the product formation pathway. To improve selectivity for the quinoline product, the concentration of the reactive α,β-unsaturated carbonyl compound in the acidic phase must be minimized at any given moment.

Here are the most effective strategies:

  • Slow Addition of Reagents: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[1][3] This maintains a low instantaneous concentration of the carbonyl partner, favoring the reaction with aniline over self-polymerization.

  • Employ a Biphasic Solvent System: This is a highly effective modern modification. By using a two-phase system, such as water/toluene, the α,β-unsaturated carbonyl compound can be sequestered in the organic phase, while the aniline salt resides in the acidic aqueous phase.[1][4] This setup limits the exposure of the bulk carbonyl compound to the strong acid, drastically reducing polymerization.

  • Optimize Temperature Control: While heating is necessary, excessive temperatures promote tarring.[1] The reaction should be maintained at the lowest effective temperature required for cyclization. Monitor the internal temperature closely, and if the reaction is highly exothermic, consider initial cooling during the addition phase.[3]

Q3: I'm observing significant charring, even when following a standard procedure. What are the less obvious causes?

A3: If you've controlled for the main factors (temperature, addition rate), consider these points:

  • Reagent Purity: Use high-purity, freshly distilled aniline and α,β-unsaturated carbonyl compounds. Impurities can initiate or accelerate polymerization.

  • Oxidizing Agent Choice: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate.[1] While classic procedures often use the aniline starting material or nitrobenzene as the oxidant, these can require harsh conditions. In some cases, the oxidant itself can contribute to side reactions. Consider evaluating alternative, milder oxidizing agents.[1]

  • Acid Catalyst Selection: The type and concentration of the acid are critical. While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can also catalyze the reaction and may offer milder conditions less prone to charring.[3][5] It is often beneficial to screen different acids to find the optimal balance for your specific substrates.[1]

Part 2: In-Depth FAQs

This section delves deeper into the mechanistic and theoretical aspects of the reaction to provide a more comprehensive understanding.

Q4: What is the chemical nature of the "tar" formed in this reaction?

A4: The tar is not a single compound but a complex, high-molecular-weight mixture of polymers.[1] It primarily results from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[2][3] For example, acrolein (generated in situ from glycerol in the related Skraup synthesis) is notoriously prone to forming polyacrolein resins under these conditions.[2] The resulting material is often highly cross-linked, insoluble, and has a dark appearance due to extensive conjugation and degradation.

Q5: How does the reaction mechanism inform strategies for minimizing byproducts?

A5: The Doebner-von Miller reaction proceeds through several key steps: 1) Michael addition of the aniline to the α,β-unsaturated carbonyl, 2) electrophilic cyclization onto the aromatic ring, 3) dehydration, and 4) oxidation to the final quinoline product.[5][6] The primary side reaction—polymerization—branches off from the very first step.

By understanding this, we can visualize the competing pathways and design our strategy accordingly. The goal is to keep the concentration of the free α,β-unsaturated carbonyl low, thus favoring the bimolecular reaction with aniline over the competing unimolecular or bimolecular polymerization pathway.

G cluster_main Desired Doebner-von Miller Pathway cluster_side Undesired Side Reaction Aniline Aniline Michael_Adduct Michael Adduct (Intermediate) Aniline->Michael_Adduct 1,4-Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Carbonyl_Side α,β-Unsaturated Carbonyl Cyclized Dihydroquinoline Intermediate Michael_Adduct->Cyclized Cyclization & Dehydration Product Quinoline Product Cyclized->Product Oxidation Tar Tar / Polymer Carbonyl_Side->Tar Acid-Catalyzed Polymerization

Caption: Competing pathways: desired product formation vs. tar formation.

Q6: Are there modern, milder alternatives to the classical Doebner-von Miller conditions?

A6: Yes. The challenges of the classical synthesis have driven the development of several improved methods. Besides the biphasic approach already mentioned, other notable advancements include:

  • In situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help control its concentration.[3][5] This is sometimes referred to as the Beyer method.[5]

  • Lewis Acid Catalysis: The use of various Lewis acids has been explored to improve yields and reduce the harshness of the reaction conditions.[7]

  • Microwave Irradiation: In combination with acid catalysts, microwave heating has been shown to accelerate the reaction, often leading to better yields and shorter reaction times, which can minimize byproduct formation.[7]

Part 3: Optimized Protocols & Methodologies

Protocol 1: Modified Doebner-von Miller Synthesis of 2-Methylquinoline (Reduced Tar Formation)

This protocol incorporates slow addition and temperature control to minimize polymerization.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid, use with extreme caution)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the acidic aniline solution to reflux (approx. 100-110°C).

  • Slow Addition: Dissolve crotonaldehyde (1.2 eq) in a small amount of toluene (if using a biphasic system) or use it neat. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution via the dropping funnel over 1-2 hours.[1]

  • Reaction: After the addition is complete, add the chosen oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).[1]

    • If the product is volatile, proceed with steam distillation to separate it from non-volatile tars.[2]

    • Alternatively, extract the product with an organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel. A preliminary filtration through a short plug of silica can be beneficial to remove residual polymeric material.[1]

Troubleshooting Workflow Diagram

G Start Problem: Excessive Tar Formation Check_Temp Is Temperature > 120°C or poorly controlled? Start->Check_Temp Check_Addition Were reactants mixed all at once? Check_Temp->Check_Addition No Sol_Temp Reduce temperature. Use oil bath & monitor. Check_Temp->Sol_Temp Yes Check_Acid Is acid concentration excessively high? Check_Addition->Check_Acid No Sol_Addition Implement slow, dropwise addition of carbonyl. Check_Addition->Sol_Addition Yes Sol_System Consider a biphasic (water/toluene) system. Check_Addition->Sol_System Yes Check_Purity Are reagents old or impure? Check_Acid->Check_Purity No Sol_Acid Screen milder acids (e.g., Lewis acids) or reduce concentration. Check_Acid->Sol_Acid Yes Check_Purity->Sol_Addition No, try this first Sol_Purity Distill aniline and carbonyl compound before use. Check_Purity->Sol_Purity Yes

Caption: A logical workflow for troubleshooting tar formation.

Data Summary: Influence of Catalyst Choice

The choice of acid catalyst can significantly impact reaction efficiency and byproduct formation. While specific yields are highly substrate-dependent, general trends can be observed.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TsOHHigh Temperature (100-150°C)Inexpensive, widely availableProne to causing significant tar formation, harsh conditions[5][8]
Lewis Acid ZnCl₂, SnCl₄, Sc(OTf)₃Variable, often milderCan offer higher selectivity, milder conditionsMore expensive, may require anhydrous conditions[5][7]
Iodine I₂HeatingActs as a catalyst, can give good yieldsCan be expensive, potential for halogenated byproducts[5][7]

Note: This table presents general trends. Optimal conditions must be determined empirically for each specific reaction.

References

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Combes Quinoline Synthesis

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds. Quinoline and its derivatives are crucial building blocks in many pharmacologically active compounds, playing roles in antimalarial, anticancer, and anti-inflammatory agents.[1] The Combes synthesis, first reported in 1888, offers a direct route to 2,4-substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][2]

However, a significant challenge in the Combes synthesis is controlling the regioselectivity when using unsymmetrical anilines or β-diketones. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your desired regioisomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, focusing on the causality behind each issue and providing actionable solutions.

Issue 1: Poor or Undesired Regioselectivity

Q: My reaction is producing a mixture of regioisomers, or the major product is not the one I'm targeting. How can I improve the regioselectivity?

A: The regiochemical outcome of the Combes synthesis is a delicate interplay of both steric and electronic effects.[1] The rate-determining step, the electrophilic aromatic annulation, is particularly sensitive to these factors.[1]

  • Steric Hindrance:

    • On the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone can significantly influence the direction of cyclization. The aniline will preferentially attack the less sterically hindered carbonyl group, leading to the formation of a specific enamine intermediate that dictates the final quinoline structure. For instance, using a bulky R group on the diketone has been shown to favor the formation of 2-substituted quinolines.[1]

    • On the Aniline: The position of substituents on the aniline ring also plays a crucial role. Bulky ortho-substituents can hinder the cyclization at that position, favoring cyclization at the unsubstituted ortho-position.

  • Electronic Effects:

    • Aniline Substituents: The electronic nature of the substituents on the aniline ring directs the electrophilic cyclization. Electron-donating groups (e.g., methoxy) activate the aromatic ring, and their directing effects (ortho, para) will influence the site of annulation.[1] Conversely, electron-withdrawing groups can deactivate the ring, making cyclization more difficult.[3] In some cases, strongly electron-withdrawing groups like -NO2 may even prevent cyclization altogether.[3][4]

    • β-Diketone Substituents: Electron-withdrawing groups on the β-diketone can influence the electrophilicity of the carbonyl carbons, potentially altering the initial nucleophilic attack by the aniline.

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, other acid catalysts can offer better regiocontrol.[1] Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been shown to be effective dehydrating agents and can influence the product ratio.[1] Experimenting with different Brønsted or Lewis acids may be beneficial.[5] A variety of acids such as acetic acid, p-toluenesulfonic acid, and even solid-supported catalysts have been employed.[3]

Issue 2: Low Yield or No Reaction

Q: I am observing a low yield of my desired quinoline product, or the reaction is not proceeding at all. What are the potential causes and solutions?

A: Several factors can contribute to low yields in the Combes synthesis.

  • Inadequate Dehydration: The reaction involves two key dehydration steps: the formation of the enamine and the final cyclization.[1][6] If the acid catalyst is not a strong enough dehydrating agent, or if water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation.

    • Solution: Ensure you are using a sufficiently strong and concentrated acid catalyst. Concentrated sulfuric acid or PPA are standard choices.[1][6] In some cases, adding a dehydrating agent like anhydrous sodium sulfate or magnesium sulfate might be helpful, although this is less common in strongly acidic media.

  • Reaction Temperature: The Combes synthesis often requires heating to drive the cyclization and dehydration steps.[7][8]

    • Solution: If the reaction is sluggish, cautiously increasing the temperature may improve the rate and yield. However, be mindful that excessive heat can lead to decomposition of starting materials or products, so optimization is key. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to find the optimal temperature.

  • Substituent Effects: As mentioned earlier, strongly deactivating groups on the aniline can inhibit the electrophilic aromatic substitution step.[3]

    • Solution: If your aniline substrate is highly deactivated, you may need to employ more forceful reaction conditions (e.g., higher temperatures, stronger acid catalyst). Alternatively, consider a different synthetic route to the desired quinoline.

Issue 3: Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A: Byproduct formation can arise from several side reactions.

  • Self-Condensation of the β-Diketone: Under acidic conditions, β-diketones can undergo self-condensation reactions.

    • Solution: This is often minimized by the rapid reaction with the aniline. Ensure that the aniline is present in the reaction mixture before or during the addition of the strong acid.

  • Polymerization/Degradation: The strongly acidic and often high-temperature conditions of the Combes synthesis can lead to the degradation of starting materials or the polymerization of reactive intermediates.

    • Solution: Careful control of the reaction temperature and time is crucial. Running the reaction for the minimum time necessary to achieve good conversion of the starting material can help to reduce the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Combes quinoline synthesis?

A1: The reaction proceeds through three main stages:[1]

  • Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.[1][6][9]

  • Cyclization: The enamine, in the presence of a strong acid, undergoes an intramolecular electrophilic aromatic substitution (annulation) to form a six-membered ring.[1] This is typically the rate-determining step.[1]

  • Dehydration and Aromatization: The cyclic intermediate then undergoes a second dehydration step to form the aromatic quinoline ring.[1][6]

Q2: How do I choose the right acid catalyst for my reaction?

A2: The choice of acid catalyst can significantly impact both the yield and regioselectivity.

  • Concentrated Sulfuric Acid (H₂SO₄): This is the most common and often effective catalyst due to its strong dehydrating properties.[1]

  • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and can sometimes provide better yields and regioselectivity than sulfuric acid.[1]

  • Polyphosphoric Ester (PPE): PPE, a mixture of PPA and an alcohol, has also been shown to be a highly effective catalyst.[1]

  • Other Acids: Depending on the specific substrates, other acids like hydrochloric acid, p-toluenesulfonic acid, or even Lewis acids might be advantageous.[3][5] It is often worthwhile to screen a few different catalysts to find the optimal one for your system.

Q3: Can I use a substituted aniline in the Combes synthesis?

A3: Yes, substituted anilines are commonly used. However, the nature and position of the substituent will have a strong influence on the regioselectivity and reactivity. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[1][3] The directing effects of the substituents will play a major role in determining the final product.[1] For example, using methoxy-substituted anilines can lead to the formation of 2-CF₃-quinolines in certain systems.[1]

Q4: What is the role of temperature in controlling the reaction?

A4: Temperature is a critical parameter. The initial condensation to form the enamine can often occur at a lower temperature, while the subsequent cyclization and dehydration steps typically require heating. The optimal temperature will depend on the reactivity of your specific substrates and the catalyst used. It is advisable to monitor the reaction progress at different temperatures to determine the ideal conditions that maximize the yield of the desired product while minimizing byproduct formation.

Visualizing the Process

To better understand the factors influencing regioselectivity, the following diagrams illustrate the key concepts.

Reaction Mechanism Overview

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Annulation (RDS) Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O (Aromatization)

Caption: General workflow of the Combes quinoline synthesis.

Factors Influencing Regioselectivity

Regioselectivity_Factors cluster_aniline Aniline Substituents cluster_diketone β-Diketone Substituents cluster_conditions Reaction Conditions Regioselectivity Regioselectivity Aniline_Sterics Steric Hindrance (e.g., ortho-substituents) Regioselectivity->Aniline_Sterics Aniline_Electronics Electronic Effects (EDG vs. EWG) Regioselectivity->Aniline_Electronics Diketone_Sterics Steric Bulk Regioselectivity->Diketone_Sterics Diketone_Electronics Electronic Effects Regioselectivity->Diketone_Electronics Catalyst Acid Catalyst (H₂SO₄, PPA, etc.) Regioselectivity->Catalyst Temperature Temperature Regioselectivity->Temperature

Caption: Key factors governing the regiochemical outcome.

Experimental Protocol: A Case Study

This section provides a detailed, step-by-step protocol for a representative Combes quinoline synthesis, highlighting critical considerations for controlling regioselectivity.

Synthesis of 2,4-Dimethyl-7-methoxyquinoline from p-Anisidine and Acetylacetone

This example illustrates the influence of an electron-donating group on the aniline ring.

Materials:

  • p-Anisidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (1.0 eq).

  • Addition of β-Diketone: To the stirred aniline, add acetylacetone (1.1 eq) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-5 eq) dropwise with vigorous stirring. The addition is highly exothermic and should be done with caution.

  • Heating: After the addition of the acid is complete, remove the ice bath and heat the reaction mixture to 100-110 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2,4-dimethyl-7-methoxyquinoline as a pure compound.

Data Summary

The following table summarizes the expected influence of different aniline substituents on the regioselectivity of the Combes synthesis with an unsymmetrical β-diketone like benzoylacetone.

Aniline Substituent (meta-)Activating/DeactivatingExpected Major Regioisomer (assuming cyclization ortho to the amino group)Rationale
-OCH₃Activating5-Methoxy and 7-Methoxy isomersThe methoxy group is an ortho, para-director, activating the positions ortho and para to it for electrophilic attack.
-CH₃Activating5-Methyl and 7-Methyl isomersThe methyl group is a weak ortho, para-director.
-ClDeactivating5-Chloro and 7-Chloro isomersThe chloro group is a deactivating but ortho, para-director. The reaction may be slower.
-NO₂Strongly DeactivatingReaction may not proceed or give very low yieldsThe nitro group is a strong deactivator and meta-director, making the electrophilic cyclization very difficult.[3]

References

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • UPL University of Sustainable Technology. (2021, April 7). 4 Synthesis of Quinoline by acid catalyst & its evaluation. YouTube. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]

  • Mulugeta, E., & Tefera, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Doebner Reactions with Electron-Deficient Anilines

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Doeb-ner reaction, par...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Doeb-ner reaction, particularly the persistent issue of low yields when employing electron-deficient anilines. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate this powerful but sometimes challenging transformation for the synthesis of quinoline-4-carboxylic acids.

Troubleshooting Guide: From Low Yields to Successful Synthesis

This section addresses specific, common problems encountered in the lab. Each answer provides a causative explanation and actionable solutions.

Q1: My Doebner reaction with 4-nitroaniline is failing or yielding less than 20% of the desired quinoline. I've confirmed reagent purity. What is the primary cause, and what is the most effective solution?

A1: The primary cause of failure is the severely diminished nucleophilicity of your aniline. The potent electron-withdrawing nitro group (-NO₂) deactivates the aniline by pulling the nitrogen's lone pair of electrons into the aromatic ring, making it a very poor nucleophile. In the classical Doebner reaction, the initial steps—either the formation of a Schiff base with the aldehyde or the Michael addition to an unsaturated intermediate—are critically dependent on the aniline's nucleophilic character.[1][2] With a substrate like 4-nitroaniline, the activation energy for these initial steps is prohibitively high under standard conditions, leading to minimal or no product formation.

The most effective solution is to switch from a traditional Brønsted acid catalyst to a powerful Lewis acid catalyst.

Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride etherate (BF₃·THF), function by coordinating to the carbonyl oxygen of the aldehyde and pyruvic acid.[3] This coordination makes the carbonyl carbon significantly more electrophilic, effectively lowering the activation energy for the attack by the weakly nucleophilic aniline.[3] This change in mechanism bypasses the limitation imposed by the substrate's poor reactivity.[4]

A modified "Doebner hydrogen-transfer reaction" has been specifically developed to address this issue, showing improved yields for these challenging substrates.[1][4]

Experimental Protocol: Lewis Acid-Catalyzed Doebner Reaction with an Electron-Deficient Aniline

This protocol is a robust starting point for optimizing reactions with challenging anilines.

Materials:

  • Electron-deficient aniline (e.g., 4-nitroaniline, 1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv)

  • Pyruvic acid (1.5 equiv)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol% or BF₃·THF, 0.3 equiv)

  • Anhydrous solvent (Acetonitrile (MeCN) is often a good choice)[4]

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aniline (1.0 equiv), aldehyde (1.1 equiv), Lewis acid catalyst, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the aldehyde.

  • In a separate flask, dissolve the pyruvic acid (1.5 equiv) in a small amount of anhydrous acetonitrile.

  • Heat the main reaction mixture to a specified temperature (e.g., 65 °C).[2]

  • Using a syringe pump, add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 2-3 hours.[5] Slow addition is crucial to prevent polymerization and side reactions.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 18-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup by quenching with saturated NaHCO₃ solution, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q2: I'm still getting suboptimal yields even with a Lewis acid. Are there other techniques to drive this reaction to completion?

A2: Yes. If a robust catalytic system isn't sufficient, the next step is to employ more forcing conditions that can overcome the high activation energy barrier. Microwave-assisted synthesis is an excellent and increasingly common technique for this purpose.[6]

Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction time and significant increases in yield compared to conventional heating.[6][7] For challenging Doebner reactions, this can be the key to success. Solvent-free conditions or the use of high-boiling point solvents like DMF can be particularly effective under microwave irradiation.[7][8]

Data Comparison: Conventional vs. Advanced Methods for Doebner Reaction

Substrate Conditions Catalyst Time Yield (%) Reference
4-Nitroaniline, Benzaldehyde, Pyruvic Acid Reflux in Ethanol None (Classical) 24h <15% [2][9]
6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid 65 °C in MeCN BF₃·THF 24h ~80% [4]

| Various Aldehydes & Malonic Acid (Knoevenagel-Doebner) | Microwave (90-120°C) | Piperidine | 20-30 min | 85-97% |[8][10] |

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why do electron-deficient anilines perform so poorly in the classical Doebner reaction?

A1: The core issue is electronic. The nitrogen atom in aniline acts as a nucleophile because of its lone pair of electrons. In the Doebner reaction mechanism, this lone pair must attack an electrophilic carbon atom (either from the aldehyde or a Michael acceptor).[1] When a strong electron-withdrawing group (EWG) like -NO₂, -CN, or -CF₃ is attached to the aniline ring, it pulls electron density away from the nitrogen atom via resonance and inductive effects. This delocalization drastically reduces the availability of the lone pair, making the aniline a weak nucleophile and slowing down the crucial initial bond-forming steps of the reaction.[2]

Caption: Lewis Acid (LA) Catalysis Mechanism.

Q3: Are there any specific workup or purification challenges I should be aware of when using these modified methods?

A3: Yes, there are a few key considerations.

  • Lewis Acid Removal: When using metal triflates like Sc(OTf)₃, a standard aqueous workup is usually sufficient to remove the catalyst, as they are water-soluble. [11][12]However, ensuring a thorough wash with water or a mild basic solution (like NaHCO₃) is important to remove all traces which could interfere with chromatography or subsequent steps.

  • Product Basicity: The quinoline product is basic. During workup, after quenching the acid, ensure the aqueous layer is basic enough (pH > 8) to keep your product in its freebase form, ensuring it remains in the organic layer during extraction. Conversely, if you have acidic byproducts, an acid-base extraction can be a powerful purification tool. [13]* Tar Formation: Harsh conditions, whether from strong acids or high temperatures (even with microwaves), can lead to the formation of tar-like byproducts from the polymerization of aldehydes or other side reactions. [13]If this occurs, consider running the reaction at a slightly lower temperature, ensuring slow addition of reagents, or using a biphasic reaction medium to sequester the aldehyde. [13]Purification will likely require column chromatography over simple recrystallization.

References

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. Available at: [Link]

  • Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes - Organic Chemistry Portal. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC - PubMed Central. Available at: [Link]

  • Accepted Manuscript - Kirori Mal College. Available at: [Link]

  • General mechanism - Chemistry LibreTexts. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Quinoline-Based Fluorescent Probes: A Comparative Analysis

In the dynamic fields of cell biology and drug discovery, the ability to meticulously track and quantify molecular entities within their native environment is not just an advantage—it is a necessity. Fluorescent probes h...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cell biology and drug discovery, the ability to meticulously track and quantify molecular entities within their native environment is not just an advantage—it is a necessity. Fluorescent probes have risen to this challenge, becoming indispensable tools that cast light on the complex machinery of the cell. Among the diverse array of available fluorophores, those built upon the quinoline scaffold have carved out a significant niche. Their inherent photophysical robustness, synthetic tractability, and profound sensitivity to their microenvironment make them exceptional candidates for a multitude of sensing applications.

This guide offers a detailed, objective comparison of quinoline-based fluorescent probes against prominent alternatives. Grounded in experimental data and practical protocols, our aim is to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in probe selection for their specific experimental paradigms.

The Quinoline Core: A Privileged Scaffold for Fluorescence Sensing

The quinoline heterocycle, a fusion of benzene and pyridine rings, provides a structurally rigid and electronically versatile platform for fluorophore design. This rigidity minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[1][2] The aromatic system is amenable to a wide range of chemical modifications, allowing for the precise tuning of spectral properties and the introduction of recognition elements for specific analytes. The fluorescence of many quinoline-based probes is exquisitely sensitive to their surroundings, operating through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). This responsiveness is the cornerstone of their utility as sensors.

Key Performance Metrics for Fluorescent Probes

To objectively compare fluorescent probes, a clear understanding of their key performance indicators is essential:

  • Quantum Yield (Φ): The ratio of emitted photons to absorbed photons, a direct measure of fluorescence efficiency. Higher values indicate a brighter probe.

  • Stokes Shift: The wavelength separation between the absorption and emission maxima. A larger Stokes shift is advantageous as it minimizes spectral overlap and background interference.

  • Selectivity: The probe's ability to bind to the target analyte in the presence of other cellular components.

  • Sensitivity (Limit of Detection): The lowest concentration of an analyte that can be reliably detected.

  • Photostability: The probe's resilience to photochemical degradation under illumination.

  • Cell Permeability: The ability of the probe to traverse the cell membrane to reach its intracellular target.

  • Response Time: The speed at which the probe reacts with its target to produce a fluorescent signal.

Head-to-Head Comparison: Quinoline Probes vs. The Alternatives

To contextualize the performance of quinoline-based probes, we will now examine them in direct comparison with other widely used fluorescent sensors for specific applications.

Case Study 1: Unmasking Labile Zinc (Zn²⁺) in the Cytosol

Zinc is a vital second-messenger ion, and its dysregulation is implicated in a host of pathological conditions. Consequently, the accurate measurement of intracellular zinc is of paramount importance.

The Quinoline Contender: Zinquin

Zinquin is a archetypal quinoline-based probe for the detection of intracellular Zn²⁺. In its unbound state, the fluorescence of the quinoline core is quenched via a PET process from a tertiary amine. Upon chelation of Zn²⁺, this PET pathway is inhibited, leading to a dramatic increase in fluorescence intensity.

The Fluorescein Alternative: FluoZin-3

FluoZin-3, a fluorescein-based probe, is another popular choice for zinc sensing. It operates on a similar principle of chelation-enhanced fluorescence, exhibiting a very large increase in brightness upon binding to Zn²⁺.

Quantitative Comparison:

FeatureZinquin (Quinoline-based)FluoZin-3 (Fluorescein-based)
Excitation/Emission (nm) ~368 / ~490~494 / ~516
Quantum Yield (Φ) Low (unbound), Moderate (Zn²⁺ bound)Very Low (unbound), High (~0.5 with Zn²⁺)
Dissociation Constant (Kd) ~370 nM (1:1), ~85 nM (2:1)~15 nM
Selectivity Good for Zn²⁺High for Zn²⁺ over Ca²⁺ and Mg²⁺
Cell Permeability Good (as ethyl ester)Requires AM ester form

Experimental Workflow: Live-Cell Imaging of Cytosolic Zn²⁺

The following workflow outlines the key steps for visualizing intracellular zinc using either Zinquin or FluoZin-3.

Caption: A generalized workflow for intracellular zinc imaging.

In-Depth Analysis:

FluoZin-3's lower Kd indicates a higher affinity for Zn²⁺, making it suitable for detecting very low concentrations of the ion. Its high quantum yield also translates to a brighter signal, which can be advantageous in systems with low zinc levels. However, Zinquin's ability to form different stoichiometric complexes with zinc can provide a more nuanced picture of the labile zinc pool. The choice between these probes often comes down to the specific biological question. For detecting subtle changes in nanomolar zinc concentrations, FluoZin-3 may be the superior choice. For studies focusing on larger, dynamic shifts in zinc homeostasis, the robust response of Zinquin is often sufficient.

Case Study 2: Mapping Viscosity in the Mitochondrial Matrix

Intracellular viscosity is a critical parameter that governs diffusion-limited processes and can be indicative of cellular health and disease states.

The Quinoline Approach: A Mitochondria-Targeted Molecular Rotor

Quinoline-based molecular rotors are designed to exhibit viscosity-dependent fluorescence. In low-viscosity environments, intramolecular rotation of a portion of the molecule provides a non-radiative decay pathway, quenching fluorescence. In a more viscous medium, this rotation is hindered, forcing the molecule to relax through radiative decay, thus "turning on" fluorescence. By appending a mitochondria-targeting moiety, these probes can be directed to report on the viscosity of this specific organelle.

The BODIPY Benchmark: A BODIPY-Based Molecular Rotor

BODIPY (boron-dipyrromethene) dyes are renowned for their sharp absorption and emission peaks, high quantum yields, and excellent photostability.[3][] They have been successfully adapted as molecular rotors for viscosity sensing, operating on a similar principle of restricted intramolecular rotation.

Comparative Data:

FeatureQuinoline-based Rotor (e.g., CMTP-1)BODIPY-based Rotor
Excitation/Emission (nm) ~450 / ~610 (viscous)~500 / ~520
Viscosity Sensitivity Significant fluorescence enhancement with increasing viscosityHigh, often with a linear relationship between fluorescence lifetime and viscosity
Photostability Generally goodExcellent
Organelle Targeting Can be readily functionalized for specific targetingCan be functionalized, but may require more complex synthesis

Experimental Protocol: Real-time Monitoring of Mitochondrial Viscosity

  • Probe Synthesis and Characterization: The quinoline-based molecular rotor is synthesized and its photophysical response to solvents of varying viscosity is characterized to generate a calibration curve.

  • Cell Culture and Staining: HeLa cells are cultured on glass-bottom dishes. The cells are then incubated with the mitochondria-targeted quinoline rotor (e.g., 5 µM) for 30 minutes at 37°C. For co-localization, a commercially available mitochondrial tracker can be used.

  • Confocal Microscopy: The stained cells are imaged using a confocal microscope. The quinoline probe is excited, and its emission is collected.

  • Inducing Viscosity Changes: To validate the probe's response in a cellular context, cells can be treated with an agent known to alter mitochondrial viscosity, such as the ionophore nystatin.

  • Image Analysis: The fluorescence intensity of the probe within the mitochondria is quantified over time to monitor viscosity changes.

Visualizing the Mechanism of Action

G cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment A Ground State B Excited State A->B Excitation C Intramolecular Rotation (Non-radiative Decay) B->C C->A D Fluorescence Quenched E Ground State F Excited State E->F Excitation G Fluorescence Emission (Radiative Decay) F->G Rotation Hindered G->E H Fluorescence ON

Caption: The operational principle of a molecular rotor.

Expert Insights:

BODIPY-based rotors are often favored for their exceptional photostability and the linear relationship between their fluorescence lifetime and viscosity, which allows for more quantitative measurements using Fluorescence Lifetime Imaging Microscopy (FLIM).[5] However, quinoline-based rotors are often more straightforward to synthesize and functionalize for specific subcellular targeting. The choice between the two will depend on the instrumentation available and the specific demands of the experiment. For long-term time-lapse imaging, a BODIPY-based probe might be preferable, while for rapid and targeted viscosity measurements, a well-designed quinoline rotor can be highly effective.

The Broader Horizon: Quinoline Probes for Other Analytes

The versatility of the quinoline scaffold extends beyond zinc and viscosity sensing. Researchers have successfully developed quinoline-based probes for a range of other important analytes, including:

  • Iron (Fe³⁺/Fe²⁺): Probes that can selectively detect different oxidation states of iron are crucial for studying iron homeostasis and its role in diseases like anemia and hemochromatosis.[6][7][8][9]

  • pH: Ratiometric quinoline-based probes have been designed to report on pH fluctuations in different cellular compartments, which is vital for understanding processes like endocytosis and apoptosis.[10][11]

  • Copper (Cu²⁺): Given the importance of copper in enzymatic reactions and its potential toxicity, quinoline-based sensors for this ion are of significant interest.[12]

Concluding Remarks and Future Outlook

Quinoline-based fluorescent probes offer a compelling combination of favorable photophysical properties, synthetic accessibility, and environmental sensitivity. As we have demonstrated, they stand as robust and reliable tools for a multitude of bio-imaging applications, holding their own against, and in some cases surpassing, other classes of fluorescent probes. The ongoing innovation in fluorophore design continues to push the boundaries of what is possible, with new quinoline derivatives offering improved brightness, photostability, and targeting specificity. The future is bright for quinoline-based probes, with their continued development promising to further illuminate the intricate and beautiful complexity of the living cell.

References

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. MDPI.[Link]

  • A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base. PubMed.[Link]

  • Monitoring of Fe (II) ions in living cells using a novel quinoline-derived fluorescent probe. PubMed.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[Link]

  • Synthesis and characterization of coumarin-quinoline based NIR probes for viscosity: Mitochondria-Targeted probe with superior performance in autophagy and liver injury imaging. PubMed.[Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Institutes of Health.[Link]

  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI.[Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. National Institutes of Health.[Link]

  • Real-time imaging of viscosity in the mitochondrial matrix by a red-emissive molecular rotor. PubMed.[Link]

  • Simultaneous imaging of lysosomal and mitochondrial viscosity during mitophagy using molecular rotors with dual-color emission. Royal Society of Chemistry.[Link]

  • A molecular rotor FLIM probe reveals dynamic coupling between mitochondrial inner membrane fluidity and cellular respiration. PubMed Central.[Link]

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Royal Society of Chemistry.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinoxaline-derived aza-BODIPY AIEE fluorescent probes for lysosomal viscosity imaging. ResearchGate.[Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. MDPI.[Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Royal Society of Chemistry.[Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Publications.[Link]

  • Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. National Institutes of Health.[Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate.[Link]

  • X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. ResearchGate.[Link]

  • Molecular rotors: Synthesis and evaluation as viscosity sensors. National Institutes of Health.[Link]

  • A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. ResearchGate.[Link]

  • Fluorescent molecular rotors as versatile in situ sensors for protein quantitation. Nature.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[Link]

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Comparative

A Comparative Guide to a Novel Quinolone Carboxylic Acid and Other Key DHODH Inhibitors

Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target Dihydroorotate dehydrogenase (DHODH) has emerged as a crucial therapeutic target in a multitude of diseases, including cancer, autoimmune disorde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dihydroorotate Dehydrogenase as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) has emerged as a crucial therapeutic target in a multitude of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] This mitochondrial enzyme catalyzes the fourth, and only redox, step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a heightened demand for pyrimidines, the essential building blocks of DNA and RNA.[1][4] This dependency makes them particularly vulnerable to the inhibition of DHODH, which leads to a depletion of the pyrimidine nucleotide pool, subsequently causing cell cycle arrest and apoptosis.[1][5]

This guide provides an in-depth, objective comparison of a novel quinoline-4-carboxylic acid derivative, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, against established DHODH inhibitors: Teriflunomide, Leflunomide, and Brequinar. We will delve into their mechanisms of action, comparative potency supported by experimental data, and provide detailed protocols for their evaluation.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo pyrimidine synthesis pathway is a fundamental metabolic process. DHODH's unique location on the inner mitochondrial membrane links this pathway to the electron transport chain, utilizing ubiquinone as an electron acceptor.[2][6] By inhibiting DHODH, small molecules can effectively starve rapidly dividing cells of the necessary precursors for nucleic acid synthesis.[6]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + ATP CAD CAD Enzyme Complex (Steps 1-3) Glutamine->CAD multiple steps DHO Dihydroorotate CAD->DHO Orotate Orotate DHO->Orotate DHODH DHODH DHO->DHODH UMP UMP Orotate->UMP UMP Synthase Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids multiple steps DHODH->Orotate Inhibitors DHODH Inhibitors (e.g., 2-(2-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid, Teriflunomide, Brequinar) Inhibitors->DHODH

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

A Spotlight on 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Recent drug discovery efforts have focused on novel scaffolds to enhance potency and improve pharmacokinetic profiles. The quinoline-4-carboxylic acid class of compounds has shown significant promise as DHODH inhibitors, building upon the structural framework of earlier inhibitors like Brequinar.[7][8] 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid represents a targeted design within this class, aiming to establish new hydrogen-bonding interactions within the DHODH active site.[7]

While specific public data for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is limited, the broader class of quinoline-based analogues has demonstrated potent DHODH inhibition, with some compounds achieving IC50 values in the low nanomolar range (e.g., analogue 41 with an IC50 of 9.71 ± 1.4 nM).[8] The design rationale for these compounds involves maintaining the crucial carboxylate interaction with key residues like Arginine 136 while introducing moieties that can form novel interactions, for instance, with Tyrosine 356.[7][8]

Comparative Analysis with Established DHODH Inhibitors

A clear understanding of a novel compound's potential requires comparison against well-characterized inhibitors.

Teriflunomide and its Prodrug Leflunomide
  • Mechanism of Action: Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A77 1726 (Teriflunomide).[9][10] Teriflunomide is a reversible, non-competitive inhibitor of human DHODH.[11] It is approved for the treatment of multiple sclerosis and rheumatoid arthritis, where it is thought to exert its immunomodulatory effects by arresting the proliferation of activated T and B lymphocytes.[9][12][13]

  • Potency: Teriflunomide exhibits species-specific differences in its inhibitory activity. For human DHODH, the reported IC50 is approximately 773 nM, with a Ki of 1050 nM.[11] In contrast, its affinity for rat DHODH is significantly higher.[11]

Brequinar (DuP-785)
  • Mechanism of Action: Brequinar is a potent, non-competitive inhibitor of DHODH that has been extensively evaluated in clinical trials for its anticancer properties.[5][14] Its development, however, was hampered by toxicity in solid tumor trials.[15][16] More recently, there has been renewed interest in Brequinar for the treatment of hematological malignancies like acute myeloid leukemia (AML).[14][17]

  • Potency: Brequinar is a highly potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range. For example, one study reported an IC50 of 4.5 nM.[18] This high potency translates to significant antiproliferative activity in various cancer cell lines.[5]

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the inhibitory potency of the discussed DHODH inhibitors.

InhibitorTargetIC50 (nM)Ki (nM)Notes
2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid Analogues Human DHODH9.71 - 26.2Not ReportedData from closely related analogues in the same chemical series.[8]
Teriflunomide (A77 1726) Human DHODH~773~1050Active metabolite of Leflunomide.[11]
Leflunomide Human DHODH--Prodrug, converted to Teriflunomide.[9][19]
Brequinar Human DHODH~4.5Not ReportedPotent inhibitor, extensively studied in cancer models.[18]

Experimental Protocols for Evaluating DHODH Inhibitors

To ensure scientific rigor and reproducibility, standardized assays are critical for the evaluation of DHODH inhibitors.

Experimental Workflow Overview

Workflow cluster_workflow DHODH Inhibitor Evaluation Workflow Screening Initial Screening (e.g., Virtual Screening) Enzyme_Assay In Vitro DHODH Enzyme Inhibition Assay Screening->Enzyme_Assay Identify Hits Cell_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Assay Confirm Potency Rescue_Exp Uridine Rescue Experiment Cell_Assay->Rescue_Exp Validate On-Target Effect In_Vivo In Vivo Efficacy (Xenograft Models) Rescue_Exp->In_Vivo Select Lead Candidates PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Assess Clinical Potential

Caption: A general experimental workflow for the evaluation of DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay directly measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.[20][21]

Principle: The activity of DHODH is quantified by observing the reduction of 2,6-dichloroindophenol (DCIP).[21] DHODH catalyzes the oxidation of its substrate, dihydroorotate, and the electrons generated are transferred to DCIP, causing a decrease in its absorbance at 600-650 nm.[20][21][22] The rate of this decrease is proportional to DHODH activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[18][20]

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid) in DMSO.

    • Recombinant human DHODH (truncated form for solubility is recommended).

    • Substrate Solution: Prepare a solution of 500 µM Dihydroorotate and 200 µM DCIP in the assay buffer.[22]

    • Cofactor Solution: Prepare a 100 µM solution of Coenzyme Q10 (or Decylubiquinone) in the assay buffer.[18]

  • Assay Procedure (96-well plate format):

    • Add serially diluted test compounds to the wells. Include DMSO-only wells as a vehicle control (0% inhibition) and a known potent inhibitor like Brequinar as a positive control.[20]

    • Add the diluted recombinant human DHODH solution to each well.

    • Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor-enzyme binding.[20][22]

    • Add the Coenzyme Q10 and DCIP solution to each well.[20]

    • Initiate the enzymatic reaction by adding the Dihydroorotate solution.[20]

    • Immediately begin kinetic measurements of the decrease in absorbance at 650 nm over 10 minutes at 25°C using a microplate reader.[22]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Normalize the data to the vehicle control.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

Cellular Proliferation Assay (MTT-Based)

This assay assesses the cytostatic or cytotoxic effects of DHODH inhibition on rapidly dividing cells.[23][24]

Principle: The MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[23] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized.[23][24] The absorbance of the formazan solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment:

    • Treat the cells with various concentrations of the DHODH inhibitor. Include a vehicle control (DMSO).[20]

    • To confirm on-target activity, a parallel set of wells should be co-treated with the inhibitor and a rescuing concentration of uridine (e.g., 100 µM).[25] A significant rightward shift in the IC50 curve in the presence of uridine indicates specific DHODH inhibition.[17][25]

  • Incubation:

    • Incubate the cells for 48-72 hours.[20][24]

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[23][24]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition:

    • Shake the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[23][24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 values.

Conclusion and Future Directions

The development of novel DHODH inhibitors like those in the 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid class represents a promising avenue for cancer therapy. These next-generation compounds, designed through structure-guided approaches, have the potential to offer improved potency and selectivity over established inhibitors like Teriflunomide and Brequinar.[8] While Teriflunomide has found its niche in treating autoimmune diseases, and Brequinar is being re-evaluated for hematological cancers, the quest for DHODH inhibitors with a wider therapeutic window and efficacy in solid tumors continues.[12][15][17]

The rigorous application of the described experimental protocols is essential for the preclinical validation of these new chemical entities. A comprehensive evaluation, including enzymatic and cellular assays, rescue experiments, and eventual in vivo studies, will be crucial in determining their potential for clinical development.

References

  • Benchchem. The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide.
  • Patsnap Synapse. What are DHODH inhibitors and how do they work?.
  • Benchchem. Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3.
  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899. [Online] Available at: [Link]

  • Xiong, R., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(10), 2244. [Online] Available at: [Link]

  • Benchchem. Application Notes and Protocols for DHODH-IN-17 In Vitro Assay.
  • Davis, J. P., et al. (1996). Inhibition of Dihydroorotate Dehydrogenase by the Immunosuppressive Agent Leflunomide. Biochemistry, 35(4), 1270–1273. [Online] Available at: [Link]

  • Burger, D., et al. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 5(3), R148–R153. [Online] Available at: [Link]

  • Davenport, C. M., & Edling, A. E. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). Neurology, 86(16 Supplement). [Online] Available at: [Link]

  • Kirsch, B. M., et al. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. Arthritis Research & Therapy, 7(3), R694–R703. [Online] Available at: [Link]

  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2919–2926. [Online] Available at: [Link]

  • Hai, L., et al. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal, 34(8), 10132–10145. [Online] Available at: [Link]

  • ResearchGate. Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate... [Online] Available at: [Link]

  • JoVE. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. [Online] Available at: [Link]

  • ResearchGate. Phase III clinical trials of teriflunomide in multiple sclerosis. [Online] Available at: [Link]

  • Bio-protocol. Cell proliferation assay. [Online] Available at: [Link]

  • Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(11), 105322. [Online] Available at: [Link]

  • ClinicalTrials.gov. A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. [Online] Available at: [Link]

  • Agilent. Manual: Cell Proliferation Assay Kit. [Online] Available at: [Link]

  • Christian, D. A., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6567–6578. [Online] Available at: [Link]

  • Fry, D. W., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1187–1197. [Online] Available at: [Link]

  • ACS Publications. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [Online] Available at: [Link]

  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6285–6305. [Online] Available at: [Link]

  • Drug Central. teriflunomide. [Online] Available at: [Link]

  • Welsch, K., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1017–1029. [Online] Available at: [Link]

  • Li, Y., et al. (2024). The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia. Annals of Hematology. [Online] Available at: [Link]

  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6285–6305. [Online] Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of Quinoline-4-Carboxylic Acids: Doebner vs. Pfitzinger

For Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The enduring relevance of this motif necessitates efficient and versatile synthetic strategies. Among the classical methods, the Doebner and Pfitzinger reactions have long been cornerstone approaches for the construction of this important heterocyclic system. This guide provides an in-depth comparative analysis of these two powerful synthetic routes, offering insights into their mechanisms, substrate scope, practical considerations, and supporting experimental data to aid researchers in selecting the optimal method for their specific synthetic goals.

At a Glance: Doebner vs. Pfitzinger Synthesis

FeatureDoebner SynthesisPfitzinger Synthesis
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl compound with an α-methylene group
Catalyst/Conditions Typically acid-catalyzed (e.g., Lewis acids, TFA), often requires heating.Strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol), requires heating.
Key Bond Formation C-C and C-N bond formation in a one-pot, three-component reaction.Intramolecular cyclization of an intermediate formed from isatin and a carbonyl compound.
Substitution Pattern Primarily yields 2-substituted quinoline-4-carboxylic acids.Yields quinoline-4-carboxylic acids with substituents at the 2- and 3-positions, depending on the carbonyl component.
Advantages Readily available starting materials; one-pot procedure.Good yields for a variety of substrates; direct route to 2,3-disubstituted products.
Limitations Can suffer from low yields, especially with electron-withdrawing groups on the aniline.[1]Requires the synthesis of isatin precursors; harsh basic conditions may not be suitable for sensitive functional groups.

Delving into the Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Both the Doebner and Pfitzinger syntheses proceed through distinct pathways to achieve the final quinoline-4-carboxylic acid structure.

The Doebner Reaction: A Three-Component Cascade

The Doebner reaction is a classic example of a one-pot, three-component synthesis.[2] While the exact mechanism can be nuanced, it is generally accepted to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, an oxidation step to yield the aromatic quinoline ring.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct SchiffBase->MichaelAdduct + Pyruvic Acid (enol) Dihydroquinoline Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

The Pfitzinger Reaction: A Base-Mediated Cyclization

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, commences with the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate.[3] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration furnish the final quinoline-4-carboxylic acid.[3]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base (e.g., KOH) H₂O Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound - H₂O Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization - H₂O

Caption: Mechanism of the Pfitzinger reaction.

Experimental Data: A Comparative Analysis of Yields

The choice between the Doebner and Pfitzinger synthesis often comes down to the desired substitution pattern and the anticipated yield for a given set of substrates. Below is a compilation of experimental data to guide this decision-making process.

Doebner Reaction Yields

A modified Doebner hydrogen-transfer reaction has been shown to be effective for a range of anilines, including those with electron-withdrawing groups which are often problematic in the conventional Doebner reaction.[4][5]

Aniline SubstituentAldehydeProductYield (%)
4-CF₃Benzaldehyde2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid86
4-NO₂Benzaldehyde7-Nitro-2-phenylquinoline-4-carboxylic acid79
4-OCH₃Benzaldehyde7-Methoxy-2-phenylquinoline-4-carboxylic acid89
4-ClBenzaldehyde7-Chloro-2-phenylquinoline-4-carboxylic acid85
3-ClBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid82
H4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid88
H4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid84

Data adapted from a modified Doebner hydrogen-transfer reaction protocol.[4][6]

Pfitzinger Reaction Yields

The Pfitzinger reaction is known for its versatility in accommodating various isatins and carbonyl compounds, leading to a wide array of substituted quinoline-4-carboxylic acids.

Isatin SubstituentCarbonyl CompoundProductYield (%)
HAcetone2-Methylquinoline-4-carboxylic acid~80
5-MethylAcetone2,6-Dimethylquinoline-4-carboxylic acid80
HAcetophenone2-Phenylquinoline-4-carboxylic acidHigh
5-Chloro5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid86 (acidic) / 38 (basic)
HEthyl acetoacetate2-Methyl-3-carbethoxyquinoline-4-carboxylic acidGood
HCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidHigh

Data compiled from various sources on the Pfitzinger reaction.[2][7][8]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the synthesis of a common target, 2-phenylquinoline-4-carboxylic acid, via both the Doebner and Pfitzinger reactions are presented below.

Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol utilizes a Lewis acid catalyst to promote the reaction.

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or Trifluoroacetic acid (TFA)

  • Ice water

  • Aqueous potassium carbonate (K₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.0-1.5 eq) in ethanol.

  • Add a catalytic amount of either Fe(OTf)₃ (e.g., 15 mol%) or TFA.

  • Reflux the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice water with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • To purify, dissolve the crude product in an aqueous K₂CO₃ solution and filter to remove any non-acidic impurities.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

  • Collect the purified product by filtration, wash with water, and dry.

Doebner_Workflow A 1. Mix Reactants & Catalyst (Aniline, Benzaldehyde, Pyruvic Acid, Catalyst in Ethanol) B 2. Reflux (3-12 hours) A->B C 3. Quench (Pour into ice water) B->C D 4. Isolate Crude Product (Filtration) C->D E 5. Purify (Base-acid workup) D->E F 6. Isolate Pure Product (Filtration, Wash, Dry) E->F

Caption: Experimental workflow for the Doebner synthesis.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol employs classical Pfitzinger conditions with a strong base.

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (excess) in a mixture of ethanol and water.

  • Add acetophenone (1.0 eq) to the solution.

  • Reflux the reaction mixture for several hours (e.g., 24 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with acetic acid until precipitation is complete.

  • Collect the precipitated 2-phenylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Pfitzinger_Workflow A 1. Mix Reactants & Base (Isatin, Acetophenone, KOH in Ethanol/Water) B 2. Reflux (e.g., 24 hours) A->B C 3. Remove Solvent (Rotary Evaporation) B->C D 4. Aqueous Workup (Dissolve in water, ether wash) C->D E 5. Precipitate Product (Acidify with Acetic Acid) D->E F 6. Isolate Pure Product (Filtration, Wash, Dry) E->F

Caption: Experimental workflow for the Pfitzinger synthesis.

Conclusion: Making an Informed Choice

Both the Doebner and Pfitzinger syntheses are robust and time-tested methods for accessing quinoline-4-carboxylic acids. The choice between them is dictated by the specific synthetic target and the availability of starting materials.

  • The Doebner synthesis is a powerful one-pot, three-component reaction that is particularly advantageous when a 2-substituted quinoline-4-carboxylic acid is desired and the starting aniline, aldehyde, and pyruvic acid are readily available. Recent modifications have expanded its scope to include anilines with electron-withdrawing groups, which were previously challenging substrates.

  • The Pfitzinger synthesis offers a reliable route to a broader range of substitution patterns on the quinoline core, including 2,3-disubstituted derivatives, depending on the choice of the carbonyl component. While it requires the preparation of isatin precursors, it often provides good to excellent yields and is a valuable tool for accessing structurally diverse quinoline-4-carboxylic acids.

Ultimately, a careful consideration of the desired substitution pattern, the electronic nature of the substituents, and the practicality of the experimental setup will guide the synthetic chemist to the most suitable and efficient method for their research endeavors.

References

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(19), 12816–12820. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sangshetti, J. N., Shinde, D. B., & Kauthale, B. V. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-211.
  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
  • Thieme. (2023). Doebner Hydrogen-Transfer Reaction to Access Electron-Deficient Quinolines. Synfacts, 19(11), 1182.
  • Wikipedia contributors. (2023, December 27). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis.
  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis.
  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd.
  • BenchChem. (2025).

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Comparative

A Comparative Guide to Alternatives for DHODH Inhibition Beyond 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

For researchers and drug development professionals, the landscape of dihydroorotate dehydrogenase (DHODH) inhibition is both a promising and a complex field. While quinoline carboxylic acids have been a focal point of in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the landscape of dihydroorotate dehydrogenase (DHODH) inhibition is both a promising and a complex field. While quinoline carboxylic acids have been a focal point of investigation, a diverse array of alternative chemical scaffolds have emerged, each with unique properties and potential therapeutic applications. This guide provides an in-depth, objective comparison of prominent alternatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Central Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for cancer, autoimmune diseases, and viral infections.[3][4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in these highly proliferative cells.[5]

DHODH_Pathway

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Comparative Analysis of DHODH Inhibitor Classes

Several distinct chemical classes of DHODH inhibitors have been developed, each with its own set of characteristics. This section provides a comparative overview of some of the most well-studied alternatives to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Inhibitor Class Example Compound(s) Key Structural Features Reported IC50 (Human DHODH) Therapeutic Area(s) of Interest Reference(s)
Quinoline Carboxylic Acids BrequinarFused heterocyclic ring system with a carboxylic acid group.5.2 nMCancer, Antiviral[6]
Isoxazoles Leflunomide (active metabolite A77 1726)Isoxazole ring that undergoes in vivo ring-opening to an active malononitrilamide.Ki = 2.7 µMAutoimmune Diseases (Rheumatoid Arthritis)[7]
Triazolopyrimidines BAY 2402234 (Orludodstat)Fused triazolopyrimidine core.1.2 nMMyeloid Malignancies (AML)[8][9]
Novel Scaffolds ASLAN003 (Farudodstat)A novel, distinct chemical structure.35 nMAcute Myeloid Leukemia (AML), Autoimmune Diseases[10][11]

Brequinar (Quinoline Carboxylic Acid)

Brequinar is a potent, well-characterized DHODH inhibitor that has been extensively studied.[6][12] Although its clinical development for solid tumors was halted due to a narrow therapeutic window, it remains a valuable tool compound for research and a benchmark for the development of new DHODH inhibitors.[12][13]

  • Mechanism: Brequinar is a potent and selective inhibitor of DHODH.[6]

  • Advantages: High potency and extensive characterization in the literature.

  • Limitations: Narrow therapeutic index observed in early clinical trials.[12]

Leflunomide and its active metabolite, A77 1726 (Isoxazole derivative)

Leflunomide is an approved immunomodulatory drug for the treatment of rheumatoid arthritis.[7][14] It is a prodrug that is rapidly converted to its active metabolite, A77 1726, in vivo.[15]

  • Mechanism: A77 1726 is a reversible inhibitor of DHODH.[15][16] Its inhibitory effect on lymphocyte proliferation can be overcome by the addition of uridine, confirming its mechanism of action.[7]

  • Advantages: Established clinical use and well-understood pharmacokinetic and pharmacodynamic profiles.

  • Limitations: A77 1726 also exhibits other mechanisms of action, including inhibition of Janus kinases (JAKs), which may contribute to its overall therapeutic effect but complicates its use as a specific DHODH probe.[17]

BAY 2402234 (Orludodstat) (Triazolopyrimidine)

BAY 2402234 is a novel, highly potent, and selective DHODH inhibitor that has shown promise in preclinical models of acute myeloid leukemia (AML).[18][19]

  • Mechanism: It is a selective, low-nanomolar inhibitor of human DHODH enzymatic activity.[18][20] In AML cells, it induces differentiation and inhibits proliferation.[8][19]

  • Advantages: High potency and selectivity, with demonstrated in vivo efficacy in AML xenograft models.[8][18]

  • Limitations: As a relatively new compound, its long-term safety and efficacy in humans are still under investigation.

ASLAN003 (Farudodstat) (Novel Scaffold)

ASLAN003 is another potent, orally active DHODH inhibitor being investigated for the treatment of AML and autoimmune diseases.[10][21]

  • Mechanism: It is a potent inhibitor of human DHODH with an IC50 of 35 nM.[10] It has been shown to induce differentiation and apoptosis in AML cell lines.[11][22]

  • Advantages: High potency and has been reported to be more than 30 times more potent than teriflunomide (the active metabolite of leflunomide) in cell-free and cell-based assays.[21] It has also shown a favorable safety profile in early clinical trials.[21][23]

  • Limitations: Further clinical development is needed to fully establish its therapeutic potential.

Experimental Protocols for Evaluating DHODH Inhibitors

To facilitate your research, here are detailed, step-by-step protocols for key assays used in the characterization of DHODH inhibitors.

1. In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

  • Principle: The activity of DHODH is monitored by the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically.[3][24]

  • Materials:

    • Recombinant human DHODH

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (or a suitable analog like decylubiquinone)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[24][25]

    • Test compounds and reference inhibitor (e.g., Brequinar)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

    • Add the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a control without enzyme (100% inhibition).[25]

    • Prepare a reaction mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.[26]

    • Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[24]

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[27]

    • Calculate the initial reaction rates for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

2. Cell-Based Proliferation Assay with Uridine Rescue

This assay assesses the impact of DHODH inhibition on the proliferation of rapidly dividing cells and confirms the on-target effect through uridine rescue.

  • Principle: Inhibition of DHODH depletes the cellular pyrimidine pool, leading to an arrest of cell proliferation. This effect can be reversed by supplying exogenous uridine, which bypasses the de novo synthesis pathway.[7][27]

  • Materials:

    • A rapidly proliferating cell line (e.g., a human cancer cell line like HL-60 or MOLM-13)

    • Complete cell culture medium

    • Test compounds and reference inhibitor

    • Uridine

    • Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

    • 96-well cell culture plates

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[27]

    • Treat the cells with serial dilutions of the test compounds in the presence or absence of a rescuing concentration of uridine (e.g., 100 µM).[27]

    • Incubate the cells for 48-72 hours.[25]

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 values in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine is indicative of on-target DHODH inhibition.[27]

Visualizing the Drug Discovery Workflow

The identification and development of novel enzyme inhibitors is a multi-step process.

Drug_Discovery_Workflow

Generalized Workflow for Enzyme Inhibitor Drug Discovery.

Conclusion

The field of DHODH inhibition continues to evolve, with several promising alternatives to the quinoline carboxylic acid scaffold demonstrating significant potential. The choice of an inhibitor for a particular research or therapeutic application will depend on a variety of factors, including the desired potency, selectivity, and pharmacokinetic properties. By understanding the characteristics of these different inhibitor classes and employing robust experimental methodologies, researchers can continue to advance the development of novel and effective DHODH-targeting therapies.

References

  • Zhou, Y., et al. (2019). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Blood Advances, 3(22), 3634–3646. [Link]

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  • ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. (2018). Blood, 132(Supplement 1), 4047. [Link]

  • Larratt, A. N., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Molecular Pharmacology, 98(4), 434–444. [Link]

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  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]

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  • Palmer, G., et al. (2005). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 7(2), R315–R322. [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]

  • Kirsch, B. M., et al. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. Arthritis Research & Therapy, 7(3), R694–R703. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology, 16(12), 2901–2910. [Link]

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  • Li, Y., et al. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal, 34(8), 11090–11105. [Link]

  • Heikkilä, T., et al. (2010). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 10), 1109–1117. [Link]

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  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(11), 105312. [Link]

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  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 5946–5965. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 5946–5965. [Link]

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Validation

A Researcher's Guide to Evaluating the Selectivity of Quinoline-Based Zinc Sensors

For researchers and professionals in drug development, the accurate detection of zinc ions (Zn²⁺) is paramount. Quinoline-based fluorescent sensors have emerged as powerful tools for this purpose, offering high sensitivi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate detection of zinc ions (Zn²⁺) is paramount. Quinoline-based fluorescent sensors have emerged as powerful tools for this purpose, offering high sensitivity and, crucially, selectivity.[1][2] This guide provides an in-depth, technically-grounded framework for evaluating the selectivity of these sensors, ensuring the reliability and validity of your experimental findings. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation, moving beyond a simple checklist to a comprehensive understanding of why each step is critical.

The Imperative of Selectivity in Zinc Sensing

The fluorescence of many quinoline-based sensors is triggered by a process known as chelation-enhanced fluorescence (CHEF).[1][5] In the unbound state, the sensor's fluorescence is often quenched. Upon binding with Zn²⁺, a rigid complex is formed, restricting intramolecular rotations and vibrations, which in turn enhances the fluorescence quantum yield.[6] The selectivity of these sensors is therefore intrinsically linked to the specific coordination chemistry between the quinoline derivative and the target metal ion.

Common Culprits: A Survey of Interfering Metal Ions

When evaluating the selectivity of a quinoline-based zinc sensor, it is essential to test against a panel of common and biologically relevant metal ions. These can be broadly categorized as:

  • Alkali and Alkaline Earth Metals: Na⁺, K⁺, Ca²⁺, and Mg²⁺ are abundant in biological systems but typically do not interfere with well-designed zinc sensors due to their different coordination preferences and ionic radii.

  • Transition Metals: This group poses the most significant challenge. Ions such as Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, and Mn²⁺ can have coordination properties similar to Zn²⁺ and are known to interfere with some fluorescent probes.[7][8]

  • Heavy Metals: Cd²⁺ and Hg²⁺ are chemically similar to Zn²⁺ and are notorious for causing interference.[3][9] Distinguishing between Zn²⁺ and Cd²⁺ is a particularly important benchmark for a selective sensor.[1][3]

Experimental Workflow for Selectivity Evaluation

The following diagram and protocol outline a robust workflow for assessing the selectivity of a quinoline-based zinc sensor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution add_sensor Add Sensor to Buffer Solution prep_sensor->add_sensor prep_metals Prepare Metal Ion Stock Solutions add_metals Add Individual Metal Ions prep_metals->add_metals add_sensor->add_metals Incubate measure_fluorescence Measure Fluorescence Intensity add_metals->measure_fluorescence plot_data Plot Fluorescence vs. Metal Ion measure_fluorescence->plot_data compare_responses Compare Zn²⁺ Response to Other Ions plot_data->compare_responses

Caption: Workflow for evaluating the selectivity of a quinoline-based zinc sensor.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the selectivity of a novel quinoline-based zinc sensor, referred to as "QL-Zn."

1. Preparation of Stock Solutions:

  • Sensor Stock Solution (e.g., 1 mM): Accurately weigh the QL-Zn sensor and dissolve it in an appropriate solvent (e.g., DMSO or ethanol) to prepare a stock solution. The final concentration of the organic solvent in the assay should be kept minimal (typically <1%) to avoid artifacts.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₂, MnCl₂, NaCl, KCl, CaCl₂, MgCl₂, HgCl₂) in deionized water. Freshly prepare these solutions to ensure accuracy.[4]

2. Fluorescence Measurements for Selectivity:

  • Buffer Preparation: Prepare a biologically relevant buffer solution (e.g., 10 mM HEPES, pH 7.4) to mimic physiological conditions.[4]

  • Assay Preparation: In a series of cuvettes or a 96-well plate, add the buffer solution. Then, add the QL-Zn sensor stock solution to achieve the desired final concentration (e.g., 5 µM).[4]

  • Addition of Metal Ions: To each cuvette/well (except for the blank), add a specific metal ion stock solution to reach a final concentration that is typically in excess of the sensor concentration (e.g., 50 µM) to ensure saturation.[10] One cuvette should contain only the sensor in buffer as a negative control, and one should contain the sensor and Zn²⁺ as a positive control.

  • Incubation: Gently mix the solutions and allow them to incubate for a sufficient period (e.g., 10-15 minutes) to ensure that the binding equilibrium is reached.[4]

  • Fluorescence Spectroscopy: Using a spectrofluorometer, measure the fluorescence emission spectrum of each sample. The excitation wavelength should be set to the determined excitation maximum of the QL-Zn-Zn²⁺ complex. Record the fluorescence intensity at the emission maximum.

3. Competitive Binding Assay (Interference Study):

  • Assay Preparation: Prepare a set of solutions as described in step 2. To each cuvette/well containing a potentially interfering metal ion, add the Zn²⁺ stock solution to the same final concentration as the positive control.

  • Measurement: Measure the fluorescence intensity of these "competition" samples. This experiment is crucial to determine if other metal ions can displace Zn²⁺ or quench the fluorescence of the QL-Zn-Zn²⁺ complex.[11]

Data Presentation and Interpretation

For a clear and concise comparison, the selectivity data should be summarized in a table and a bar graph.

Table 1: Fluorescence Response of QL-Zn to Various Metal Ions

Metal Ion (50 µM)Fluorescence Intensity (a.u.) at [Emission Max] nmFold Change vs. Blank
Blank (Sensor only)[Value]1.0
Zn²⁺[Value][Value]
Cd²⁺[Value][Value]
Cu²⁺[Value][Value]
Ni²⁺[Value][Value]
Co²⁺[Value][Value]
Fe²⁺[Value][Value]
Mn²⁺[Value][Value]
Na⁺[Value][Value]
K⁺[Value][Value]
Ca²⁺[Value][Value]
Mg²⁺[Value][Value]
Hg²⁺[Value][Value]

Interpreting the Results:

A highly selective sensor will show a significant fluorescence enhancement ("turn-on" response) only in the presence of Zn²⁺.[5][12] The fluorescence intensity in the presence of other metal ions should be close to the blank. The "Fold Change" column provides a quantitative measure of this selectivity.

The results of the competitive binding assay are equally important. If the fluorescence of the QL-Zn-Zn²⁺ complex is significantly diminished in the presence of another metal ion, it indicates that this ion interferes with zinc detection, either by displacing the bound zinc or through a quenching mechanism.[9]

Signaling Pathway and Mechanism

The underlying mechanism of many quinoline-based zinc sensors involves the modulation of photoinduced electron transfer (PET).

G cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) fluorophore Quinoline Fluorophore chelator Chelator (e.g., DPA) fluorophore->chelator PET Quenching fluorophore_bound Quinoline Fluorophore chelator_bound Chelator zn Zn²⁺ chelator_bound->zn Coordination zn->fluorophore_bound PET Inhibition

Caption: General signaling mechanism of a PET-based quinoline zinc sensor.

In the absence of zinc, an electron-rich chelating moiety (like dipicolylamine, DPA) can donate an electron to the excited quinoline fluorophore, a process known as photoinduced electron transfer (PET), which quenches the fluorescence.[1][6] Upon coordination with Zn²⁺, the lone pair of electrons on the chelator's nitrogen atoms are engaged in the bond, which inhibits the PET process and "turns on" the fluorescence.[1][6] The high selectivity for Zn²⁺ arises from the specific coordination geometry and binding affinity of the chelator for this particular ion.

Conclusion

The rigorous evaluation of selectivity is a non-negotiable step in the validation of any quinoline-based zinc sensor. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently assess the performance of their sensors and generate reliable, publication-quality data. This commitment to scientific integrity is essential for advancing our understanding of the critical roles of zinc in biology and disease.

References

  • Chae, J. B., Lee, H., & Kim, C. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347–356. [Link]

  • Domínguez, F., et al. (2019). Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference. Dalton Transactions, 48(31), 11843–11853. [Link]

  • García-Arroyo, P., et al. (2021). Turn-on Solid-State Fluorescent determination of Zinc Ion by Quinoline-based Covalent Organic Framework. Docta Complutense. [Link]

  • Meeusen, J. C., et al. (2011). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Metallomics, 3(6), 594–601. [Link]

  • Kim, H., et al. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883–887. [Link]

  • García-Arroyo, P., et al. (2021). Turn‐On Solid‐State Fluorescent Determination of Zinc Ion by Quinoline‐Based Covalent Organic Framework. Advanced Functional Materials, 31(30), 2102554. [Link]

  • Sreekanth, N., et al. (2021). Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes. Molecules, 26(15), 4474. [Link]

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  • Kaczmarek, M., et al. (2022). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. International Journal of Molecular Sciences, 23(21), 13415. [Link]

  • Zhang, X., et al. (2010). A Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. Organic Letters, 12(1), 124–127. [Link]

  • Hu, Z., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. Sensors and Actuators B: Chemical, 234, 55-62. [Link]

  • Gezahegn, T. F., et al. (2022). a) Individual sensing response of metal ions, viz. Zn 2+ , Cr 2+ , Ni... ResearchGate. [Link]

  • Wang, Y., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 8(10), 624. [Link]

  • Lim, C. S., et al. (2011). Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions. Inorganic chemistry, 50(12), 5566–5576. [Link]

  • Zhang, Y., et al. (2022). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 27(19), 6653. [Link]

  • Liu, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Zastąpił, M., et al. (2022). From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites. Metallomics, 14(11), mfac080. [Link]

  • Hartwig, A., et al. (2002). Interference by toxic metal ions with zinc-dependent proteins involved in maintaining genomic stability. Food and Chemical Toxicology, 40(11), 1625–1631. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid with Divalent and Trivalent Metal Ions

In the dynamic field of molecular sensing and drug development, the precise detection and quantification of specific metal ions are of paramount importance. Fluorescent chemosensors have emerged as indispensable tools du...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of molecular sensing and drug development, the precise detection and quantification of specific metal ions are of paramount importance. Fluorescent chemosensors have emerged as indispensable tools due to their high sensitivity, rapid response, and potential for real-time analysis.[1][2] Among the various classes of fluorophores, quinoline derivatives have garnered significant attention owing to their inherent photophysical properties and versatile coordination chemistry.[3][4] This guide provides a comprehensive analysis of the cross-reactivity of a promising quinoline-based compound, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMCQ) , with a panel of biologically and environmentally relevant metal ions.

This document is intended for researchers, scientists, and drug development professionals engaged in the design and application of fluorescent probes. We will delve into the experimental rationale, present a detailed protocol for assessing selectivity, and provide a comparative analysis of the fluorescence response of HMCQ towards various metal ions. The insights herein are grounded in established principles of coordination chemistry and fluorescence spectroscopy to provide a trustworthy and authoritative resource.

Introduction to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid (HMCQ) as a Fluorescent Probe

HMCQ is a structurally robust molecule featuring a quinoline core, a known fluorophore, functionalized with a carboxylic acid and a hydroxyphenyl group.[5][6] The strategic placement of these moieties suggests a potential for selective metal ion chelation. The nitrogen atom within the quinoline ring, the carboxylic oxygen, and the phenolic hydroxyl group can act as a tridentate ligand, forming a stable coordination complex with a target metal ion. This binding event is hypothesized to modulate the electronic structure of the molecule, leading to a discernible change in its fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off").[7][8]

The core scientific premise is that the chelation of a metal ion by HMCQ will alter the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, thereby impacting the fluorescence quantum yield and emission wavelength.[4] Understanding the selectivity of this interaction is crucial for its application as a reliable sensor.

Experimental Design for Cross-Reactivity Profiling

To rigorously evaluate the cross-reactivity of HMCQ, a systematic experimental workflow is essential. The following protocol is designed to be self-validating and provide a clear, comparative dataset.

Rationale for Metal Ion Selection

The choice of metal ions for cross-reactivity screening is critical and should encompass a range of ions with varying coordination preferences, ionic radii, and biological relevance. For this guide, we selected a panel of divalent and trivalent metal ions commonly encountered in biological and environmental systems:

  • Divalent Cations: Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Ca²⁺, Mg²⁺

  • Trivalent Cations: Fe³⁺, Al³⁺, Cr³⁺

This selection allows for a comprehensive assessment of HMCQ's selectivity. For instance, while Zn²⁺ and Cd²⁺ are both d¹⁰ ions, their ionic radii and coordination geometries differ, potentially leading to varied interactions with HMCQ.[9] The inclusion of transition metals like Cu²⁺, Ni²⁺, and Co²⁺, known for their quenching properties, is also vital.[8]

Experimental Workflow Diagram

The overall experimental process for evaluating the cross-reactivity of HMCQ is depicted in the following workflow diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output synthesis Synthesis & Purification of HMCQ stock_sol Preparation of HMCQ Stock Solution synthesis->stock_sol titration Fluorescence Titration of HMCQ with Target Ion stock_sol->titration cross_reactivity Cross-Reactivity Screening with Interfering Ions stock_sol->cross_reactivity metal_sols Preparation of Metal Ion Stock Solutions metal_sols->titration metal_sols->cross_reactivity data_proc Data Processing & Normalization titration->data_proc cross_reactivity->data_proc uv_vis UV-Vis Absorption Spectroscopy uv_vis->data_proc lod Calculation of Limit of Detection (LOD) data_proc->lod binding Determination of Binding Stoichiometry data_proc->binding table Comparative Data Table lod->table binding->table guide Publish Comparison Guide table->guide

Caption: Experimental workflow for HMCQ cross-reactivity analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the cross-reactivity studies.

Materials and Instrumentation
  • HMCQ: Synthesized and purified according to established methods (e.g., Pfitzinger reaction).[5]

  • Metal Salts: High-purity chloride or nitrate salts of the selected metal ions.

  • Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) and deionized water.

  • Instrumentation:

    • Fluorescence Spectrophotometer

    • UV-Vis Spectrophotometer

    • pH meter

Preparation of Solutions
  • HMCQ Stock Solution (1 mM): Dissolve the appropriate mass of HMCQ in DMSO to prepare a 1 mM stock solution.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.

Fluorescence Spectroscopy Protocol
  • Working Solution: Prepare a 10 µM solution of HMCQ in a suitable buffer (e.g., HEPES, pH 7.4) with a small percentage of DMSO to ensure solubility.

  • Initial Spectrum: Record the fluorescence emission spectrum of the HMCQ working solution (Excitation at a predetermined wavelength, e.g., 350 nm).

  • Titration:

    • To the HMCQ working solution, incrementally add aliquots of the target metal ion stock solution to achieve a range of final concentrations (e.g., 0 to 100 µM).

    • After each addition, allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

  • Cross-Reactivity Assay:

    • To separate solutions of 10 µM HMCQ, add a fixed concentration (e.g., 50 µM) of each of the selected metal ions.

    • Record the fluorescence emission spectrum for each solution.

  • Competition Experiment:

    • To a solution of 10 µM HMCQ pre-incubated with the primary target metal ion, add a fixed concentration of each of the other potentially interfering metal ions.

    • Record the change in fluorescence intensity.

Comparative Analysis of Metal Ion Cross-Reactivity

The fluorescence response of HMCQ to the panel of metal ions is summarized in the table below. The data presented is hypothetical and serves to illustrate the expected format of results from the described experimental protocol.

Metal IonFluorescence ChangeEmission Max (nm)Fold ChangePotential Interference
Zn²⁺ Turn-on 480 ~15-fold increase High Selectivity
Cu²⁺Turn-off-~90% quenchedHigh
Ni²⁺Turn-off-~85% quenchedHigh
Co²⁺Turn-off-~80% quenchedModerate
Cd²⁺Turn-on475~5-fold increaseModerate
Hg²⁺Turn-off-~95% quenchedHigh
Fe³⁺Turn-off-~98% quenchedHigh
Al³⁺Turn-on470~3-fold increaseLow
Cr³⁺Turn-off-~70% quenchedModerate
Ca²⁺No significant change-< 1.1-foldNegligible
Mg²⁺No significant change-< 1.1-foldNegligible

Note: The "Fold Change" for turn-on sensors is the ratio of the final to initial fluorescence intensity. For turn-off sensors, it represents the percentage decrease in fluorescence.

Mechanistic Insights and Discussion

The hypothetical results suggest that HMCQ exhibits a high degree of selectivity for Zn²⁺ over other tested metal ions, with a significant fluorescence enhancement. This "turn-on" response is likely due to the chelation-enhanced fluorescence (CHEF) effect, where the binding of Zn²⁺ restricts the photoinduced electron transfer from the donor (hydroxyphenyl) to the acceptor (quinoline), leading to an increase in fluorescence quantum yield.

The strong quenching observed with paramagnetic ions like Cu²⁺, Ni²⁺, and Fe³⁺ is a common phenomenon attributed to energy or electron transfer processes that promote non-radiative decay pathways.[8] The moderate response to Cd²⁺, which is electronically similar to Zn²⁺, highlights the subtle but crucial role of ionic radius and coordination geometry in achieving selectivity.

Binding Stoichiometry and Affinity

Further analysis, such as a Job's plot, would be necessary to determine the binding stoichiometry between HMCQ and the target metal ion. The binding constant (Kₐ) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation, providing a quantitative measure of the binding affinity. A higher Kₐ value for the target ion compared to interfering ions is a strong indicator of selectivity.

Visualization of the Sensing Mechanism

The proposed interaction between HMCQ and a target metal ion (Mⁿ⁺) leading to a change in fluorescence can be visualized as follows:

sensing_mechanism cluster_ligand HMCQ (Low Fluorescence) cluster_complex HMCQ-Metal Complex (High Fluorescence) HMCQ HMCQ Complex [HMCQ-Mⁿ⁺] HMCQ->Complex + Mⁿ⁺ Metal Mⁿ⁺

Caption: Proposed chelation mechanism of HMCQ with a metal ion.

Conclusion

This guide has outlined a comprehensive framework for evaluating the cross-reactivity of the fluorescent probe 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (HMCQ) with a range of metal ions. The provided experimental protocols are designed to yield robust and comparable data, enabling researchers to make informed decisions about the suitability of HMCQ for their specific applications. The principles of rational experimental design, coupled with a thorough understanding of the underlying chemical and photophysical processes, are essential for the development of highly selective and sensitive fluorescent chemosensors. The insights and methodologies presented herein serve as a valuable resource for scientists and professionals in the ongoing pursuit of advanced molecular sensing technologies.

References

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing).
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  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
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  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
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  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. PMC - PubMed Central.
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  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study.

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Validation

A Senior Application Scientist's Guide to Quinoline Probes in Biological Imaging

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of quinoline-based fluorescent probes. This guide moves beyond a simple catalog of compounds to provide a comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of quinoline-based fluorescent probes. This guide moves beyond a simple catalog of compounds to provide a comparative analysis of their performance in biological imaging. We will delve into the underlying principles of their design, the rationale behind experimental choices, and provide you with the data and protocols necessary to critically evaluate and effectively implement these versatile tools in your own research.

The Quinoline Scaffold: A Privileged Structure in Bioimaging

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, with many derivatives finding applications as therapeutic agents.[1] Its rigid structure and inherent fluorescence also make it an excellent scaffold for the development of fluorescent probes.[2] The true power of the quinoline scaffold lies in its synthetic tractability, allowing for the strategic installation of functional groups to modulate its photophysical properties and confer selectivity towards specific biological analytes.[3] This modularity enables the rational design of probes for a wide array of applications, from monitoring intracellular ion concentrations to visualizing subcellular organelles and dynamic processes.[4]

Key Performance Indicators for Quinoline Probes:

Before we delve into specific comparisons, let's establish the key metrics that define the performance of a fluorescent probe:

  • Molar Absorptivity (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is desirable as it allows for strong signals even at low probe concentrations.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield translates to a brighter probe.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.

  • Selectivity: The ability of a probe to interact with and report on a specific analyte of interest in the presence of other potentially interfering species.

  • Biocompatibility and Low Cytotoxicity: For live-cell imaging, it is imperative that the probe does not interfere with normal cellular processes or induce cell death.[5]

G cluster_0 Probe Design & Synthesis cluster_1 Performance Evaluation cluster_2 Biological Imaging Application Quinoline_Scaffold Quinoline Scaffold Functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig) Quinoline_Scaffold->Functionalization Modify Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification Isolate Photophysical_Properties Photophysical Characterization (Abs, Em, Quantum Yield) Purification->Photophysical_Properties Characterize Selectivity_Testing Selectivity Screening (vs. competing analytes) Photophysical_Properties->Selectivity_Testing Validate Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Selectivity_Testing->Cytotoxicity_Assay Assess Safety Cell_Culture Cell Culture & Seeding Cytotoxicity_Assay->Cell_Culture Apply to Cells Probe_Loading Probe Incubation Cell_Culture->Probe_Loading Load Probe Microscopy Fluorescence Microscopy (Confocal, Two-Photon) Probe_Loading->Microscopy Image Image_Analysis Image Analysis & Interpretation Microscopy->Image_Analysis Analyze

Figure 1: Workflow for the development and application of quinoline-based fluorescent probes.

Comparative Performance of Quinoline Probes for Key Biological Analytes

The versatility of the quinoline scaffold is best demonstrated by examining its application in detecting a range of biologically significant analytes.

Sensing of Metal Ions: The Case of Zinc (Zn²⁺)

Zinc is an essential trace element involved in a myriad of cellular processes, and its dysregulation is implicated in several diseases.[4] Quinoline-based probes have emerged as powerful tools for visualizing intracellular zinc pools.[6]

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (nM)Key Features & AdvantagesReference
QP2 ~370~550 (upon Zn²⁺ binding)Not reported17.7"Turn-on" fluorescence, AIE and ESIPT mechanisms, high selectivity.[4]
QDTD Not reportedNot reportedNot reported270"Turn-on" fluorescence, applicable in zebrafish imaging.[7]
PQPc ~390~460-4800.0992 (with Zn²⁺)19313-fold fluorescence enhancement upon Zn²⁺ binding.[8]

Causality in Experimental Design: The design of these zinc probes often incorporates a chelating moiety, such as 8-aminoquinoline or 8-hydroxyquinoline, which selectively binds to Zn²⁺.[6] This binding event restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response. The choice of the specific chelator and its linkage to the quinoline core dictates the probe's affinity and selectivity for Zn²⁺ over other biologically relevant metal ions.

Probing the Cellular Environment: pH and Viscosity

The pH and viscosity of the intracellular environment are tightly regulated parameters that can reflect the metabolic state of a cell. Quinoline-based probes offer the sensitivity required to monitor subtle changes in these properties.

pH Probes: Protonation of the quinoline nitrogen can significantly alter its photophysical properties, forming the basis for pH-sensitive probes.[9] This protonation event can lead to a substantial increase in fluorescence intensity, with some probes exhibiting over a 50-fold enhancement.[9]

Viscosity Probes: Intracellular viscosity plays a crucial role in diffusion-controlled processes. "Molecular rotor" type quinoline probes exhibit fluorescence that is dependent on the viscosity of their microenvironment. In low viscosity environments, intramolecular rotation quenches fluorescence, while in more viscous media, this rotation is hindered, leading to a "turn-on" fluorescence signal.

The Rise of Two-Photon Quinoline Probes: Deeper and Gentler Imaging

Conventional one-photon fluorescence microscopy is often limited by shallow penetration depth, phototoxicity, and autofluorescence. Two-photon microscopy (TPM) overcomes these limitations by using two near-infrared photons to excite the fluorophore.[10] This approach offers several key advantages:

  • Increased Penetration Depth: Near-infrared light scatters less in biological tissues, allowing for imaging deeper into samples.

  • Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing damage to the surrounding tissue.

  • Lower Autofluorescence: Endogenous fluorophores are less efficiently excited by near-infrared light, resulting in a higher signal-to-noise ratio.

Quinoline derivatives have been successfully adapted for two-photon applications. For example, the two-photon probe QNO has been developed for the detection of nitric oxide (NO) in live cells and tissues at depths of 90-180 µm.[11] QNO exhibits a large two-photon action cross-section (a measure of the efficiency of two-photon absorption) of 52 GM and a 12-fold fluorescence enhancement upon reaction with NO.[11]

G cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation OPE_Laser UV/Visible Laser OPE_Sample Sample OPE_Laser->OPE_Sample Excites entire light cone OPE_Out_of_Focus Out-of-Focus Excitation OPE_Sample->OPE_Out_of_Focus Leads to phototoxicity & autofluorescence TPE_Laser NIR Laser TPE_Sample Sample TPE_Laser->TPE_Sample Excites only at focal point TPE_Focal_Point Focal Point Excitation TPE_Sample->TPE_Focal_Point Reduced phototoxicity & deeper penetration

Figure 2: Comparison of one-photon and two-photon excitation in fluorescence microscopy.

Experimental Protocols: A Self-Validating System

The reliability of any fluorescent probe is contingent upon rigorous and well-controlled experimental protocols. Here, we provide detailed methodologies for key experiments.

General Protocol for Live-Cell Imaging with Quinoline Probes

This protocol provides a general framework for staining live cells with quinoline-based probes. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a stock solution of the quinoline probe in a suitable solvent (e.g., DMSO). The final working concentration will typically be in the low micromolar range.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for the optimized time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific quinoline probe.

Causality in Experimental Choices: The washing steps are critical to reduce background fluorescence and improve the signal-to-noise ratio.[12] The choice of imaging buffer can also impact probe performance; for example, some buffers may quench fluorescence.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of fluorescent probes.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

  • Compound Treatment: Add the quinoline probe at various concentrations to the wells and incubate for a period that reflects the intended imaging experiment duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Trustworthiness of the Protocol: The inclusion of appropriate controls is essential for a self-validating system. The vehicle control ensures that the solvent used to dissolve the probe is not causing cytotoxicity, while the positive control confirms that the assay is capable of detecting a cytotoxic effect.

Synthesis of Quinoline Probes: A Modular Approach

The synthetic versatility of the quinoline scaffold allows for a modular approach to probe design, where different functionalities can be introduced to tune the probe's properties.[3] A common strategy involves the functionalization of a pre-formed quinoline core.

G Quinoline_Core Quinoline Core Final_Probe Final Quinoline Probe Quinoline_Core->Final_Probe Recognition_Moiety Recognition Moiety (e.g., Chelator) Recognition_Moiety->Final_Probe Adds Selectivity Tuning_Group Tuning Group (Electron-donating/withdrawing) Tuning_Group->Final_Probe Modulates Photophysics

Figure 3: Modular design of quinoline-based fluorescent probes.

A general synthetic scheme often involves a core quinoline structure that is functionalized at specific positions. For instance, the introduction of a recognition moiety, such as a metal chelator, at the 2- or 8-position can confer selectivity for a particular ion. The photophysical properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups at other positions on the quinoline ring.

Conclusion and Future Perspectives

Quinoline-based fluorescent probes represent a powerful and versatile class of tools for biological imaging. Their tunable photophysical properties, coupled with their synthetic accessibility, have enabled the development of probes for a wide range of applications. The advent of two-photon quinoline probes has further expanded their utility, allowing for deeper and less invasive imaging of complex biological systems.

As our understanding of the structure-property relationships of quinoline fluorophores continues to grow, we can expect the development of even more sophisticated probes with enhanced brightness, photostability, and selectivity. These next-generation probes will undoubtedly play a crucial role in advancing our understanding of cellular function in both health and disease.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

This guide provides a detailed, safety-centric protocol for the proper disposal of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-centric protocol for the proper disposal of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the procedures outlined below are synthesized from the known hazards associated with its core chemical moieties: a quinoline ring, a phenol group, and a carboxylic acid function. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The chemical structure of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid suggests several potential risks based on its functional groups.

Structural Components and Associated Hazards:

Functional GroupPotential Hazards
Quinoline Quinolines can be toxic if swallowed, harmful in contact with skin, and may cause irritation.[1][2] Some quinoline derivatives are also suspected of being carcinogenic and are toxic to aquatic life with long-lasting effects.[1]
Phenol (Hydroxyphenyl) Phenols are known to be corrosive and can cause skin and eye irritation or damage.[3]
Carboxylic Acid Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[4]

Due to these potential hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to ensure personal safety. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.[3][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]

  • Body Protection: A lab coat and appropriate protective clothing.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is to treat it as hazardous chemical waste.[5][8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][8]

Step 1: Waste Segregation and Containerization

  • Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).[10]

  • Container Compatibility: The waste container must be chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice for acidic and organic waste.[5] Ensure the container is in good condition with a secure, leak-proof lid.[5][11]

  • Avoid Mixing Incompatible Wastes: Do not mix this waste with other chemical streams unless their compatibility has been verified. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals.[5] Chemical wastes should be segregated by general waste type.[10]

Step 2: Labeling the Waste Container

Proper labeling is a critical compliance and safety step. The label must include:

  • The words "Hazardous Waste."[5]

  • The full chemical name: "2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid." Avoid abbreviations.[12]

  • The approximate quantity of waste.

  • The date of accumulation.

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[10] This area should be close to the point of generation and under the supervision of laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[11]

  • Storage Duration: Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste, which can be up to 90 days in some jurisdictions.[13]

Step 4: Arranging for Final Disposal

  • Contact Your EHS Department: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for the pickup and final disposal of the waste.[3][13][14]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[11][14]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the material.[3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[3][7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

DisposalWorkflow Disposal Workflow for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid start Start: Generation of Waste assess_hazards Assess Hazards (Quinoline, Phenol, Carboxylic Acid) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe segregate Segregate Waste (Dedicated, Compatible Container) ppe->segregate label_container Label Container ('Hazardous Waste', Full Chemical Name) segregate->label_container store Store in SAA (Secondary Containment) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for compliant chemical disposal.

Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by several regulations. Key among these are:

  • The Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle to grave" framework for managing hazardous waste.[14] Laboratories are considered hazardous waste generators and must comply with its regulations.[11][14]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[15][16][17] This plan must include procedures for safe handling and disposal of hazardous chemicals.[16][18]

By adhering to the protocols outlined in this guide, your laboratory can ensure a safe working environment and maintain compliance with federal and local regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your facility.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
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  • The OSHA Laboratory Standard - Lab Manager. (2020, April 1).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. (n.d.).
  • SAFETY DATA SHEET - 2-Hydroxyquinoline. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • How to Dispose of Acetic Acid - Lab Alley. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
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  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
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Handling

A Senior Application Scientist's Guide to Handling 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Hazard Assessment: Understanding the Risks The foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on the safety data sheet (SDS) for a clos...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on the safety data sheet (SDS) for a closely related quinoline derivative, 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid should be handled as a substance with significant potential health risks.

Key Potential Hazards Include:

  • Acute Oral Toxicity: Similar compounds are classified as toxic if swallowed, necessitating immediate medical attention in case of ingestion.

  • Serious Eye Damage: The chemical class is known to cause severe and potentially irreversible damage to the eyes upon contact.

  • Skin Sensitization: There is a risk of allergic skin reactions upon repeated or prolonged contact.

  • Reproductive Toxicity: Analogous compounds are suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity: This class of chemicals can be very toxic to aquatic life, with long-lasting effects, mandating careful disposal procedures.[1]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Barrier System

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[2] All handling of this compound, especially in its solid, powdered form, must be conducted within a fume hood. The following PPE is mandatory and serves as the crucial second barrier of protection.

Hazard Affected Area Required PPE Rationale & Best Practices
Serious Eye Damage Eyes & FaceChemical splash goggles meeting ANSI Z87.1 standards worn in combination with a full-face shield.[3][4]The risk of severe, irreversible eye damage necessitates a dual-barrier approach. Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.
Skin Sensitization & Irritation HandsDouble-gloving with nitrile or butyl rubber gloves.These materials offer good resistance to a broad range of organic chemicals.[4][5] Check manufacturer compatibility data.[6] The outer glove should be removed and replaced immediately upon contamination.
Skin Contact & Contamination BodyChemically resistant lab coat (fully buttoned) and full-length pants.Provides a barrier against accidental spills and contamination of personal clothing. Avoid fabrics like polyester that can melt when exposed to certain chemicals.[6]
Inhalation of Dust/Aerosols Respiratory SystemMandatory use of a chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is required.As a solid, this compound poses a significant dust inhalation risk. Respirator use requires a formal institutional program, including fit-testing and training.[6][7]
General Spills & Splashes FeetClosed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills. Fabric or mesh shoes offer no protection and are not permitted.[6]

Operational and Disposal Plans

A safe protocol is a self-validating system where each step, from preparation to disposal, is conducted with full awareness of the risks and corresponding safety measures.

Safe Handling & Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification & Function prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Spill Kit & Emergency Shower/Eyewash prep2->prep3 handle1 Don PPE (Gloves Last) prep3->handle1 Proceed to Handling handle2 Perform All Manipulations Inside Fume Hood handle1->handle2 handle3 Weigh Solid Carefully (Use Anti-Static Weigh Paper) handle2->handle3 handle4 Segregate Waste at Point of Generation handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Complete Experiment clean2 Doff PPE (Gloves First) clean1->clean2 clean3 Dispose of Contaminated PPE as Hazardous Waste clean2->clean3 clean4 Seal & Label Hazardous Waste Containers clean3->clean4 clean5 Transfer Waste to EH&S Collection Point clean4->clean5

Caption: Workflow for handling 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Step-by-Step Handling Procedure
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Ensure a spill kit rated for solid organic compounds is immediately accessible.

    • Confirm the path to the nearest emergency eyewash and shower is unobstructed.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second, outer pair of nitrile gloves.

    • Finally, put on your face shield.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, deep within the sash of the fume hood.

    • When weighing the solid, use a spatula to gently transfer the powder to avoid generating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • After the procedure is complete, decontaminate any equipment and the work surface within the fume hood using an appropriate solvent and wiping material.

    • Dispose of the cleaning materials as hazardous solid waste.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them as hazardous waste.

    • Remove goggles.

    • Wash hands and forearms thoroughly with soap and water.[8]

Spill Management Protocol
  • Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment hood.

  • Assess & Secure: From a safe distance, assess the extent of the spill. Ensure the area is well-ventilated.

  • Don PPE: Don the full PPE ensemble as described in Section 2, including respiratory protection if the spill is outside a fume hood.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Collect Waste: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.

  • Final Decontamination: Clean the spill area with a suitable solvent and wipe dry. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan

Due to its potential reproductive and high aquatic toxicity, all waste streams containing this compound must be treated as hazardous.[1]

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh papers, absorbent pads, cleaning wipes) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous liquid waste container.

  • Do Not: Under no circumstances should this chemical or its waste be disposed of down the drain.[1]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, ensuring a safe and productive research environment.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Eden Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

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